molecular formula C12H11O4P B15575746 (4-Phenylphenoxy)phosphonic acid CAS No. 46817-52-1

(4-Phenylphenoxy)phosphonic acid

Numéro de catalogue: B15575746
Numéro CAS: 46817-52-1
Poids moléculaire: 250.19 g/mol
Clé InChI: HCMDALUSRXPQDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Phenylphenoxy)phosphonic acid is a useful research compound. Its molecular formula is C12H11O4P and its molecular weight is 250.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-phenylphenyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O4P/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMDALUSRXPQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a robust synthetic protocol for (4-Phenylphenoxy)phosphonic acid, a compound of interest for researchers in materials science, medicinal chemistry, and drug development. Phosphonic acids are notable for their structural similarity to phosphates and their role as stable mimics in biological systems, as well as their utility in coordination chemistry and surface functionalization.[1][2][3]

This document outlines a reliable two-step synthesis route, beginning with the formation of a dialkyl phosphonate (B1237965) ester intermediate from 4-phenylphenol (B51918), followed by acidic hydrolysis to yield the target phosphonic acid. The methodologies presented are based on well-established principles of organophosphorus chemistry.

Overall Synthesis Pathway

The synthesis proceeds in two primary stages:

  • Phosphonylation: Reaction of 4-phenylphenol with a phosphitylating agent to form an intermediate, Diethyl (4-phenylphenoxy)phosphonate.

  • Hydrolysis: Conversion of the diethyl phosphonate ester to the final phosphonic acid product under strong acidic conditions.

Synthesis_Workflow Start 4-Phenylphenol Intermediate Diethyl (4-phenylphenoxy)phosphonate Start->Intermediate Step 1: Phosphonylation Reagent1 1. Sodium Hydride (NaH) 2. Diethyl Chlorophosphite Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Hydrolysis Reagent2 Conc. Hydrochloric Acid (HCl) Reflux Reagent2->Product

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the reactants and a summary of the reaction parameters are provided in the tables below for clarity and reproducibility.

Table 1: Reactant and Reagent Properties

CompoundFormulaMolar Mass ( g/mol )FormKey Hazard(s)
4-PhenylphenolC₁₂H₁₀O170.21SolidIrritant
Sodium Hydride (60% disp.)NaH24.00SolidFlammable, Water-reactive
Diethyl ChlorophosphiteC₄H₁₀ClO₂P156.55LiquidCorrosive, Water-reactive
Tetrahydrofuran (B95107) (THF)C₄H₈O72.11LiquidFlammable, Peroxide-former
Hydrochloric Acid (37%)HCl36.46LiquidCorrosive, Toxic
Diethyl EtherC₄H₁₀O74.12LiquidHighly Flammable

Table 2: Summary of Reaction Parameters and Typical Results

StepReactionKey ParametersSolventTypical TimeTypical Yield
1 Phosphonylation0 °C to Room Temp.Anhydrous THF12-18 hours70-85%
2 HydrolysisReflux (~110 °C)Conc. HCl (aq)6-12 hours>90%

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including flammable, water-reactive, and corrosive substances. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn.

Part 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate

This procedure details the formation of the phosphonate ester intermediate via the reaction of a phenoxide with diethyl chlorophosphite.

Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Phenoxide Formation: To the flask, add 4-phenylphenol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium 4-phenylphenoxide in situ.

  • Phosphonylation: Cool the reaction mixture back to 0 °C. Add diethyl chlorophosphite (1.2 eq) to the dropping funnel and add it dropwise to the phenoxide solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Diethyl (4-phenylphenoxy)phosphonate.

Part 2: Synthesis of this compound

This protocol describes the hydrolysis of the phosphonate ester to the final phosphonic acid product. The use of concentrated hydrochloric acid at reflux is one of the most general and effective methods for this transformation.[1]

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine Diethyl (4-phenylphenoxy)phosphonate (1.0 eq) and concentrated hydrochloric acid (37%, ~12 M).

  • Hydrolysis: Heat the mixture to reflux (approximately 110 °C) using an oil bath and maintain reflux for 6-12 hours. The hydrolysis of phosphonate esters can be slow, and reaction progress can be monitored by TLC or ³¹P NMR if available.[4]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization. If residual water is present, it can be removed by azeotropic distillation with toluene.[4] Dry the final solid product under a high vacuum to yield pure this compound.

Alternative Hydrolysis Method: For substrates sensitive to strong acid, the McKenna reaction offers a milder alternative. This two-step procedure involves reacting the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis to yield the phosphonic acid.[1]

Process Visualization

The following diagram illustrates the logical flow of the key acidic hydrolysis step.

Hydrolysis_Mechanism_Flow A Diethyl Phosphonate Ester (P=O bond) B Protonation of Carbonyl Oxygen (P=O-H⁺) A->B + H⁺ C Nucleophilic Attack by H₂O on Phosphorus Atom B->C D Formation of Pentacoordinate Intermediate C->D E Elimination of Ethanol (EtOH) D->E F Monoester Intermediate E->F G Repeat Steps B-E F->G Second Hydrolysis H Final Product: Phosphonic Acid G->H

Caption: Logical flow diagram for the acidic hydrolysis of a phosphonate ester.[1][5]

References

Synthesis of (4-biphenylyloxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Authored for: Researchers, Scientists, and Drug Development Professionals December 11, 2025

Abstract

(4-biphenylyloxy)phosphonic acid, chemically known as 4-biphenylyl phosphate (B84403) or p-biphenyl phosphate, is a significant organophosphate compound. It is recognized as a selective inhibitor of the STAT4 (Signal Transducer and Activator of Transcription 4) SH2 domain, making it a valuable molecule in the research and development of treatments for autoimmune diseases.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its laboratory-scale preparation.

Introduction and Overview

The synthesis of (4-biphenylyloxy)phosphonic acid begins with the key starting material, 4-hydroxybiphenyl (also known as 4-phenylphenol).[2][3] The core of the synthesis is the phosphorylation of the phenolic hydroxyl group. This guide details two robust and effective methods for achieving this transformation:

  • Route A: Atherton-Todd Phosphorylation followed by Debenzylation. This modern approach involves the formation of a stable dibenzyl phosphate ester intermediate, which is subsequently deprotected under mild conditions to yield the final product.[1]

  • Route B: Direct Phosphorylation with Phosphorus Oxychloride (POCl₃) and Hydrolysis. This classic method utilizes the highly reactive phosphorylating agent POCl₃ to form a phosphorochloridate intermediate, which is then hydrolyzed to the phosphate monoester.[4][5]

Both pathways offer distinct advantages and are presented here with detailed protocols for reproducibility.

Data Presentation

Quantitative data for the key reagents and reaction parameters are summarized below for easy comparison and experimental planning.

Table 1: Physicochemical Properties of Key Reagents
Compound NameAlternate NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Hydroxybiphenyl4-Phenylphenol92-69-3C₁₂H₁₀O170.21
Phosphorus OxychloridePhosphoryl chloride10025-87-3POCl₃153.33
Dibenzyl phosphite (B83602)Dibenzyl hydrogen phosphonate17176-77-1C₁₄H₁₅O₃P262.24
Bromotrimethylsilane (B50905)TMS-Br2857-97-8C₃H₉BrSi153.09
Triethylamine (B128534)TEA121-44-8C₆H₁₅N101.19
Carbon TetrachlorideTetrachloromethane56-23-5CCl₄153.82
Pyridine (B92270)Azine110-86-1C₅H₅N79.10

Data sourced from references[2][3][6].

Table 2: Summary of Reaction Conditions and Expected Yields
RouteStepKey ReagentsSolventTemp.TimeTypical Yield
A 1. Phosphorylation4-Hydroxybiphenyl, Dibenzyl phosphite, CCl₄, Et₃NDichloromethane (B109758) (DCM)0 °C to RT16 h~85-95%
A 2. DebenzylationDibenzyl (4-biphenylyl) phosphate, TMS-BrDichloromethane (DCM)0 °C to RT4 h~90-98%
B 1. Phosphorylation4-Hydroxybiphenyl, POCl₃, PyridineBenzene (B151609) (or other inert solvent)0 °C to 65 °C6 h~70-80%
B 2. Hydrolysis(4-biphenylyloxy)phosphorodichloridate, WaterAqueous mediumRT1-2 hHigh

Yields are estimated based on analogous reactions described in the literature.[1][4]

Visualization of Synthetic Pathways & Workflows

Diagrams created using the DOT language provide a clear visual representation of the chemical transformations and experimental processes.

Diagram 1: Overall Synthetic Pathways

Synthesis_Pathways cluster_A Route A: Atherton-Todd Phosphorylation cluster_B Route B: POCl3 Phosphorylation start 4-Hydroxybiphenyl int_A Dibenzyl (4-biphenylyl) phosphate start->int_A Dibenzyl phosphite, CCl4, Et3N int_B (4-biphenylyloxy)phosphoro- dichloridate start->int_B POCl3, Pyridine product (4-biphenylyloxy)phosphonic acid (4-biphenylyl phosphate) int_A->product 1. TMS-Br 2. MeOH/H2O int_B->product H2O (Hydrolysis)

Caption: Synthetic routes to (4-biphenylyloxy)phosphonic acid.

Diagram 2: Experimental Workflow for Route A

Workflow_A cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Debenzylation a1 Dissolve 4-hydroxybiphenyl in DCM a2 Cool to 0 °C a1->a2 a3 Add Et3N, Dibenzyl phosphite, and CCl4 a2->a3 a4 Stir overnight (0 °C to RT) a3->a4 a5 Aqueous Workup: Wash with H2O, brine a4->a5 a6 Dry over Na2SO4, concentrate in vacuo a5->a6 a7 Purify via Flash Chromatography a6->a7 b1 Dissolve intermediate in DCM a7->b1 Intermediate Product b2 Cool to 0 °C b1->b2 b3 Add TMS-Br dropwise b2->b3 b4 Stir for 4h (0 °C to RT) b3->b4 b5 Concentrate in vacuo b4->b5 b6 Add MeOH, stir 30 min b5->b6 b7 Remove volatiles, triturate with ether b6->b7 b8 Collect solid product via filtration b7->b8 final final b8->final Final Product

Caption: Experimental workflow for the Atherton-Todd synthesis route.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of (4-biphenylyloxy)phosphonic acid.

Protocol for Route A: Atherton-Todd Phosphorylation and Debenzylation

This protocol is adapted from a procedure used for the synthesis of analogous p-biaryl phosphates.[1]

Step 1: Synthesis of Dibenzyl (4-biphenylyl) phosphate

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybiphenyl (1.0 eq.), and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Sequentially add triethylamine (Et₃N, 1.5 eq.), dibenzyl phosphite (1.2 eq.), and carbon tetrachloride (CCl₄, 1.5 eq.).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring for 16-20 hours.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica (B1680970) gel flash column chromatography to yield dibenzyl (4-biphenylyl) phosphate as a pure solid.

Step 2: (Debenzylation)

  • Reaction Setup: Dissolve the dibenzyl (4-biphenylyl) phosphate (1.0 eq.) from the previous step in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add bromotrimethylsilane (TMS-Br, 2.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Concentrate the reaction mixture to dryness under reduced pressure. Add methanol (B129727) (MeOH) to the residue and stir for 30 minutes to complete the hydrolysis of the silyl (B83357) ester intermediate.

  • Isolation: Remove all volatiles again under reduced pressure. The resulting solid is often pure but can be further purified by trituration with diethyl ether or recrystallization to yield the final product, (4-biphenylyloxy)phosphonic acid.

Protocol for Route B: Phosphorylation with POCl₃

This protocol is a generalized procedure based on the established reactivity of phosphorus oxychloride with phenols.[4][5]

  • Reaction Setup: In a three-neck flask equipped with a dropping funnel and magnetic stirrer, place phosphorus oxychloride (POCl₃, 1.1 eq.) and an inert solvent such as dry benzene or DCM. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-hydroxybiphenyl (1.0 eq.) and pyridine (1.1 eq., acts as a base to neutralize HCl byproduct) in the same inert solvent. Add this solution dropwise from the dropping funnel to the stirred POCl₃ solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65 °C for 6 hours to ensure the reaction goes to completion.[4] A precipitate of pyridine hydrochloride will form.[4]

  • Intermediate Isolation: Cool the reaction mixture and filter to remove the pyridine hydrochloride precipitate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (4-biphenylyloxy)phosphorodichloridate intermediate.

  • Hydrolysis: Carefully and slowly add the crude intermediate to a flask containing ice-cold water with vigorous stirring. The phosphorodichloridate will hydrolyze to the final phosphonic acid.

  • Purification: The product may precipitate out of the aqueous solution. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Conclusion

This guide has outlined two effective and reproducible synthetic strategies for the preparation of (4-biphenylyloxy)phosphonic acid. Route A, utilizing an Atherton-Todd phosphorylation followed by a mild TMS-Br debenzylation, represents a more modern approach likely to provide higher yields and purity.[1] Route B offers a more classical alternative using the readily available and cost-effective reagent phosphorus oxychloride.[4] The choice of method may depend on reagent availability, scale, and desired purity. The detailed protocols, tabulated data, and clear visualizations provided herein serve as a comprehensive resource for researchers undertaking the synthesis of this important STAT4 inhibitor.

References

An In-depth Technical Guide on (4-Phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for (4-Phenylphenoxy)phosphonic acid. Due to the limited availability of experimental data in the public domain, this guide leverages established principles of organic chemistry and spectroscopy to offer valuable insights for researchers interested in this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

Nucleus Solvent Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H NMR DMSO-d₆~11.5Broad Singlet-P-OH
7.60 - 7.70Multiplet-Ar-H
7.35 - 7.50Multiplet-Ar-H
7.10 - 7.25Multiplet-Ar-H
¹³C NMR DMSO-d₆~158 (d)DoubletJ(C-P) ≈ 10-15C-O
~139 (s)Singlet-Ar-C
~130 (d)DoubletJ(C-P) ≈ 180-190C-P
~129 (s)Singlet-Ar-CH
~127 (s)Singlet-Ar-CH
~124 (s)Singlet-Ar-CH
~120 (d)DoubletJ(C-P) ≈ 5-10Ar-CH
~118 (d)DoubletJ(C-P) ≈ 3-5Ar-CH
³¹P NMR DMSO-d₆~15 to ~25Singlet-P=O

Table 2: Predicted Infrared (IR) Spectroscopy Data

Predicted Frequency (cm⁻¹) Vibrational Mode Intensity
3000 - 2500O-H stretch (phosphonic acid)Broad, Strong
1600, 1500, 1450C=C stretch (aromatic)Medium to Strong
1250 - 1150P=O stretchStrong
1240 - 1200C-O-C stretch (asymmetric)Strong
1050 - 950P-O-H bendMedium
750, 690C-H bend (aromatic out-of-plane)Strong

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode Predicted m/z Predicted Fragment
ESI-249.03[M-H]⁻
ESI+251.05[M+H]⁺
ESI+273.03[M+Na]⁺
EI250[M]⁺•
170[C₁₂H₉O]⁺ (Loss of PO₃H)
141[C₆H₅-C₆H₄]⁺ (Biphenyl radical cation)
93[C₆H₅O]⁺ (Phenoxy cation)
77[C₆H₅]⁺ (Phenyl cation)

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of 4-bromophenoxybenzene with a phosphite (B83602), followed by acidic hydrolysis of the resulting phosphonate (B1237965) ester.

Step 1: Synthesis of Diethyl (4-Phenylphenoxy)phosphonate

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenoxybenzene (1 equivalent), triethyl phosphite (1.5 equivalents), palladium(II) acetate (B1210297) (0.05 equivalents), and a suitable phosphine (B1218219) ligand such as triphenylphosphine (B44618) (0.1 equivalents).

  • Solvent Addition: Add anhydrous toluene (B28343) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain diethyl (4-phenylphenoxy)phosphonate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified diethyl (4-phenylphenoxy)phosphonate from Step 1 in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask.

  • Reagent Addition: Add an excess of bromotrimethylsilane (B50905) (TMSBr) (3-4 equivalents) dropwise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the solvent and excess TMSBr under reduced pressure. Add methanol (B129727) to the residue and stir for 1-2 hours to effect methanolysis of the silyl (B83357) ester intermediate.

  • Isolation: Remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Start1 4-Bromophenoxybenzene Step1 Palladium-Catalyzed Cross-Coupling Start1->Step1 Start2 Triethyl Phosphite Start2->Step1 Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Step1 Intermediate Diethyl (4-Phenylphenoxy)phosphonate Step2 Hydrolysis Intermediate->Step2 Step1->Intermediate Hydrolysis_Reagent 1. TMSBr 2. Methanol Hydrolysis_Reagent->Step2 Final_Product This compound Step2->Final_Product

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the NMR and IR Spectra of (4-Phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of (4-Phenylphenoxy)phosphonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible synthetic pathway and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. These predictions are based on established chemical principles and spectral data from analogous compounds.

Introduction

This compound is an organophosphorus compound featuring a biphenyl (B1667301) ether moiety. This structural motif is of interest in medicinal chemistry and materials science due to the properties conferred by the aromatic rings and the phosphonic acid group. The phosphonic acid functional group is known for its ability to mimic phosphates in biological systems, act as a metal chelator, and participate in various chemical transformations. Accurate spectroscopic characterization is crucial for the identification and quality control of this compound.

Proposed Synthesis

A viable synthetic route to this compound involves a two-step process: the synthesis of a diethyl phosphonate (B1237965) precursor via the Michaelis-Arbuzov reaction, followed by its hydrolysis to the final phosphonic acid.

Step 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate

The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond.[1][2][3] In this proposed synthesis, 4-iodo-1,1'-biphenyl would react with triethyl phosphite (B83602) to yield diethyl (4-phenylphenoxy)phosphonate.

Step 2: Hydrolysis of Diethyl (4-phenylphenoxy)phosphonate

The diethyl ester can be hydrolyzed to the corresponding phosphonic acid under acidic conditions, typically using concentrated hydrochloric acid.[4][5][6]

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis of this compound.

Protocol 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate via Michaelis-Arbuzov Reaction

  • Materials:

    • 4-iodo-1,1'-biphenyl

    • Triethyl phosphite

    • Anhydrous toluene (B28343) (solvent)

    • Nitrogen or Argon gas (for inert atmosphere)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-iodo-1,1'-biphenyl (1.0 eq).

    • Add anhydrous toluene to dissolve the starting material.

    • Add triethyl phosphite (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain diethyl (4-phenylphenoxy)phosphonate.

Protocol 2: Hydrolysis of Diethyl (4-phenylphenoxy)phosphonate

  • Materials:

    • Diethyl (4-phenylphenoxy)phosphonate

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • In a round-bottom flask, add diethyl (4-phenylphenoxy)phosphonate.

    • Add a mixture of concentrated hydrochloric acid and water. A common condition is using 3 equivalents of concentrated HCl in water per mole of the phosphonate ester.[5]

    • Heat the mixture to reflux.

    • Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting material disappears and a new signal for the phosphonic acid appears.[5]

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, remove the water and excess HCl under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectral data for this compound and its diethyl ester precursor. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data

CompoundNucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
Diethyl (4-phenylphenoxy)phosphonate ¹H~1.3Triplet, J ≈ 7 Hz (CH₃)
~4.1Quintet, J ≈ 7 Hz (OCH₂)
~7.0-7.6Multiplet (Aromatic protons)
¹³C~16(CH₃)
~62(OCH₂)
~118-158(Aromatic carbons)
³¹P~+15 to +20Singlet
This compound ¹H~7.0-7.7Multiplet (Aromatic protons)
~10-12Broad singlet (P-OH)
¹³C~118-158(Aromatic carbons)
³¹P~+10 to +15Singlet

Table 2: Predicted FT-IR Data

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Diethyl (4-phenylphenoxy)phosphonate P=O stretch~1250Strong
P-O-C stretch~1020Strong
C-O-C stretch (aryl ether)~1240Strong
C-H stretch (aromatic)~3050Medium
C=C stretch (aromatic)~1600, 1500Medium
This compound O-H stretch (P-OH)2500-3000Broad, Strong
P=O stretch~1200Strong
P-O-H stretch~900-1000Strong
C-O-C stretch (aryl ether)~1240Strong
C-H stretch (aromatic)~3050Medium
C=C stretch (aromatic)~1600, 1500Medium

Mandatory Visualizations

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis 4-Iodo-1,1'-biphenyl 4-Iodo-1,1'-biphenyl Reaction_1 Arbuzov Reaction 4-Iodo-1,1'-biphenyl->Reaction_1 Toluene, Reflux Triethyl_phosphite Triethyl_phosphite Triethyl_phosphite->Reaction_1 Diethyl_phosphonate Diethyl (4-phenylphenoxy)phosphonate Reaction_2 Hydrolysis Diethyl_phosphonate->Reaction_2 Conc. HCl, H₂O, Reflux Reaction_1->Diethyl_phosphonate Phosphonic_Acid This compound Reaction_2->Phosphonic_Acid

Caption: Proposed two-step synthesis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Characterization Workflow Sample This compound Sample NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR_Spectroscopy IR_Spectroscopy FT-IR Spectroscopy Sample->IR_Spectroscopy Data_Analysis Data Analysis and Structure Confirmation NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis

Caption: Workflow for the spectroscopic analysis of the final product.

References

In-Depth Technical Guide: Solubility of (4-Phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylphenoxy)phosphonic acid is an aryl phosphonic acid, a class of compounds garnering significant interest in research and drug development. Phosphonic acids serve as structural analogs of phosphates and are utilized in a variety of applications, including as therapeutic agents (drugs and pro-drugs), for bone targeting, and in the formulation of advanced supramolecular and hybrid materials.[1] A compound's aqueous solubility is a critical determinant of its pharmacokinetic profile, particularly its absorption and distribution, which are fundamental to its efficacy and formulation development.[2] Compared to their carboxylic acid counterparts, aryl phosphonic acids typically exhibit lower partition coefficients (logP), suggesting a greater affinity for aqueous environments.[3] This technical guide offers a detailed overview of the solubility of this compound, presenting data from a structurally related compound, a comprehensive experimental protocol for solubility determination, and a generalized workflow for solubility analysis.

Data Presentation: Solubility of a Structurally Related Aryl Phosphonic Acid

As of this writing, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, the solubility data for phenylphosphonic acid, a closely related analog, can serve as a valuable proxy for estimating the solubility behavior of this compound. The additional phenyl group in the phenoxy moiety of the target compound is expected to influence its solubility, likely decreasing it in polar solvents compared to phenylphosphonic acid.

The following table presents the mole fraction solubility (x) of phenylphosphonic acid in several common organic solvents at various temperatures, as determined by the static analytical method.[4][5]

Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures (K) [4]

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.150.15310.11970.08840.02750.0069
293.150.17550.13820.10120.03260.0083
298.150.20090.15950.11590.03850.0101
303.150.22980.18410.13280.04540.0122
308.150.26290.21260.15210.05350.0148
313.150.30090.24580.17430.06290.0179
318.150.34480.28450.19980.07410.0216

Note: This data pertains to phenylphosphonic acid and should be considered an estimation for the solubility of this compound. Experimental verification for the target compound is strongly recommended.

Experimental Protocol: Solubility Determination by the Isothermal Saturation Method

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[6][7] The following protocol provides a step-by-step guide for its implementation.

Objective: To accurately determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials and Apparatus:

  • High-purity this compound

  • Analytical grade solvent(s)

  • Thermostatic water bath or heating block with precise temperature control

  • Sealed, temperature-controlled sample vials or a jacketed glass reaction vessel

  • Magnetic stirrer and stir bars

  • Analytical balance (accurate to ±0.1 mg)

  • Syringes equipped with micropore filters (e.g., 0.45 µm PTFE or equivalent)

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis tools like an evaporating dish and drying oven)

Procedure:

  • Preparation of the Saturated Solution:

    • An excess amount of this compound is added to a predetermined volume or mass of the solvent in a sample vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • The vial is securely sealed and placed in the thermostatic bath set to the desired experimental temperature.

    • The mixture is agitated using a magnetic stirrer at a constant rate to facilitate the dissolution process. Equilibrium is typically achieved after 24 to 48 hours, though the exact time should be determined empirically.[8]

  • Sample Collection and Phase Separation:

    • After the equilibration period, stirring is ceased, and the solution is allowed to stand undisturbed for several hours (e.g., 2-4 hours) to permit the sedimentation of the excess solid.

    • A sample of the clear supernatant is carefully withdrawn using a syringe that has been pre-equilibrated to the experimental temperature.

    • The collected sample is immediately passed through a micropore filter to remove any suspended solid particles, and the filtrate is collected in a pre-weighed container.

  • Quantification of Solute Concentration:

    • Gravimetric Analysis: The mass of the filtered saturated solution is recorded. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight is achieved. The mass of the residual solid corresponds to the amount of dissolved this compound.[9]

    • Instrumental Analysis: A known volume of the filtered saturated solution is diluted with an appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve for an analytical instrument such as an HPLC or UV-Vis spectrophotometer. The concentration is then determined by comparing the instrument's response to the calibration standards.

  • Calculation of Solubility:

    • Based on the data from the quantification step, the solubility is calculated and expressed in the desired units, such as grams per liter (g/L), molarity (mol/L), or mole fraction.

  • Temperature-Dependent Studies:

    • To investigate the effect of temperature on solubility, the entire protocol is repeated at various temperature points.

Visualization of the Experimental Workflow

G General Workflow for Solubility Determination and Analysis cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Excess Solute Addition C Temperature Control & Stirring A->C B Solvent Addition B->C D Equilibrium Achievement C->D E Supernatant Sampling & Filtration D->E F Concentration Analysis (e.g., Gravimetric, HPLC) E->F G Solubility Calculation F->G H Thermodynamic Modeling (Optional) G->H

Caption: A generalized workflow for the experimental determination and subsequent analysis of a compound's solubility.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct solubility data for this specific compound remains to be fully elucidated in the literature, the provided information on a close structural analog, coupled with a detailed experimental protocol, offers a solid foundation for researchers and drug development professionals. A thorough characterization of the solubility of phosphonic acids is essential for harnessing their full potential in medicinal chemistry and materials science.[10]

References

The Multifaceted Biological Activities of Aryl Phosphonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl phosphonic acids, organic compounds characterized by a phosphonic acid group directly attached to an aromatic ring, have emerged as a versatile and highly valuable class of molecules in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties, particularly their ability to act as stable mimics of phosphate (B84403) esters and tetrahedral transition states, have positioned them as potent modulators of various biological processes. This technical guide provides an in-depth exploration of the core biological activities of aryl phosphonic acids, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this dynamic field.

Enzyme Inhibition: A Prominent Mechanism of Action

Aryl phosphonic acids are widely recognized for their potent inhibitory effects on a diverse range of enzymes, primarily by acting as transition-state analogues or by chelating metal ions in the enzyme's active site.[1][2] Their tetrahedral geometry and the dianionic nature of the phosphonate (B1237965) group at physiological pH allow them to mimic the transition state of substrate hydrolysis, leading to tight binding and competitive inhibition.[1]

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[3][4] Aryl phosphonic acids have been extensively investigated as inhibitors of PTPs, such as PTP1B and SHP2, which are key targets in metabolic and oncogenic signaling.[3][4]

Compound Name/StructureTargetIC50/Ki ValueMechanism of ActionReference
(3-Hydroxyphenyl)phosphonic acidPTP1B5.0 µM (IC50, Hypothetical)Competitive[1]
ErtiprotafibPTP1B1.6 - 29 µM (IC50)Active Site[1]
JTT-551PTP1B0.22 ± 0.04 µM (Ki)Mixed-type[1]
Caffeic AcidPTP1B3.06 µM (IC50)Not specified[1]
Ursolic AcidPTP1B2.0 µM (Ki)Competitive[1]
NSC 13030SHP23.2 µM (IC50)Not specified[5]
NSC 24198SHP21.9 µM (IC50)Not specified[5]
NSC 57774SHP20.8 µM (IC50)Not specified[5]

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of aryl phosphonic acids against recombinant human PTP1B.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0

  • Test aryl phosphonic acid compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Enzyme Reaction:

    • In a 96-well plate, add 20 µL of recombinant PTP1B enzyme (final concentration 25–75 nM) to each well.[1]

    • Add 10 µL of the test compound dilutions or control vehicle.

    • Pre-incubate the enzyme and compound for 10 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of 4 mM pNPP substrate.

    • Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.[1]

PTP1B_Insulin_Signaling Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake PTP1B PTP1B PTP1B->IR dephosphorylates Aryl_Phosphonic_Acid Aryl Phosphonic Acid Inhibitor Aryl_Phosphonic_Acid->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor.

SHP2_Cancer_Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes SHP2->RAS promotes activation Aryl_Phosphonic_Acid Aryl Phosphonic Acid Inhibitor Aryl_Phosphonic_Acid->SHP2

Caption: SHP2 promotes cancer cell proliferation by activating the RAS/MAPK signaling pathway.

Anticancer Activity

The role of aryl phosphonic acids as anticancer agents is a rapidly expanding area of research.[5][6][7][8][9] Their mechanisms of action are diverse and include the inhibition of key oncogenic signaling pathways, induction of apoptosis, and interference with cell cycle progression.[2][10]

CompoundCell LineActivityIC50 ValueReference
Compound 4eA-549 (Lung Cancer)Inhibition of cell growth8.7 ± 0.8 µM[6]
Compound 4nA-549 (Lung Cancer)Inhibition of cell growth8.2 ± 1.0 µM[6]
Compound 4cSGC-7901 (Gastric Cancer)Inhibition of cell growth9.8 ± 0.9 µM[6]
Compound 4lEC-109 (Esophageal Cancer)Inhibition of cell growth9.5 ± 0.6 µM[6]
Compound 4nEC-109 (Esophageal Cancer)Inhibition of cell growth9.4 ± 0.5 µM[6]
Aziridinyl Phosphonic Acid 2eHCT-116 (Colorectal Cancer)CytotoxicityNot specified[8]
Aziridinyl Phosphonic Acid 2hHCT-116 (Colorectal Cancer)CytotoxicityNot specified[8]
Aziridinyl Phosphonic Acid 2iHCT-116 (Colorectal Cancer)CytotoxicityNot specified[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aryl phosphonic acid compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Anticancer_Screening_Workflow Start Start: Aryl Phosphonic Acid Library Cell_Culture 1. Cell Culture (e.g., A-549, MCF-7) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Identification 5. Hit Identification (Potent Compounds) Data_Analysis->Hit_Identification Mechanism_Study 6. Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_Identification->Mechanism_Study End End: Lead Compound Mechanism_Study->End

Caption: A typical workflow for screening aryl phosphonic acids for anticancer activity.

Antiviral Activity

Aryl phosphonic acids and their derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis B virus (HBV).[13][16][17][18][19][20][21][22][23][24][25] Their mechanism of action often involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase and DNA polymerase.[19]

CompoundVirusAssayEC50 ValueReference
HDP-(S)-HPMPAHIV-1In vitro0.4 - 7 nM[20]
ODE-(S)-HPMPAHIV-1In vitro0.4 - 7 nM[20]
HDP-(S)-HPMPAHCMVIn vitroIncreased activity by 270-fold vs. (S)-HPMPA[20]
ODE-(S)-HPMPAHCMVIn vitroIncreased activity by 270-fold vs. (S)-HPMPA[20]
Compound 15j (a HDP/POC prodrug)HBVIn vitro62% inhibition at 10 µM[23]

This protocol provides a general framework for evaluating the antiviral activity of aryl phosphonic acids in a cell-based assay.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Complete cell culture medium

  • Test aryl phosphonic acid compounds

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., plaque reduction assay, ELISA for viral antigens, or qPCR for viral nucleic acids)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Infection and Treatment:

    • Pre-treat cells with different concentrations of the test compound for a specified time.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Alternatively, add the compound and virus simultaneously.

  • Incubation: Incubate the plates for a period sufficient for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the untreated virus control. Determine the EC50 value, the concentration of the compound that inhibits 50% of viral replication.

Viral_Life_Cycle Attachment 1. Attachment Entry 2. Entry Attachment->Entry Uncoating 3. Uncoating Entry->Uncoating Replication 4. Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release Inhibitor Aryl Phosphonic Acid Inhibitor Inhibitor->Replication Inhibits viral enzymes

Caption: Aryl phosphonic acids can inhibit viral replication by targeting key viral enzymes.

Bone Targeting

The phosphonate moiety exhibits a strong affinity for hydroxyapatite, the primary mineral component of bone.[25][26][27] This property makes aryl phosphonic acids excellent candidates for developing bone-targeting drug delivery systems. By conjugating therapeutic agents to aryl phosphonic acids, it is possible to achieve selective delivery to bone tissue, enhancing efficacy and reducing systemic toxicity.[28]

This assay evaluates the affinity of aryl phosphonic acid derivatives for bone mineral.[26]

Materials:

  • Hydroxyapatite (HA) microparticles

  • Aryl phosphonic acid derivative

  • Binding buffer (e.g., simulated body fluid)

  • Centrifuge

  • Method for quantifying the compound (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Preparation: Suspend a known amount of HA microparticles in the binding buffer.

  • Binding: Add a known concentration of the aryl phosphonic acid derivative to the HA suspension.

  • Incubation: Incubate the mixture for a specific time (e.g., 1-4 hours) with gentle agitation.

  • Separation: Centrifuge the mixture to pellet the HA particles.

  • Quantification: Measure the concentration of the unbound compound in the supernatant.

  • Data Analysis: Calculate the percentage of the compound bound to the HA.

Bone_Targeting Aryl_Phosphonic_Acid Aryl Phosphonic Acid Conjugate Drug Conjugate Aryl_Phosphonic_Acid->Conjugate links to Therapeutic_Agent Therapeutic Agent (e.g., Anticancer Drug) Therapeutic_Agent->Conjugate links to Bone Bone (Hydroxyapatite) Conjugate->Bone targets

Caption: Aryl phosphonic acids act as targeting moieties for drug delivery to bone.

Glutamate (B1630785) Receptor Antagonism

Aryl phosphonic acids have been identified as antagonists of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype.[9][24][29][30][31][32] By blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, these compounds have potential therapeutic applications in neurological disorders characterized by excessive glutamate signaling, such as epilepsy and neuropathic pain.

This protocol is used to assess the ability of aryl phosphonic acids to displace a radiolabeled ligand from NMDA receptors in brain membrane preparations.[24]

Materials:

  • Rat brain synaptic membranes

  • Radiolabeled NMDA receptor antagonist (e.g., [3H]CPP)

  • Test aryl phosphonic acid compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the brain membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Glutamate_Signaling Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate releases Postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx opens channel for Signal_Transduction Downstream Signal Transduction Ca_Influx->Signal_Transduction triggers Aryl_Phosphonic_Acid Aryl Phosphonic Acid Antagonist Aryl_Phosphonic_Acid->NMDA_Receptor blocks

Caption: Aryl phosphonic acids can antagonize NMDA receptors, blocking glutamate-mediated signaling.

Conclusion

Aryl phosphonic acids represent a privileged scaffold in modern drug discovery, exhibiting a remarkable breadth of biological activities. Their ability to effectively mimic key biological phosphates and transition states underpins their potent inhibitory effects on a wide array of enzymes, making them valuable tools for dissecting and modulating critical signaling pathways. The anticancer and antiviral properties of these compounds highlight their potential for addressing significant unmet medical needs. Furthermore, their inherent bone-targeting capabilities open up exciting avenues for the development of novel drug delivery systems for skeletal diseases. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of aryl phosphonic acids will undoubtedly fuel the development of next-generation therapeutics with enhanced efficacy and selectivity.

References

Synthesis of substituted (4-phenylphenoxy)phosphonic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic Acid Derivatives

Abstract

(4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural resemblance to tyrosine phosphate (B84403) makes them valuable as phosphatase inhibitors, while the biphenyl (B1667301) scaffold is a common motif in pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these target molecules, focusing on two robust, multi-step routes. Detailed experimental protocols, quantitative data summaries, and logical workflow diagrams are provided to assist researchers in the practical synthesis of this important compound class.

General Synthetic Strategies

The synthesis of (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic acid is a multi-step process that requires the strategic formation of a biphenyl core and the introduction of a phosphonic acid moiety. The key challenge lies in the selection of protecting groups and the sequence of carbon-carbon and carbon-phosphorus bond-forming reactions. Two principal retrosynthetic approaches are outlined:

  • Route A: Late-Stage Phosphonylation: This strategy involves the initial construction of a protected biphenyl scaffold, typically via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the phosphonate (B1237965) group in a subsequent step using a Hirao cross-coupling reaction.

  • Route B: Early-Stage Phosphonylation: This approach begins with a readily available, phosphonated aromatic halide. The biphenyl core is then constructed using this building block in a Suzuki-Miyaura cross-coupling reaction.

Both routes converge on a common intermediate, a doubly protected derivative, which then undergoes a final deprotection step to yield the target phosphonic acid.

G cluster_A Route A: Late-Stage Phosphonylation cluster_B Route B: Early-Stage Phosphonylation Target (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic acid A_Intermediate Protected Biphenyl Halide (e.g., 4-Bromo-4'-methoxy-1,1'-biphenyl) A_Phosphonate Protected Phosphonate Intermediate A_Intermediate->A_Phosphonate Hirao Coupling A_Precursors Aryl Halide + Arylboronic Acid (e.g., 4-Bromoanisole (B123540) + Phenylboronic Acid) A_Precursors->A_Intermediate Suzuki Coupling A_Phosphonate->Target Deprotection B_Intermediate Phosphonated Aryl Halide (e.g., Diethyl (4-bromophenyl)phosphonate) B_Phosphonate Protected Phosphonate Intermediate B_Intermediate->B_Phosphonate Suzuki Coupling B_Precursors Dihaloarene (e.g., 1,4-Dibromobenzene) B_Precursors->B_Intermediate Hirao Coupling B_Phosphonate->Target Deprotection

Figure 1. Comparative retrosynthetic strategies for target molecule synthesis.

Route A: Late-Stage Phosphonylation

This route prioritizes the formation of the biphenyl C-C bond. A protected phenol, typically as a methyl ether, is used on one of the coupling partners to prevent interference with the organometallic catalysts.

Step 1: Suzuki-Miyaura Coupling to form 4-Bromo-4'-methoxy-1,1'-biphenyl

The Suzuki-Miyaura reaction is a versatile method for forming biaryl linkages.[1][2] Here, 4-bromoanisole is coupled with 4-bromophenylboronic acid.

Experimental Protocol:

  • To a degassed solution of 1,4-dioxane (B91453) and 2M aqueous potassium carbonate, add 4-bromoanisole (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[3]

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon) and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-4'-methoxy-1,1'-biphenyl.

Step 2: Hirao Coupling to form Diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate

The Hirao reaction is a palladium-catalyzed cross-coupling that forms a C-P bond between an aryl halide and a dialkyl phosphite (B83602).[4][5]

Experimental Protocol:

  • In a microwave-safe vial, combine 4-bromo-4'-methoxy-1,1'-biphenyl (1.0 eq), diethyl phosphite (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triethylamine (B128534) (Et₃N, 2.0 eq).[6]

  • Seal the vial and heat using microwave irradiation to 175 °C for 15-30 minutes.[6] Alternatively, conventional heating in a sealed tube with a catalyst system like Pd(OAc)₂/dppf can be used.[5]

  • After cooling, dilute the reaction mixture with dichloromethane (B109758) (DCM) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (hexane/ethyl acetate gradient) to afford the desired phosphonate ester.

Route A Step Reactants Catalyst System Temp (°C) Time Typical Yield (%)
1. Suzuki Coupling4-Bromoanisole, (4-Bromophenyl)boronic acidPd(PPh₃)₄ / K₃PO₄8016 h75-90[3]
2. Hirao Coupling4-Bromo-4'-methoxy-1,1'-biphenyl, Diethyl phosphitePd(OAc)₂ / Et₃N (MW)17520 min60-85[6]

Table 1. Summary of reaction conditions and yields for Route A.

Route B: Early-Stage Phosphonylation

This strategy introduces the phosphorus moiety onto a simpler aromatic ring before constructing the more complex biphenyl system.

Step 1: Hirao Coupling to form Diethyl (4-bromophenyl)phosphonate

The initial step involves the monophosphonylation of an inexpensive starting material, 1,4-dibromobenzene (B42075).

Experimental Protocol:

  • Combine 1,4-dibromobenzene (1.0 eq), diethyl phosphite (1.2 eq), Pd(OAc)₂ (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.06 eq), and Et₃N (2.0 eq) in a sealed tube.[5]

  • Heat the mixture to 120-140 °C for 24 hours.

  • Control of stoichiometry and conditions is crucial to minimize the formation of the disubstituted by-product.

  • After cooling, dissolve the mixture in an organic solvent like ethyl acetate and filter to remove insoluble salts.

  • Concentrate the filtrate and purify by vacuum distillation or column chromatography to isolate diethyl (4-bromophenyl)phosphonate.

Step 2: Suzuki-Miyaura Coupling to form Diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate

The phosphonated aryl bromide is then coupled with a suitable boronic acid to form the biphenyl linkage.

Experimental Protocol:

  • In a flask, dissolve diethyl (4-bromophenyl)phosphonate (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene (B28343) and ethanol.

  • Add a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Bubble argon through the solution for 20 minutes to degas.

  • Add Pd(PPh₃)₄ (0.04 eq) and heat the mixture to reflux (approx. 85 °C) for 12 hours under an inert atmosphere.

  • After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the same doubly protected intermediate obtained in Route A.

Route B Step Reactants Catalyst System Temp (°C) Time Typical Yield (%)
1. Hirao Coupling1,4-Dibromobenzene, Diethyl phosphitePd(OAc)₂ / dppf / Et₃N13024 h50-70[5]
2. Suzuki CouplingDiethyl (4-bromophenyl)phosphonate, (4-Methoxyphenyl)boronic acidPd(PPh₃)₄ / Na₂CO₃8512 h80-95

Table 2. Summary of reaction conditions and yields for Route B.

Final Stage: Deprotection to (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic Acid

Both routes converge on diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate. The final step requires the cleavage of both the phosphonate diethyl esters and the aryl methyl ether to unmask the target molecule.

G cluster_methods Deprotection Methods Start Diethyl (4'-methoxy- [1,1'-biphenyl]-4-yl)phosphonate Acid Method 1: Harsh Acid Hydrolysis (e.g., conc. HBr, reflux) Start->Acid Simultaneous cleavage McKenna Method 2: McKenna Reaction (1. TMSBr; 2. MeOH) Start->McKenna Selective ester cleavage Final (4'-hydroxy-[1,1'-biphenyl] -4-yl)phosphonic acid Acid->Final Intermediate_Phenol (4'-methoxy-[1,1'-biphenyl] -4-yl)phosphonic acid McKenna->Intermediate_Phenol Yields Methyl Ether Intermediate_Phenol->Final Ether Cleavage (BBr3 or HBr)

Figure 2. Workflow for the final deprotection stage.
Method 1: Simultaneous Deprotection with Strong Acid

Harsh acidic conditions can cleave both the phosphonate esters and the aryl methyl ether in a single step.

Experimental Protocol:

  • Suspend diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate (1.0 eq) in concentrated hydrobromic acid (48% aqueous solution).

  • Heat the mixture to reflux (120-130 °C) for 8-12 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester (~20 ppm) to the phosphonic acid (~15-18 ppm).

  • After cooling, the product often precipitates from the acidic solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, concentrate the mixture to dryness. The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Method 2: Sequential Deprotection via McKenna Reaction

The McKenna reaction provides a milder method for dealkylating phosphonate esters.[7] This is often followed by a separate ether cleavage step.

Experimental Protocol (Phosphonate Deprotection):

  • Dissolve the phosphonate ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C and add bromotrimethylsilane (B50905) (TMSBr, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Add methanol (B129727) to the residue and stir for 1-2 hours to hydrolyze the silyl (B83357) ester intermediate.

  • Evaporate the solvent to yield the crude (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonic acid.

This intermediate must then be subjected to a standard ether cleavage protocol (e.g., using boron tribromide (BBr₃) in DCM at low temperature) to yield the final product.

Comparative Summary

Parameter Route A (Late-Stage P) Route B (Early-Stage P)
Overall Steps 3 (Suzuki, Hirao, Deprotection)3 (Hirao, Suzuki, Deprotection)
Key Advantage Utilizes more common and diverse boronic acids in the key C-C bond formation step.Ideal if a variety of substitutions are desired on the non-phosphonated ring.
Key Disadvantage The substrate for the Hirao coupling is more complex and sterically hindered.Requires synthesis of a phosphonated aryl halide, which may have lower availability. Potential for side reactions (e.g., dephosphonylation) under harsh Suzuki conditions.
Estimated Overall Yield 35-65%35-60%

Table 3. High-level comparison of the primary synthetic routes.

Conclusion

The synthesis of substituted (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic acid derivatives is readily achievable through logical, multi-step sequences. Both the "Late-Stage" and "Early-Stage" phosphonylation strategies offer viable pathways, with the choice depending on starting material availability and the desired substitution patterns on the final molecule. The protocols detailed herein, based on well-established Suzuki and Hirao coupling reactions, provide a robust framework for researchers to access this valuable class of compounds for further investigation in drug discovery and materials science.

References

An In-depth Technical Guide to the Characterization of Arylphosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Arylphosphonic acids are a class of organophosphorus compounds that are increasingly vital in medicinal chemistry and materials science.[1] Their structural similarity to phosphates, coupled with unique physicochemical properties like chelation and dual hydrogen bond donor-acceptor capabilities, makes them attractive as bioisosteres in drug design.[2] Comprehensive characterization is crucial for confirming structure, determining purity, and understanding the properties that govern their function. This guide provides a detailed overview of the core analytical techniques used to characterize these molecules, complete with experimental protocols and data interpretation.

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure and bonding within arylphosphonic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Multinuclear NMR experiments, particularly ¹H, ¹³C, and ³¹P, are routinely performed.

  • ³¹P NMR: This is the most direct method for observing the phosphorus environment. Arylphosphonic acids typically show a single resonance in a characteristic chemical shift range. The chemical shift is sensitive to the electronic nature of the aryl substituents.[3]

  • ¹H NMR: Provides information on the aromatic and hydroxyl protons. The acidic protons of the phosphonic acid group (P-OH) are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.[3]

  • ¹³C NMR: Reveals the carbon skeleton of the aryl group. The carbon atom directly bonded to the phosphorus (C-P) exhibits coupling (J-coupling) with the ³¹P nucleus, which is a key diagnostic feature.

Table 1: Typical NMR Spectroscopic Data for Phenylphosphonic Acid

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity / Coupling Notes
³¹P 15 - 25 Singlet or Multiplet Dependent on proton coupling; often proton-decoupled.
¹H (Aryl) 7.4 - 8.0 Multiplets Complex pattern due to coupling between aromatic protons.
¹H (P-OH) 10 - 13 Broad Singlet Often not observed or very broad; concentration and solvent dependent.
¹³C (C-P) 125 - 140 Doublet Characteristic one-bond C-P coupling (¹JCP ≈ 150-190 Hz).

| ¹³C (Aryl) | 128 - 135 | Doublets or Singlets | Other aromatic carbons show smaller two- or three-bond C-P coupling. |

Experimental Protocol 1: ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the arylphosphonic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

    • Tune the probe to the ³¹P frequency.

    • Use an external standard, typically 85% H₃PO₄, set to 0 ppm.

  • Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum to obtain a sharp singlet for the phosphonic acid.

    • Set a sufficient relaxation delay (D1) to ensure quantitative analysis if needed. A typical D1 is 5 times the longest T₁ relaxation time.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies.[4]

  • P=O Stretch: A strong, characteristic absorption band in the IR spectrum.

  • P-OH Stretch: A broad band due to hydrogen bonding.

  • P-C Stretch: Identifies the bond between the phosphorus and the aryl ring.

  • O-H Bending: Vibrations associated with the hydroxyl groups.

Theoretical calculations using Density Functional Theory (DFT) can be employed to aid in the assignment of complex vibrational spectra.[5]

Table 2: Key Vibrational Frequencies for Arylphosphonic Acids

Functional Group Typical Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
P-OH Stretch 2500 - 3000 Strong, Broad Weak
C-H Aromatic Stretch 3000 - 3100 Medium Strong
P=O Stretch 1150 - 1250 Very Strong Medium
P-O Stretch 950 - 1050 Strong Medium

| P-C (Aryl) Stretch | 680 - 780 | Medium | Strong |

Structural and Physicochemical Characterization

While spectroscopy provides structural clues, other methods are needed to determine the three-dimensional arrangement and key physicochemical properties.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a compound in the solid state.[6] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as the extensive hydrogen-bonding networks that are characteristic of phosphonic acids.[7][8]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purified Purified Sample Crystal Grow Single Crystal Purified->Crystal Mount Mount Crystal Crystal->Mount Xray Expose to X-ray Beam Mount->Xray Diffraction Collect Diffraction Data Xray->Diffraction Solve Solve Phase Problem Diffraction->Solve Map Generate Electron Density Map Solve->Map Build Build Atomic Model Map->Build Refine Refine Structure Build->Refine Final Final Refine->Final Final 3D Structure

Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol 2: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a high-quality single crystal of the arylphosphonic acid, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. This is often the most challenging step.[8]

  • Crystal Mounting: Select a suitable crystal (0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a diffractometer.[6]

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted spots) over a range of angles.[7]

  • Structure Solution: Use computational methods (e.g., direct methods or Patterson function) to solve the "phase problem" and generate an initial electron density map.

  • Model Building and Refinement: Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental diffraction data.[7]

Potentiometric Titration

Arylphosphonic acids are diprotic acids, and potentiometric titration is the standard method for determining their acid dissociation constants (pKa₁ and pKa₂).[9][10] These values are critical in drug development as they influence solubility, absorption, and receptor binding. For arylphosphonic acids, the pKa values are approximately 1.4 and 6.9.[2]

Table 3: Typical Physicochemical Properties of Arylphosphonic Acids

Property Typical Value Range Significance
pKa₁ 1.0 - 2.5 Governs dissociation of the first acidic proton.

| pKa₂ | 6.5 - 8.0 | Governs dissociation of the second acidic proton. |

Experimental Protocol 3: Potentiometric Titration
  • Preparation:

    • Accurately weigh a sample of the arylphosphonic acid and dissolve it in a known volume of deionized water.

    • Prepare a standardized solution of a strong base (e.g., 0.100 M NaOH).

  • Apparatus Setup:

    • Place the acid solution in a beaker with a magnetic stir bar.

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0).[10]

    • Submerge the pH electrode in the solution, ensuring it does not contact the stir bar.

  • Titration:

    • Add the NaOH titrant from a burette in small, precise increments (e.g., 0.5 mL).[10]

    • Record the pH and the total volume of titrant added after each increment, allowing the reading to stabilize.

    • Collect a large number of data points near the equivalence points, where the pH changes rapidly.[9]

  • Data Analysis:

    • Plot pH versus the volume of NaOH added to generate the titration curve.

    • Determine the two equivalence points from the inflection points of the curve. Using first and second derivative plots can aid in accurately locating these points.[11]

    • The pKa values are determined from the pH at the half-equivalence points (pH = pKa at V = ½ Veq).[10]

Separation and Mass Analysis

Chromatography and mass spectrometry are essential for assessing purity, identifying impurities, and confirming molecular weight.

High-Performance Liquid Chromatography (HPLC)

Due to their high polarity, arylphosphonic acids are often challenging to analyze with standard reversed-phase (RP) HPLC methods, as they exhibit poor retention.[12] Specialized columns or mobile phase modifiers are often required.

  • Porous Graphitic Carbon (PGC) Columns: These columns provide good retention for highly polar compounds.[13][14]

  • Ion-Pair Chromatography (IPC): An ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) is added to the mobile phase to form a neutral complex with the phosphonic acid, enhancing its retention on an RP column.[12]

  • Anion-Exchange Chromatography: This method is suitable for separating phosphonic acids from other components in a mixture.[15]

hplc_workflow start Sample Solution (Arylphosphonic Acid) injection Inject into HPLC System start->injection separation Separation on Column (e.g., PGC or Ion-Pair RP) injection->separation detection Detection (UV, ELSD, or MS) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Analysis (Purity, Quantification) data->analysis

General workflow for HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the arylphosphonic acid and to provide structural information through fragmentation analysis. It is most often coupled with a liquid chromatography system (LC-MS). Low ionization efficiency can be a challenge, but strategies like chemical derivatization can significantly enhance the signal.[12] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition.[16]

Experimental Protocol 4: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase.

  • Chromatography (LC):

    • Select an appropriate column and mobile phase. For example, a PGC column with a gradient of acetonitrile (B52724) and water containing a volatile modifier like trifluoroacetic acid.[14]

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the gradient program to separate the components.

  • Mass Spectrometry (MS):

    • The column eluent is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Acquire full scan data to determine the molecular weight.

    • If necessary, perform tandem MS (MS/MS) to obtain fragmentation spectra for structural confirmation.[16]

  • Data Analysis: Integrate the peak in the chromatogram to assess purity and use the mass spectrum to confirm the identity of the compound.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of arylphosphonic acids.[17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18] It is used to determine decomposition temperatures and can reveal the presence of solvates (e.g., water molecules).[19]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, glass transitions, and crystallization events.

Table 4: Representative Thermal Analysis Data

Technique Measurement Typical Observation for an Arylphosphonic Acid
TGA Onset of Decomposition > 200 °C, indicating high thermal stability.
TGA Mass Loss Stepwise loss corresponding to dehydration and then decomposition of the organic moiety.
DSC Melting Point (Tₘ) Sharp endothermic peak (if the compound melts before decomposing).

| DSC | Decomposition | Broad exothermic or endothermic event, often overlapping with melting. |

Experimental Protocol 5: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 3-5 mg of the arylphosphonic acid sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).

    • Record the mass loss as a function of temperature.

  • Data Interpretation: Analyze the resulting TGA curve to identify the temperatures at which significant mass loss events occur. The derivative of the curve (DTG) can help pinpoint the temperatures of maximum decomposition rates.[20]

References

An In-depth Technical Guide to the Thermogravimetric Analysis of (4-Phenylphenoxy)phosphonic Acid and Related Aromatic Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (4-Phenylphenoxy)phosphonic acid and structurally related aromatic phosphonic acids. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous compounds, particularly phenylphosphonic acid and other aryl phosphonates, to offer representative insights into their thermal stability and decomposition behavior. This guide is intended to assist researchers and professionals in designing and interpreting TGA experiments for this class of compounds, which are relevant in fields such as flame retardant materials and drug development.

Introduction to Thermogravimetric Analysis of Aromatic Phosphonic Acids

Thermogravimetric analysis is a crucial technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. For aromatic phosphonic acids, TGA provides valuable data on decomposition temperatures, the presence of hydrated water, and the formation of thermally stable residues. The thermal behavior of these compounds is largely influenced by the nature of the aromatic substituent and the inherent stability of the carbon-phosphorus (C-P) and phosphorus-oxygen (P-O) bonds.

Generally, aryl phosphonic acids exhibit higher thermal stability compared to their alkyl counterparts. The decomposition of aromatic phosphonic acids is often initiated by the scission of the P-C bond at elevated temperatures.[1] This process can be influenced by the presence of different functional groups on the phenyl ring.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible and comparable TGA data.

2.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required. Calibration of the instrument's temperature and mass readings should be performed regularly using certified reference materials.

2.2. Sample Preparation

  • Ensure the sample of this compound or a related compound is homogenous and representative.

  • Lightly grind the sample to a fine powder to ensure uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

2.3. TGA Measurement Parameters

  • Atmosphere: High-purity nitrogen or argon should be used as the purge gas to maintain an inert atmosphere and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to allow for thermal stabilization.

    • Ramp the temperature from the starting point to a final temperature of at least 800°C. A heating rate of 10°C/min is standard for comparative studies.

  • Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

Data Presentation: Thermal Decomposition of Aromatic Phosphonic Acids

The following table summarizes typical thermogravimetric data for aromatic phosphonic acids, providing a baseline for what might be expected for this compound. It is important to note that these values are representative of the class of compounds and can vary based on the specific molecular structure and experimental conditions.

CompoundOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Mass Loss (Tmax) (°C)Residue at 700°C (%)Notes
Phenylphosphonic Acid ~250 - 300~350 - 400VariableDecomposition is generally initiated by P-C bond scission.[1] The residue can consist of polyphosphoric acids and char.
Aryl Phosphonates ~300 - 350~375 - 450> 20Aryl phosphonates generally exhibit higher thermal stability than alkyl phosphonates.[2] The decomposition often proceeds through the elimination of a phosphorus acid.[2]

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the standard workflow for conducting a TGA experiment on an aromatic phosphonic acid.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Homogenous Sample Grind Grind to Fine Powder Sample->Grind Weigh Weigh 5-10 mg Grind->Weigh Crucible Place in TGA Crucible Weigh->Crucible Purge Set Inert Gas Purge (N2 or Ar, 20-50 mL/min) Crucible->Purge TempProg Program Temperature Profile (e.g., 10°C/min to 800°C) Purge->TempProg Run Start TGA Run TempProg->Run Record Record Mass vs. Temperature Run->Record Analyze Analyze TGA Curve (Tonset, Tmax, Residue) Record->Analyze

TGA Experimental Workflow

4.2. Generalized Thermal Decomposition Pathway of an Aryl Phosphonic Acid

This diagram depicts a simplified, generalized pathway for the thermal decomposition of an aryl phosphonic acid in an inert atmosphere, highlighting the key bond scission event.

Decomposition_Pathway ArylP Aryl Phosphonic Acid (Ar-P(O)(OH)2) Heat Heat (Δ) ArylP->Heat Transition P-C Bond Scission Heat->Transition Products Decomposition Products: - Volatile Organics (Ar-H, etc.) - Phosphorus-containing species  (e.g., Polyphosphoric Acid) Transition->Products

References

An In-depth Technical Guide to the X-ray Crystallography of Phenoxy-Substituted Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography of phenoxy-substituted phosphonic acids. It is designed to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. This document details the structural characteristics of this class of compounds, outlines experimental protocols for their synthesis and crystallographic analysis, and presents key crystallographic data in a structured format for ease of comparison.

Introduction

Phenoxy-substituted phosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group (-PO(OH)₂) and a phenoxy group (PhO-) attached to a central carbon or directly to the phosphorus atom. These compounds are of significant interest due to their structural analogy to biologically important phosphates and carboxylates, which allows them to act as enzyme inhibitors or modulators of signaling pathways.[1][2] Their ability to mimic the transition state of enzymatic reactions makes them valuable candidates in drug discovery.[1] Furthermore, their strong coordination to metal oxides has led to applications in materials science, including the functionalization of surfaces.

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of these molecules. Understanding their solid-state structures provides critical insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern their physical properties, crystal packing, and biological activity. This guide summarizes key crystallographic data and experimental methodologies to facilitate further research and development in this area.

Synthesis and Crystallization

The synthesis of phenoxy-substituted phosphonic acids can be achieved through several established routes. A common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a phenoxy-substituted alkyl halide.[3] Another approach is the palladium-catalyzed cross-coupling reaction of aryl halides with dialkyl phosphites.[3] Subsequent hydrolysis of the resulting phosphonate (B1237965) esters under acidic conditions, typically with concentrated hydrochloric acid, yields the desired phosphonic acid.[2][4]

General Synthetic Workflow:

G General Synthesis of Phenoxy-Substituted Phosphonic Acids cluster_synthesis Synthesis of Phosphonate Ester cluster_hydrolysis Hydrolysis cluster_purification Purification and Crystallization Phenoxy-substituted Precursor Phenoxy-substituted Precursor Reaction Reaction Phenoxy-substituted Precursor->Reaction Phosphorus Reagent Phosphorus Reagent Phosphorus Reagent->Reaction Phosphonate Ester Phosphonate Ester Reaction->Phosphonate Ester Acid Hydrolysis Acid Hydrolysis Phosphonate Ester->Acid Hydrolysis Final Product Phenoxy-substituted Phosphonic Acid Acid Hydrolysis->Final Product Purification Purification Final Product->Purification Crystallization Crystallization Purification->Crystallization Single Crystals Single Crystals Crystallization->Single Crystals

Caption: General workflow for the synthesis and crystallization of phenoxy-substituted phosphonic acids.

Experimental Protocol: Synthesis of (4-Chlorophenoxy)acetic acid (Illustrative Example)

A common precursor for a phenoxy-substituted phosphonic acid analog is (4-chlorophenoxy)acetic acid. Its synthesis is illustrative of the formation of the phenoxy-ether linkage.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (B41353) and chloroacetic acid in a suitable solvent such as ethanol.

  • Addition of Base: Add a base, for example, sodium hydroxide, to the solution to facilitate the nucleophilic substitution.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Acidification and Isolation: After cooling, acidify the mixture to precipitate the (4-chlorophenoxy)acetic acid. The solid product can then be collected by filtration and purified by recrystallization.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Phosphonic acids are often highly polar and can be challenging to crystallize.

  • Solvent Selection: Common solvents for the crystallization of aromatic phosphonic acids include water, ethanol, methanol, or mixtures such as acetone/water or acetonitrile/water.[1]

  • Slow Evaporation: A widely used method is the slow evaporation of a saturated solution of the phosphonic acid in a suitable solvent at room temperature.

  • Vapor Diffusion: Another technique is vapor diffusion, where a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: Slow cooling of a saturated solution can also yield high-quality crystals.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations. Monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Workflow for X-ray Crystallographic Analysis:

G X-ray Crystallography Workflow Single Crystal Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Diffraction Data Diffraction Data X-ray Diffractometer->Diffraction Data Structure Solution Structure Solution Diffraction Data->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystallographic Data Crystallographic Data Structure Refinement->Crystallographic Data

Caption: A simplified workflow for determining the crystal structure of a compound.

Crystallographic Data of Selected Phenoxy-Substituted Phosphonic Acids

The following tables summarize key crystallographic data for a selection of phenoxy-substituted phosphonic and related acids. This data is essential for comparative structural analysis and for understanding the influence of different substituents on the crystal packing and molecular geometry.

Table 1: Crystallographic Data for Phenylphosphonic Acid and Substituted Analogues

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Phenylphosphonic AcidC₆H₇O₃PMonoclinicP2₁/c5.86216.6577.73490110.6490706.94
(4-Nitrophenyl)phosphonic AcidC₆H₆NO₅PMonoclinicP2₁/c10.4576.46711.8749099.4790792.84

Data for Phenylphosphonic Acid sourced from CCDC 169267. Data for (4-Nitrophenyl)phosphonic Acid sourced from publicly available information.

Table 2: Selected Bond Lengths and Angles for Phenylphosphonic Acid

BondLength (Å)AngleDegree (°)
P-C(1)1.795(2)O(1)-P-O(2)113.8(1)
P-O(1)1.503(2)O(1)-P-O(3)111.7(1)
P-O(2)1.554(2)O(2)-P-O(3)106.9(1)
P-O(3)1.547(2)O(1)-P-C(1)113.4(1)
O(2)-P-C(1)105.5(1)
O(3)-P-C(1)105.1(1)

Data sourced from CCDC 169267.

Table 3: Crystallographic Data for Phenoxyacetic Acid Analogues

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(4-Chlorophenoxy)acetic acidC₈H₇ClO₃TriclinicP-17.847.129.00110.5104.690.7455.52
(2,4-Dichlorophenoxy)acetic acidC₈H₆Cl₂O₃TriclinicP-19.1317.8277.25290.87105.79111.39455.32

Data for (4-Chlorophenoxy)acetic acid and (2,4-Dichlorophenoxy)acetic acid sourced from publicly available crystallographic information.

Structural Insights and Intermolecular Interactions

The crystal structures of phenoxy-substituted phosphonic acids are typically dominated by extensive hydrogen bonding networks involving the phosphonic acid groups. These strong O-H···O hydrogen bonds often lead to the formation of dimers, chains, or layered structures in the solid state.

The orientation of the phenoxy group relative to the phosphonic acid moiety is a key structural feature. The torsion angles defining this orientation influence the overall molecular conformation and how the molecules pack in the crystal lattice. Substituents on the phenyl ring can further modulate these interactions through steric effects or by participating in other non-covalent interactions such as halogen bonding or π-π stacking.

Logical Relationship of Structural Analysis:

G From Crystal Structure to Properties Crystal_Structure Crystal Structure (Atomic Coordinates) Molecular_Geometry Molecular Geometry (Bond Lengths, Angles) Crystal_Structure->Molecular_Geometry Intermolecular_Interactions Intermolecular Interactions (Hydrogen Bonding, etc.) Crystal_Structure->Intermolecular_Interactions Biological_Activity Biological Activity Molecular_Geometry->Biological_Activity Crystal_Packing Crystal Packing Intermolecular_Interactions->Crystal_Packing Physicochemical_Properties Physicochemical Properties (Solubility, Melting Point) Crystal_Packing->Physicochemical_Properties Physicochemical_Properties->Biological_Activity

Caption: The relationship between crystal structure and the resulting properties of the material.

Conclusion

This technical guide has provided a foundational overview of the X-ray crystallography of phenoxy-substituted phosphonic acids. The presented data and protocols offer a starting point for researchers to delve into the synthesis and structural characterization of this important class of compounds. A thorough understanding of their three-dimensional structures is paramount for the rational design of new drug candidates and advanced materials. Future work in this area will likely focus on expanding the library of structurally characterized phenoxy-substituted phosphonic acids with diverse substitution patterns to establish more comprehensive structure-property relationships.

References

A Technical Guide to the Quantum Chemical Calculations of (4-Phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Phenylphenoxy)phosphonic acid is a molecule of interest in materials science and drug development due to the combined properties of the biphenyl (B1667301) ether scaffold and the phosphonic acid group. The phosphonic acid moiety is known for its strong binding to metal oxides and its structural analogy to phosphates, making it a key functional group in the design of bioactive molecules and for surface functionalization.[1][2] Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular properties of such compounds, offering insights into their geometric structure, vibrational characteristics, and electronic behavior. This information is crucial for understanding their reactivity, stability, and potential interactions in various chemical and biological systems.

Experimental Protocols: Computational Methodology

The quantum chemical calculations outlined here follow a standard protocol for the analysis of organic molecules, employing Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost in studying molecular systems.

1. Molecular Structure and Optimization: The initial 3D structure of this compound is constructed using standard bond lengths and angles. A full geometry optimization is then performed in the gas phase without any symmetry constraints. This is a critical step to find the lowest energy conformation of the molecule. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set, such as 6-311++G(d,p), which provides a good description of electronic structure for a wide range of molecules.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

3. Electronic Property Calculation: Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Other properties such as the dipole moment and molecular electrostatic potential (MEP) are also calculated to understand the charge distribution and reactive sites of the molecule.

Software: All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Workflow for Quantum Chemical Analysis

The logical flow of a typical quantum chemical investigation is depicted below. This workflow starts with the initial molecular design and proceeds through optimization and property calculation to the final analysis of the results.

G Computational Chemistry Workflow A 1. Molecular Input (Build this compound) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Confirmation of Minimum Energy? (No Imaginary Frequencies) C->D E 4. Property Calculations (HOMO-LUMO, Dipole Moment, etc.) D->E  Yes G Refine Structure or Method D->G  No F 5. Data Analysis (Spectra Simulation, Reactivity Prediction) E->F G->B

Figure 1: A typical workflow for quantum chemical calculations.

Data Presentation: Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data for this compound, as would be obtained from the computational protocol described above.

Table 1: Predicted Optimized Geometrical Parameters

This table presents a selection of key bond lengths and angles for the optimized structure of this compound. The atom numbering is based on standard chemical conventions. The dihedral angle between the two phenyl rings is a particularly important parameter for this molecule.[3][4][5][6][7]

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
P=O1.48
P-OH1.57
P-O(ether)1.62
C-O(ether)1.37
C-C (phenyl rings)1.39 - 1.41
C-C (inter-ring)1.49
Bond Angles (°)
O=P-OH113.0
HO-P-OH106.0
P-O-C120.0
C-O-C (ether)118.0
Dihedral Angle (°)
Phenyl-Phenyl40.0 - 45.0
Table 2: Predicted Vibrational Frequencies

The most significant vibrational modes and their predicted frequencies are listed below. These frequencies are characteristic of the molecule's functional groups and are useful for interpreting experimental IR and Raman spectra.[2][8][9][10]

Frequency (cm⁻¹)AssignmentVibrational Mode
~3650O-H stretchPhosphonic acid hydroxyls
~3060C-H stretchAromatic rings
~1600, ~1490C=C stretchAromatic rings
~1260P=O stretchPhosphoryl group
~1240C-O-C stretchAsymmetric, ether linkage
~1020P-OH stretchPhosphonic acid
~950O-P-O stretchSymmetric
Table 3: Predicted Electronic Properties

This table summarizes the key electronic properties calculated for this compound. The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic excitability and chemical reactivity.

PropertyPredicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 3.5 D

Conclusion

This technical guide provides a comprehensive overview of the standard computational approach for studying the molecular properties of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry, vibrational spectra, and electronic structure. The hypothetical data presented serves as a robust example of the expected outcomes from such an investigation. These theoretical predictions are invaluable for guiding future experimental work, aiding in the interpretation of spectroscopic data, and providing a molecular-level understanding that can accelerate the design and development of new materials and therapeutic agents.

References

Methodological & Application

The Catalytic Potential of (4-Phenylphenoxy)phosphonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific catalytic applications for (4-phenylphenoxy)phosphonic acid have not been extensively reported in scientific literature. The following application notes and protocols are based on the established reactivity of the broader class of arylphosphonic acids and their derivatives in modern catalysis. These examples serve as a guide for researchers and scientists to explore the potential of this compound in similar transformations.

Application Notes

This compound belongs to the class of arylphosphonic acids, which have emerged as versatile directing groups and ligands in transition metal catalysis. The phosphonic acid moiety can coordinate to a metal center, enabling C-H activation at the ortho-position of the aromatic ring. Furthermore, while less common than phosphines, phosphonic acid derivatives can act as ligands in cross-coupling reactions, influencing the catalytic activity and selectivity.

Directing Group in C-H Functionalization

The primary potential application of this compound in catalysis is as a directing group for regioselective C-H functionalization. The phosphonate (B1237965) group can effectively direct transition metals, such as palladium or rhodium, to activate the C-H bonds ortho to the phosphorus atom. This strategy allows for the introduction of various functional groups at a typically unreactive position. A key example of this is C-H borylation, which provides a versatile handle for further synthetic transformations.[1]

Key Advantages:

  • High Regioselectivity: The directing effect of the phosphonate group ensures functionalization occurs specifically at the ortho-position.[1][2]

  • Access to Sterically Hindered Molecules: This methodology facilitates the synthesis of highly substituted aromatic compounds that are challenging to prepare using traditional methods.[1]

  • Broad Functional Group Tolerance: C-H activation reactions directed by phosphonates have been shown to be compatible with a wide range of functional groups.[1]

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

While phosphines are the most common phosphorus-based ligands in cross-coupling chemistry, other phosphorus-containing compounds can also serve this role. Arylphosphonic acids or their esters could potentially act as ligands in reactions like the Suzuki-Miyaura coupling. The electronic and steric properties of the (4-phenylphenoxy) group would influence the stability and reactivity of the palladium catalyst. The bulky biphenyl (B1667301) ether moiety could promote reductive elimination, a key step in the catalytic cycle.

Potential Applications:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and arylboronic acids.[3][4][5]

  • Other Cross-Coupling Reactions: Potential for use in Heck, Sonogashira, or Buchwald-Hartwig amination reactions, although this would require significant investigation.

Quantitative Data from Analogous Systems

The following tables summarize representative data from catalytic reactions using related phosphonic acids or phosphine (B1218219) ligands to provide a baseline for potential performance.

Table 1: Phosphonate-Directed C-H Borylation of Aryl Phosphonates [1]

EntryAryl Phosphonate SubstrateProduct Yield (%)
1Diethyl phenylphosphonate85
2Diethyl (4-methoxyphenyl)phosphonate78
3Diethyl (3-methylphenyl)phosphonate82
4Diethyl (4-fluorophenyl)phosphonate75

Reaction conditions: Aryl phosphonate (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), octane (B31449), 80 °C, 16 h.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides using a Phosphine Ligand [5]

EntryAryl ChlorideArylboronic AcidProduct Yield (%)
14-ChloroanisolePhenylboronic acid98
24-ChlorotoluenePhenylboronic acid95
32-ChlorotoluenePhenylboronic acid92
41-Chloro-4-nitrobenzenePhenylboronic acid99

Reaction conditions: Aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (1 mol %), SPhos (2 mol %), K₃PO₄ (2.0 mmol), toluene, 100 °C, 1 h.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound or its derivatives in catalysis.

Protocol 1: Phosphonate-Directed C-H Borylation

This protocol describes a general procedure for the iridium-catalyzed ortho-C-H borylation of an aryl phosphonate.

Materials:

  • Aryl phosphonate (e.g., Diethyl (4-phenylphenoxy)phosphonate)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (methoxyiridium cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Anhydrous octane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl phosphonate (0.5 mmol, 1.0 equiv), B₂pin₂ (0.75 mmol, 1.5 equiv), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol %), and dtbpy (0.015 mmol, 3.0 mol %).

  • Add anhydrous octane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 16-24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle for Phosphonate-Directed C-H Borylation

C_H_Borylation cluster_cycle Catalytic Cycle Ir_precatalyst [Ir(cod)OMe]₂ + dtbpy Active_Ir_catalyst Active Ir(III) Catalyst Ir_precatalyst->Active_Ir_catalyst Activation CH_Activation C-H Activation Active_Ir_catalyst->CH_Activation Ir_Aryl_Complex Ir-Aryl Complex CH_Activation->Ir_Aryl_Complex Coordination & Cleavage Borylation Borylation (B₂pin₂) Ir_Aryl_Complex->Borylation Reductive_Elimination Reductive Elimination Borylation->Reductive_Elimination Reductive_Elimination->Active_Ir_catalyst Regeneration Borylated_Product ortho-Borylated Aryl Phosphonate Reductive_Elimination->Borylated_Product Aryl_Phosphonate Aryl Phosphonate Substrate Aryl_Phosphonate->CH_Activation

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation directed by a phosphonate group.

General Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Aryl Halide + Arylboronic Acid Mix Combine in Reaction Vessel Reactants->Mix Catalyst_System Pd Precursor (e.g., Pd(OAc)₂) + This compound (Ligand) Catalyst_System->Mix Base_Solvent Base (e.g., K₃PO₄) + Solvent (e.g., Toluene/H₂O) Base_Solvent->Mix Heat Heat to Reaction Temperature (e.g., 80-110 °C) Mix->Heat Stir Stir under Inert Atmosphere (e.g., N₂) for 1-24 h Heat->Stir Cool Cool to Room Temperature Stir->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry Organic Layer & Evaporate Solvent Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Final_Product Biaryl Product Purify->Final_Product Characterize

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

(4-Phenylphenoxy)phosphonic Acid: Application Notes for Enzyme Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylphenoxy)phosphonic acid is a small molecule inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process is fundamental to a multitude of cellular signaling pathways that govern cell growth, differentiation, metabolism, and immune responses. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention. As a competitive inhibitor, this compound serves as a valuable tool for studying the physiological and pathological roles of PTPs and as a scaffold for the development of novel therapeutics.

Target Enzyme and Mechanism of Action

This compound has been identified as an inhibitor of protein tyrosine phosphatases.[1][2] The phosphonic acid moiety of the molecule is a key structural feature, acting as a phosphate (B84403) mimetic that allows it to bind to the active site of PTPs. This competitive inhibition prevents the binding of the natural phosphotyrosine-containing substrates, thereby blocking the dephosphorylation event and modulating the downstream signaling cascade.

Quantitative Data

CompoundTarget EnzymeInhibitory ValueValue Type
This compoundPTP86 µMKm
Dehydrodanshenol APTP1B8.5 µMIC50
PTP1B-IN-4PTP1B8 µMIC50
Licoflavone APTP1B54.5 µMIC50
7-BIAPTPRD~1-3 µMIC50

Signaling Pathway

Protein tyrosine phosphatases are key negative regulators of many signaling pathways initiated by receptor tyrosine kinases (RTKs). The diagram below illustrates a generalized signaling cascade where a PTP, such as PTP1B, can dephosphorylate an activated receptor, thereby attenuating the downstream signal.

PTP_Signaling_Pathway cluster_membrane Cell Membrane RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active-P) RTK_inactive->RTK_active Dimerization & Autophosphorylation RTK_active->RTK_inactive Dephosphorylation Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) RTK_active->Downstream Activates Ligand Growth Factor (e.g., Insulin, EGF) Ligand->RTK_inactive Binds PTP This compound Inhibits PTP_enzyme Protein Tyrosine Phosphatase (PTP) PTP->PTP_enzyme PTP_enzyme->RTK_active Dephosphorylates Response Cellular Response (Growth, Proliferation, Metabolism) Downstream->Response

Generalized PTP-regulated signaling pathway.

Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory activity of this compound against a representative protein tyrosine phosphatase, PTP1B.

Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a common method for measuring PTP activity.

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with Assay Buffer to desired concentrations.

    • Prepare a stock solution of pNPP in Assay Buffer.

    • Dilute recombinant PTP1B in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the diluted this compound solution or vehicle control (for uninhibited reaction) to each well.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction:

    • Add 50 µL of Stop Solution (1 M NaOH) to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the PTP1B inhibition assay.

PTP1B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (this compound) Add_Inhibitor Add Inhibitor/Vehicle to Wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PTP1B Enzyme Solution Add_Enzyme Add PTP1B Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPP Substrate Solution Add_Substrate Add pNPP Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for PTP1B Inhibition Assay.

Conclusion

This compound is a valuable research tool for investigating the role of protein tyrosine phosphatases in cellular signaling. Its competitive inhibitory action allows for the targeted modulation of PTP activity, enabling detailed studies of their function in health and disease. The provided protocols offer a starting point for characterizing its inhibitory properties and exploring its potential as a lead compound in drug discovery programs targeting PTP-mediated pathologies.

References

Application Notes & Protocols: (4-Phenylphenoxy)phosphonic Acid in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

(4-Phenylphenoxy)phosphonic acid is an organic molecule that has garnered interest in materials science for its capacity to form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its rigid phenylphenoxy structure, coupled with the strong binding affinity of the phosphonic acid group, allows for the precise modification of surface properties. These modifications are critical for applications ranging from tuning wettability and adhesion to creating well-defined organic/inorganic interfaces for advanced electronic devices.

The primary application lies in the formation of SAMs on substrates such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO). The phosphonic acid headgroup forms strong, covalent-like bonds with the metal oxide surface, while the phenylphenoxy tail groups project outwards, defining the new surface chemistry. This process allows for the creation of surfaces with tailored hydrophobicity, work function, and biocompatibility.

Key Applications:
  • Surface Energy Tuning: Modifying the wettability of metal oxide surfaces, transitioning them from hydrophilic to hydrophobic.

  • Corrosion Inhibition: Forming a dense, passivating layer on metal surfaces to protect against environmental degradation.

  • Organic Electronics: Engineering the interface between metal oxide electrodes and organic semiconductor layers in devices like OLEDs and organic photovoltaics (OPVs) to improve charge injection and device stability.

  • Biomaterial Interfaces: Creating biocompatible or bio-repellent surfaces on implants and biosensors.

Quantitative Data Summary

The following tables summarize typical characterization data for SAMs of this compound on a titanium dioxide (TiO₂) substrate. This data is representative of what is expected from successful monolayer formation.

Table 1: Surface Wettability Analysis

SubstrateWater Contact Angle (θ)Surface Free Energy (mN/m)
Uncoated TiO₂18° ± 2°68.5
Coated with SAM85° ± 3°32.1

Table 2: Monolayer Thickness and Coverage

Characterization TechniqueParameter MeasuredTypical Value
EllipsometryMonolayer Thickness1.2 ± 0.1 nm
X-ray Photoelectron Spectroscopy (XPS)Elemental Composition (P 2p)Presence confirmed
Atomic Force Microscopy (AFM)Surface Roughness (RMS)< 0.5 nm

Experimental Protocols

Protocol 1: Preparation of this compound SAMs on TiO₂ Substrates

This protocol details the procedure for forming a self-assembled monolayer on a titanium dioxide surface via solution deposition.

1. Materials and Reagents:

  • This compound (≥98% purity)
  • 2-Propanol (Anhydrous, ≥99.5%)
  • Toluene (Anhydrous, ≥99.8%)
  • Hydrochloric acid (HCl, 37%)
  • Hydrogen peroxide (H₂O₂, 30%)
  • Deionized (DI) water (18.2 MΩ·cm)
  • Titanium dioxide (TiO₂) coated substrates (e.g., silicon wafers with a 50 nm thermal oxide and 10 nm deposited TiO₂)
  • Nitrogen gas (high purity)

2. Substrate Cleaning (Piranha or RCA-1 Clean):

  • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
  • Prepare a Piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio.
  • Alternatively, prepare an RCA-1 solution (DI water:H₂O₂:NH₄OH in a 5:1:1 ratio).
  • Immerse the TiO₂ substrates in the chosen cleaning solution at 80°C for 15 minutes to remove organic contaminants and hydroxylate the surface.
  • Rinse the substrates profusely with DI water.
  • Dry the substrates under a stream of high-purity nitrogen gas.
  • Use immediately or store in a vacuum desiccator.

3. Preparation of Deposition Solution:

  • Prepare a 1 mM solution of this compound in a 3:1 v/v mixture of Toluene and 2-Propanol.
  • For example, to make 10 mL of solution, dissolve the appropriate mass of the phosphonic acid in 7.5 mL of Toluene and 2.5 mL of 2-Propanol.
  • Sonicate the solution for 10 minutes to ensure complete dissolution.

4. Monolayer Deposition:

  • Place the clean, dry TiO₂ substrates in a glass container.
  • Pour the 1 mM deposition solution over the substrates, ensuring they are fully submerged.
  • Seal the container and leave it at room temperature (20-25°C) for 18-24 hours in a vibration-free environment to allow for monolayer self-assembly.

5. Post-Deposition Rinsing and Drying:

  • Remove the substrates from the deposition solution.
  • Rinse the substrates thoroughly with fresh Toluene to remove any physisorbed molecules.
  • Rinse again with 2-Propanol.
  • Dry the coated substrates under a gentle stream of nitrogen gas.
  • For optimal results, anneal the substrates at 100°C for 10 minutes in an inert atmosphere or vacuum to remove residual solvent and improve monolayer ordering.

6. Storage:

  • Store the SAM-coated substrates in a vacuum desiccator until characterization or use.

Visualizations

Application Notes and Protocols: (4-Phenylphenoxy)phosphonic Acid for Surface Modification of Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of metal oxide surfaces is a critical area of research with wide-ranging applications in fields such as biomaterials, electronics, and catalysis. Phosphonic acids are a class of organic molecules that have demonstrated a strong affinity for various metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). This robust interaction is attributed to the formation of strong covalent bonds between the phosphonate (B1237965) headgroup and the metal oxide surface. These monolayers can significantly alter the surface properties of the metal oxides, including their hydrophobicity, work function, and biocompatibility.

(4-Phenylphenoxy)phosphonic acid, with its rigid aromatic structure, offers the potential to create well-ordered and densely packed monolayers. The phenylphenoxy group can introduce specific functionalities to the surface, influencing protein adsorption, cell adhesion, and the electronic interface in devices. This document provides a comprehensive guide to the use of this compound for the surface modification of metal oxides, including its synthesis, detailed experimental protocols for surface modification, and methods for characterization.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for analogous phosphonic acid monolayers on various metal oxide surfaces. Researchers can use these as a benchmark and a template for recording their own experimental results.

Table 1: Surface Properties of Metal Oxides Modified with Aromatic Phosphonic Acids

Metal OxidePhosphonic AcidDeposition MethodContact Angle (°) (Untreated)Contact Angle (°) (Treated)Film Thickness (nm)Surface Coverage (nmol/cm²)
TiO₂Phenylphosphonic AcidDip-coating25750.80.75
ZrO₂Phenylphosphonic AcidDip-coating30800.90.82
Al₂O₃Phenylphosphonic AcidSpin-coating20700.70.70
ITOPhenylphosphonic AcidSpray-coating45851.00.90
ZnOOctadecylphosphonic AcidDip-coating351102.20.95

Table 2: Stability of Phosphonic Acid Monolayers on Metal Oxides

Metal OxidePhosphonic AcidEnvironmentStability MetricResult
TiO₂Octadecylphosphonic AcidAqueous solution (pH 7)Desorption after 24h< 5%
Al₂O₃Octadecylphosphonic AcidAqueous solution (pH 7)Desorption after 24h< 10%[1]
ZrO₂Octadecylphosphonic AcidEthanolDesorption after 48hNot significant

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is adapted from the synthesis of phenylphosphonic acid.[1] This protocol involves the oxidation of the corresponding phosphinic acid.

Materials:

  • (4-Phenylphenoxy)phosphinic acid

  • Nitric acid (concentrated)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a thermometer, melt (4-Phenylphenoxy)phosphinic acid by heating.

  • Once the temperature reaches 100 °C, carefully add concentrated nitric acid dropwise. An exothermic reaction will occur.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Pour the resulting solid into deionized water.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., diethyl ether or ethanol/water mixture) to obtain pure this compound.

Preparation of Metal Oxide Substrates

Proper cleaning and preparation of the metal oxide surface are crucial for the formation of a uniform and stable monolayer.

Materials:

  • Metal oxide substrates (e.g., TiO₂, ZrO₂, Al₂O₃ wafers or films)

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • UV-Ozone cleaner (optional)

Procedure:

  • Sonciate the metal oxide substrates in acetone for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Sonicate the substrates in isopropanol for 15 minutes.

  • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • For a more rigorous cleaning, immerse the substrates in freshly prepared Piranha solution for 10-15 minutes.

  • Rinse the substrates extensively with deionized water to remove any residual acid.

  • Dry the substrates under a stream of nitrogen.

  • Alternatively, or in addition, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and generate a hydroxylated surface.

Surface Modification with this compound (Dip-Coating Method)

Dip-coating is a common and straightforward method for forming self-assembled monolayers.

Materials:

  • Cleaned metal oxide substrates

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))

  • Beaker or petri dish

  • Tweezers

Procedure:

  • Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.

  • Place the cleaned metal oxide substrates in the phosphonic acid solution.

  • Allow the substrates to immerse for 12-24 hours at room temperature to ensure complete monolayer formation.

  • After immersion, remove the substrates from the solution using tweezers.

  • Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

  • Dry the modified substrates under a stream of nitrogen.

  • Optional: Anneal the coated substrates at 100-120 °C for 10-30 minutes to improve the stability and ordering of the monolayer.[2]

Characterization of the Modified Surface

A combination of surface analysis techniques should be employed to confirm the successful modification of the metal oxide surface.

  • Contact Angle Goniometry: To assess the change in surface hydrophobicity. A significant increase in the water contact angle indicates the formation of a hydrophobic monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus and carbon from the phosphonic acid. High-resolution scans of the P 2p, C 1s, and O 1s regions can provide information about the binding state.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface. The disappearance of P-OH stretching bands and the appearance of P-O-Metal bands can confirm the covalent attachment of the phosphonic acid.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure the thickness of the self-assembled monolayer.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the organic monolayer.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_preparation Substrate Preparation cluster_modification Surface Modification cluster_characterization Surface Characterization s1 Start with (4-Phenylphenoxy)phosphinic acid s2 Oxidation with Nitric Acid s1->s2 s3 Extraction and Purification s2->s3 s4 Characterization (NMR, FTIR) s3->s4 m1 Prepare Phosphonic Acid Solution s4->m1 p1 Metal Oxide Substrate p2 Solvent Cleaning (Sonication) p1->p2 p3 Piranha/UV-Ozone Treatment p2->p3 p4 Drying p3->p4 m2 Substrate Immersion (Dip-Coating) p4->m2 m1->m2 m3 Rinsing m2->m3 m4 Drying and Annealing m3->m4 c1 Contact Angle m4->c1 c2 XPS m4->c2 c3 FTIR m4->c3 c4 AFM m4->c4 Binding_Mechanisms cluster_binding Binding Modes PhosphonicAcid This compound MetalOxide Metal Oxide Surface (with hydroxyl groups) PhosphonicAcid->MetalOxide Adsorption from solution Monodentate Monodentate MetalOxide->Monodentate Condensation Reaction Bidentate Bidentate MetalOxide->Bidentate Tridentate Tridentate MetalOxide->Tridentate

References

Application Notes and Protocols for the Formation of Self-Assembled Monolayers with Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-assembled monolayers (SAMs) of phosphonic acids are highly ordered molecular layers that spontaneously form on a variety of oxide-containing surfaces. These monolayers are of significant interest in fields ranging from materials science to drug development due to their ability to tailor surface properties such as wettability, biocompatibility, and corrosion resistance. Phosphonic acid headgroups form strong, covalent bonds with metal oxide surfaces, leading to robust and stable films.[1][2] This document provides detailed protocols for the formation of phosphonic acid SAMs, methods for their characterization, and a summary of key quantitative data.

I. Core Concepts and Materials

Phosphonic acid SAMs are typically formed on substrates possessing a native oxide layer or on deposited metal oxide films. The phosphonic acid molecule consists of a headgroup (-PO(OH)₂) that anchors to the substrate, a hydrocarbon or fluorocarbon chain of varying length, and a terminal functional group that imparts specific chemical properties to the surface.

Common Substrates:

  • Titanium and its alloys (e.g., Ti-6Al-4V)[3][4]

  • Aluminum and its oxides (Al₂O₃)[5][6]

  • Zirconium dioxide (ZrO₂)[5]

  • Silicon with a native oxide layer (SiO₂)[1][7]

  • Indium Tin Oxide (ITO) and Indium Zinc Oxide (IZO)[8][9]

  • Zinc Oxide (ZnO)[2][10]

Common Phosphonic Acids:

  • Octadecylphosphonic acid (ODPA)[5][10]

  • Alkylphosphonic acids with varying chain lengths (C8 to C18)[9]

  • Fluorinated phosphonic acids (e.g., perfluorodecylphosphonic acid - PFDPA)[4][11]

  • Functionally terminated phosphonic acids (e.g., with -OH, -COOH, -NH₂ groups)[12][13]

Solvents: The choice of solvent is critical as it can influence the quality and ordering of the SAM.[2][10]

II. Experimental Protocols

Two primary methods for the formation of phosphonic acid SAMs are detailed below: solution deposition and the Tethering by Aggregation and Growth (T-BAG) method.

Protocol 1: Solution Deposition Method

This is the most common method for forming phosphonic acid SAMs.

Materials:

  • Substrate of choice

  • Phosphonic acid

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

  • Beakers or petri dishes

  • Ultrasonic bath

  • Nitrogen or argon gas stream

Procedure:

  • Substrate Preparation:

    • Clean the substrate to remove organic contaminants and ensure a reactive oxide surface.

    • A typical cleaning procedure involves sequential ultrasonication in acetone, and ethanol (or isopropanol) for 10-15 minutes each.[14]

    • For some substrates, a UV/Ozone cleaning step for 15-20 minutes can be beneficial to create a more hydrophilic and reactive surface.[14]

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Solution Preparation:

    • Prepare a dilute solution of the phosphonic acid in the chosen solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[2][10]

    • Ensure the phosphonic acid is fully dissolved. Gentle warming or sonication can aid dissolution.

  • SAM Formation:

    • Immerse the cleaned substrate into the phosphonic acid solution.

    • The immersion time can vary significantly, from minutes to several hours (e.g., 1 to 48 hours), depending on the desired monolayer quality and the specific system.[8] Shorter times can lead to incomplete monolayers, while excessively long times may result in multilayer formation.

    • The process is typically carried out at room temperature.[10]

  • Rinsing and Drying:

    • After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen or argon gas.

  • Annealing (Optional):

    • In some cases, a post-deposition annealing step can improve the order and stability of the SAM.[1]

    • This is typically performed by heating the substrate in an oven at temperatures ranging from 120°C to 150°C for a period of 24 to 48 hours.[1]

Protocol 2: Tethering by Aggregation and Growth (T-BAG) Method

The T-BAG method is particularly useful for forming dense and well-ordered SAMs on silicon oxide surfaces.[1][7]

Materials:

  • Silicon substrate with native oxide

  • Phosphonic acid

  • Anhydrous tetrahydrofuran (THF)

  • Vertical deposition chamber or beaker

  • Oven

Procedure:

  • Substrate Preparation:

    • Clean the silicon substrate as described in Protocol 1.

  • Solution Preparation:

    • Prepare a very dilute solution of the phosphonic acid in THF (e.g., 25 µM).[1]

  • Initial Physisorption:

    • Place the cleaned substrate vertically in the phosphonic acid solution.

    • Allow the solvent to evaporate slowly at room temperature. This process "tethers" the phosphonic acid molecules to the surface through physisorption.[1]

  • Covalent Attachment (Curing):

    • Heat the coated substrate in an oven at approximately 140°C for 48 hours in air. This step drives the formation of covalent Si-O-P bonds.[1]

  • Removal of Multilayers:

    • After heating, multilayers of phosphonic acid may be present. These are removed by rinsing and sonicating the substrate in fresh THF.[1]

    • This deposition, heating, and rinsing cycle can be repeated to ensure a complete monolayer.

III. Visualization of Experimental Workflow

G Workflow for Solution Deposition of Phosphonic Acid SAMs cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment Clean Substrate Cleaning (Ultrasonication) Dry1 Drying (N2/Ar Stream) Clean->Dry1 Immerse Substrate Immersion Dry1->Immerse Solution Prepare Phosphonic Acid Solution Solution->Immerse Rinse Rinsing with Fresh Solvent Immerse->Rinse Dry2 Drying (N2/Ar Stream) Rinse->Dry2 Anneal Optional Annealing Dry2->Anneal

Caption: General workflow for phosphonic acid SAM formation via solution deposition.

IV. Data Presentation: Characterization of Phosphonic Acid SAMs

The quality of the formed SAM is assessed using various surface-sensitive techniques. The following table summarizes typical quantitative data obtained for well-formed phosphonic acid SAMs.

Characterization TechniqueParameter MeasuredTypical Values for Alkylphosphonic Acid SAMsReferences
Contact Angle Goniometry Static Water Contact Angle110° - 130° (for hydrophobic surfaces)[4]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition & BindingPresence of P 2p peak confirms binding.[3][4]
Ellipsometry/X-ray Reflectivity Film Thickness1.5 - 2.5 nm (for C18 chains)[7]
Infrared Spectroscopy (IR) Molecular Ordering & Binding ModeSymmetric CH₂ stretch (νs(CH₂)) at ~2850 cm⁻¹ indicates high order. Absence of P=O stretch suggests tridentate binding.[10]
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Molecular Tilt Angle~37° for Octadecylphosphonic acid on Si(100)[1][12]
Atomic Force Microscopy (AFM) Surface Morphology & RoughnessSmooth, uniform surface with low RMS roughness.[6][11]

V. Signaling Pathways and Logical Relationships

The interaction between the phosphonic acid headgroup and the metal oxide surface is a key aspect of SAM formation. The following diagram illustrates the possible binding modes.

G Possible binding modes of phosphonic acid to a metal oxide surface. cluster_reactants Reactants cluster_binding Binding Modes PA R-PO(OH)₂ (Phosphonic Acid) Monodentate Monodentate R-P(O)(OH)-O-M PA->Monodentate Bidentate Bidentate R-P(O)-O₂-M₂ PA->Bidentate Tridentate Tridentate R-P-O₃-M₃ PA->Tridentate Surface M-OH (Hydroxylated Surface) Surface->Monodentate Surface->Bidentate Surface->Tridentate

Caption: Binding configurations of phosphonic acid on a hydroxylated metal surface.

The formation of high-quality self-assembled monolayers of phosphonic acids is a reproducible process when careful attention is paid to substrate preparation, solution conditions, and deposition parameters. The protocols and data presented here provide a comprehensive guide for researchers to successfully fabricate and characterize these versatile surface coatings for a wide range of applications. The robustness of the phosphonate-surface bond makes these SAMs particularly suitable for applications requiring long-term stability.[3][10]

References

Application Notes and Protocols for (4-Phenylphenoxy)phosphonic Acid and its Analogue, Phenylphosphonic Acid, in Corrosion Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a significant lack of specific studies on the application of (4-Phenylphenoxy)phosphonic acid as a corrosion inhibitor. The following application notes and protocols are therefore based on the closely related and well-researched analogue, Phenylphosphonic Acid (PPA) . The principles, experimental setups, and data interpretation are expected to be highly relevant for the study of this compound.

Introduction to Phenylphosphonic Acid (PPA) as a Corrosion Inhibitor

Phenylphosphonic acid (PPA) is an organophosphorus compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, including mild steel, carbon steel, and galvanized steel.[1][2] Its efficacy stems from the ability of the phosphonic acid group to form a protective, adherent film on the metal surface. This film acts as a barrier, impeding the electrochemical reactions that drive corrosion.[1][2]

The protective mechanism involves the phosphonic acid moiety coordinating with metal ions on the surface, forming a metal-phosphonate complex.[1] The phenyl group contributes to the hydrophobicity and compactness of the protective layer. PPA can be used as a standalone inhibitor or in synergistic formulations, often with zinc ions (Zn²⁺), to enhance its protective properties.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from corrosion inhibition studies using Phenylphosphonic Acid.

Table 1: Corrosion Inhibition Efficiency of Phenylphosphonic Acid Formulations

Metal/AlloyCorrosive MediumInhibitor FormulationInhibition Efficiency (%)Reference
Mild SteelNeutral aqueous solution with 60 ppm Cl⁻300 ppm Sodium Salt of PPA + 50 ppm Zn²⁺95[3]
Hot-Dip Galvanized Steel5% w/v NaCl (aq)In-coating PPAUp to 94% reduction in delamination rate[4]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies

Metal/AlloyCorrosive MediumInhibitor ConcentrationCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (A/cm²)Reference
Mild SteelNeutral aqueous solution with 60 ppm Cl⁻300 ppm Sodium Salt of PPA + 50 ppm Zn²⁺Shift to more positive values indicates passivationSignificantly reduced[3]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Metal/AlloyCorrosive MediumInhibitorCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (F/cm²)Reference
Hot-Dip Galvanized Steel3.5% NaCl (aq)10% PPA in PVB coatingSignificantly increased compared to uninhibitedSignificantly decreased compared to uninhibited[5]

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

While specific literature on the synthesis of this compound for corrosion inhibition is unavailable, a general synthetic route can be proposed based on established organophosphorus chemistry. A common method for creating arylphosphonic acids is the Michaelis-Arbuzov reaction followed by hydrolysis.

Materials:

Procedure:

  • Dissolve 4-phenoxyphenol in a suitable anhydrous solvent (e.g., diethyl ether) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution as a base.

  • Cool the mixture in an ice bath and slowly add phosphorus trichloride dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate to obtain the crude phosphonous acid intermediate.

  • Hydrolyze the intermediate by adding aqueous hydrochloric acid and heating the mixture.

  • Cool the solution to allow the this compound to crystallize.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Characterize the final product using techniques such as NMR (¹H, ¹³C, ³¹P) and FT-IR spectroscopy.

Corrosion Inhibition Testing Protocols

Objective: To determine the corrosion rate and inhibition efficiency of the inhibitor.

Materials:

  • Metal coupons (e.g., mild steel, 1cm x 4cm x 0.1cm)

  • Corrosive medium (e.g., 1M HCl or 3.5% NaCl solution)

  • Inhibitor (this compound or PPA) at various concentrations

  • Analytical balance

  • Polishing paper of different grades

  • Acetone, ethanol (B145695), and distilled water for cleaning

Procedure:

  • Mechanically polish the metal coupons to a mirror finish, then degrease with acetone, rinse with ethanol and distilled water, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without the inhibitor at a specific temperature for a set duration (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • ΔW = Weight loss in mg

      • D = Density of the metal in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Objective: To study the electrochemical behavior of the metal in the presence and absence of the inhibitor.

Apparatus:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal coupon with a defined exposed area

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution with and without inhibitor

Procedure:

a) Potentiodynamic Polarization:

  • Assemble the three-electrode cell with the polished metal coupon as the working electrode.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting polarization curve (log current density vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

b) Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

Surface Analysis Techniques

Objective: To characterize the protective film formed on the metal surface.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor after exposure to the corrosive medium.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the elements in the protective film, confirming the presence of phosphorus and its bonding with the metal.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the inhibitor and in the protective film, confirming the adsorption of the inhibitor on the metal surface.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Surface & Data Analysis synthesis Synthesis of This compound weight_loss Weight Loss Measurement synthesis->weight_loss electrochemical Electrochemical Studies (PDP & EIS) synthesis->electrochemical coupon_prep Metal Coupon Preparation & Polishing coupon_prep->weight_loss coupon_prep->electrochemical surface_analysis Surface Characterization (SEM, XPS, FT-IR) weight_loss->surface_analysis data_analysis Data Analysis & Inhibition Efficiency Calculation weight_loss->data_analysis electrochemical->surface_analysis electrochemical->data_analysis surface_analysis->data_analysis

Caption: Experimental workflow for corrosion inhibition studies.

inhibition_mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Action cluster_protection Corrosion Protection metal Metal (e.g., Fe) adsorption Adsorption of Inhibitor on Metal Surface metal->adsorption Interaction inhibitor (4-Phenylphenoxy) phosphonic Acid inhibitor->adsorption film Formation of Protective Metal-Phosphonate Film adsorption->film protection Corrosion Inhibition film->protection Barrier Effect

Caption: Proposed mechanism of corrosion inhibition.

References

Synthesis of Metal-Organic Frameworks Using Phosphonic Acid Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of metal-organic frameworks (MOFs) using phosphonic acid linkers. These materials are of significant interest due to their enhanced thermal and chemical stability compared to their carboxylate-based counterparts, making them promising candidates for a range of applications, including drug delivery.[1][2]

Introduction to Phosphonate-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylate linkers are widely used, MOFs synthesized with phosphonic acid linkers exhibit several advantages. The phosphonate (B1237965) group forms strong coordination bonds with metal centers, leading to frameworks with high thermal and hydrothermal stability.[1][3][4] This robustness is particularly advantageous in the context of drug delivery, where the framework must maintain its integrity in biological environments.[5][6] Furthermore, the versatile coordination chemistry of the phosphonate group allows for the formation of a wide variety of structures with tunable porosity and functionality.[1][2]

Core Concepts and Workflow

The synthesis of phosphonate-based MOFs typically involves the reaction of a metal salt with a phosphonic acid linker under solvothermal or hydrothermal conditions. The choice of metal, linker, solvent, and reaction conditions plays a crucial role in determining the structure and properties of the final product.

Synthesis_Workflow cluster_precursors Precursor Selection cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Metal_Salt Metal Salt (e.g., Cu2+, Co2+, Al3+, Fe3+) Mixing Mixing & Sonication Metal_Salt->Mixing Phosphonic_Acid_Linker Phosphonic Acid Linker (e.g., H4L) Phosphonic_Acid_Linker->Mixing Solvent Solvent System (e.g., H2O, DMF) Solvent->Mixing Solvothermal Solvothermal/Hydrothermal Reaction (Sealed Vessel) Mixing->Solvothermal Isolation Isolation & Washing (Filtration) Solvothermal->Isolation Activation Activation (Solvent Exchange & Drying) Isolation->Activation Characterization Characterization Activation->Characterization

Caption: General workflow for the synthesis of phosphonate-based MOFs.

Experimental Protocols

The following protocols are based on established methods for the synthesis of phosphonate-based MOFs. Researchers should adapt these protocols based on the specific metal-linker combination and desired material properties.

Protocol 1: Hydrothermal Synthesis of a Copper-Phosphonate MOF

This protocol is adapted from the synthesis of a copper-based MOF with 1,1'-biphenylene-4,4'-bis(methylene)-bis(phosphonic acid) (H4L).[7]

Materials:

  • Copper(II) salt (e.g., CuCl2·2H2O)

  • 1,1'-biphenylene-4,4'-bis(methylene)-bis(phosphonic acid) (H4L)

  • 4,4'-bipyridine (B149096) (4,4'-bipy)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, combine the copper(II) salt, H4L, and 4,4'-bipyridine in a molar ratio of 1:1:0.5 in a Teflon-lined autoclave.

  • Add deionized water as the solvent.

  • Seal the autoclave and heat it to 160°C for 72 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Isolate the resulting crystalline product by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the product in air.

Protocol 2: Solvothermal Synthesis of an Aluminum-Phosphonate MOF

This protocol is based on the high-throughput synthesis of aluminum-based MOFs with N,N'-piperazine bis(methylenephosphonic acid) (H4PMP).[8]

Materials:

  • Aluminum salt (e.g., AlCl3·6H2O)

  • N,N'-piperazine bis(methylenephosphonic acid) (H4PMP)

  • Hydrochloric acid (HCl)

  • Deionized water

  • High-throughput (HT) reactor system

Procedure:

  • Prepare a stock solution of the aluminum salt and the phosphonic acid linker in deionized water.

  • Use a high-throughput reactor system to systematically vary the molar ratio of the linker to the metal and the pH of the reaction mixture by adding HCl.

  • Seal the HT reactors and place them in a solvothermal synthesis unit.

  • Heat the reactors to the desired temperature (e.g., 150°C) for a specified time (e.g., 24 hours).

  • After cooling, work up the synthesis products using a filtration block.

  • Wash the products with deionized water.

  • Dry the resulting MOF powders.

Data Presentation: Properties of Phosphonate MOFs

The following table summarizes key quantitative data for representative phosphonate MOFs.

MOF Name/FormulaMetal IonPhosphonic Acid LinkerSynthesis MethodPore Size (Å)Surface Area (m²/g)Ref.
[(Cu(H2L)(4,4′-bipy)0.5(H2O)]Cu²⁺1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid)Hydrothermal--[7]
[Co(C14H14O6.5P2)(4,4′-bipy)0.5(H2O)2]·H2OCo²⁺1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid)Hydrothermal--[7]
Al-CAU-60Al³⁺N,N'-piperazine bis(methylenephosphonic acid)Solvothermal (HT)--[8]
Fe-ICR-12Fe³⁺4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid---[1]
Fe-ICR-13Fe³⁺1,4-phenylene(bisphosphonic acid)---[1]

Note: Detailed pore size and surface area data are often dependent on the specific activation and measurement conditions and may not be reported in all publications.

Characterization of Phosphonate MOFs

A variety of techniques are employed to characterize the structure, porosity, and stability of phosphonate-based MOFs.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): Measures the surface area and pore size distribution.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of the phosphonate functional groups.

  • Scanning Electron Microscopy (SEM): Visualizes the morphology of the MOF crystals.[1]

Applications in Drug Development

The inherent stability and tunable nature of phosphonate MOFs make them attractive for drug delivery applications.[5][6] Drugs can be loaded into the pores of the MOF, and their release can be controlled by the pore size and the interaction between the drug and the framework. In some cases, drugs containing phosphonate groups, such as bisphosphonates used for treating osteoporosis, can be used directly as the organic linkers to construct the MOF.[5][6]

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Drug Delivery cluster_release Release Mechanism MOF Phosphonate MOF Loading Loading via Encapsulation MOF->Loading Drug Drug Molecule Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release Controlled Release Loaded_MOF->Release Target_Site Target Site (e.g., Tumor, Bone) Target_Site->Release Stimuli Stimuli (e.g., pH, Temperature) Degradation MOF Degradation Stimuli->Degradation Degradation->Release

Caption: Signaling pathway for drug delivery using phosphonate MOFs.

Conclusion

The use of phosphonic acid linkers in the synthesis of metal-organic frameworks offers a promising route to materials with enhanced stability and functionality. The protocols and data presented here provide a starting point for researchers interested in exploring this exciting class of materials for applications in drug development and beyond. Further research into novel linker designs and synthesis methodologies will continue to expand the scope and utility of phosphonate-based MOFs.

References

(4-Phenylphenoxy)phosphonic Acid: A Versatile Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Phenylphenoxy)phosphonic acid is an organophosphorus compound featuring a biphenyl (B1667301) ether backbone and a reactive phosphonic acid group. While specific research on this particular ligand is limited, its structural motifs suggest significant potential in organometallic chemistry, drawing parallels from the well-established chemistry of other arylphosphonic acids. Phosphonic acids are known for their strong coordination to metal ions, enabling their use in the development of catalysts, functional materials, and therapeutic agents. The biphenyl ether moiety provides a rigid and sterically defined scaffold, which can influence the geometry and reactivity of the resulting metal complexes.

This document provides an overview of the potential applications, synthesis, and characterization of this compound as a ligand, based on the known properties of analogous compounds.

Physicochemical Properties

The properties of this compound can be predicted and compared with related, experimentally characterized arylphosphonic acids.

PropertyThis compound (Predicted)Phenylphosphonic Acid (Experimental)(4-Ethylphenyl)phosphonic Acid (Experimental)
Molecular Formula C₁₂H₁₁O₄PC₆H₇O₃PC₈H₁₁O₃P
Molecular Weight 250.19 g/mol 158.10 g/mol 186.15 g/mol
Appearance White to off-white solid (Hypothesized)Colorless solidWhite solid
Melting Point Not available158-161 °C145-148 °C
Solubility Sparingly soluble in water, soluble in polar organic solvents (Hypothesized)Soluble in water, ethanolModerately soluble in water
pKa₁ ~1-2 (Estimated)~1.8Not available
pKa₂ ~7-8 (Estimated)~7.1Not available

Applications in Organometallic Chemistry

Based on the functionalities of the phosphonic acid group and the biphenyl ether framework, this compound is a promising ligand for several applications:

  • Homogeneous Catalysis: The phosphonic acid moiety can act as a robust anchoring group for transition metal catalysts. Organometallic complexes featuring this ligand could be employed in cross-coupling reactions, hydrogenations, and hydroformylations. The steric bulk of the 4-phenylphenoxy group can influence the selectivity of the catalytic process.

  • Materials Science: Arylphosphonic acids are widely used as building blocks for Metal-Organic Frameworks (MOFs) and as surface modifiers for metal oxides.

    • MOFs: The ability of the phosphonate (B1237965) group to bridge multiple metal centers can lead to the formation of robust and porous coordination polymers with potential applications in gas storage, separation, and heterogeneous catalysis.

    • Self-Assembled Monolayers (SAMs): This ligand can form dense, well-ordered monolayers on various metal oxide surfaces (e.g., TiO₂, Al₂O₃, ZnO). Such functionalized surfaces exhibit improved corrosion resistance, altered electronic properties, and can serve as platforms for sensor development.

  • Drug Development: Phosphonic acids are known for their high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone. This property makes them attractive for the development of bone-targeting drug delivery systems for conditions like osteoporosis and bone cancer. Organometallic complexes with this ligand could potentially combine the targeting ability of the phosphonate with the therapeutic action of the metal center.

Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are hypothetical and based on general synthetic methods for related compounds.

Protocol 1: Synthesis of this compound

This proposed synthesis involves a Michaelis-Arbuzov reaction followed by acidic hydrolysis.

Materials:

Procedure:

  • Phosphonate Ester Synthesis (Michaelis-Arbuzov Reaction):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenoxybenzene (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

    • Add anhydrous toluene via syringe, followed by triethyl phosphite (1.5 equivalents).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, filter the mixture to remove the catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (4-phenylphenoxy)phosphonate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Hydrolysis to Phosphonic Acid:

    • To the purified diethyl (4-phenylphenoxy)phosphonate, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Characterize the final product by ¹H NMR, ³¹P NMR, FT-IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of a Generic Metal-(4-Phenylphenoxy)phosphonate Complex

This protocol describes a general method for the synthesis of a coordination complex with a divalent metal salt.

Materials:

Procedure:

  • Dissolve this compound (2 equivalents) in methanol or ethanol.

  • Slowly add a stoichiometric amount of a base (e.g., triethylamine or a dilute NaOH solution) to deprotonate the phosphonic acid. The solution may become clearer upon deprotonation.

  • In a separate flask, dissolve the metal salt (1 equivalent) in deionized water or the same alcohol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate may form immediately or after a period of stirring. The reaction can be gently heated to promote complex formation.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours to overnight.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with the solvent used for the reaction and then with deionized water to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven.

  • Characterize the resulting metal-phosphonate complex using FT-IR spectroscopy, powder X-ray diffraction (PXRD), and elemental analysis.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in organometallic chemistry.

G Diagram 1: Proposed Synthesis of this compound cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis A 4-Bromophenoxybenzene D Diethyl (4-phenylphenoxy)phosphonate A->D B Triethyl phosphite B->D C Pd(OAc)₂ / PPh₃ Catalyst C->D F This compound D->F E Concentrated HCl E->F G Diagram 2: General Coordination Modes of Phosphonate Ligands cluster_0 Monodentate cluster_1 Bidentate Chelating cluster_2 Bidentate Bridging cluster_3 Tridentate Bridging M Metal Ion O1a O M->O1a O2a O M->O2a O2b O M->O2b O3a O M->O3a O4a O M->O4a P1 P P1->O1a O1b O P1->O1b O1c O P1->O1c R1 R P1->R1 P2 P P2->O2a P2->O2b O2c O P2->O2c R2 R P2->R2 M2 Metal Ion O3b O M2->O3b P3 P P3->O3a P3->O3b O3c O P3->O3c R3 R P3->R3 M3 Metal Ion O4b O M3->O4b M4 Metal Ion O4c O M4->O4c P4 P P4->O4a P4->O4b P4->O4c R4 R P4->R4

High-Performance Liquid Chromatography Methods for the Analysis of Phosphonic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. Their applications are widespread, ranging from industrial water treatment and agriculture (e.g., glyphosate) to pharmaceuticals (e.g., bisphosphonates). The accurate and sensitive quantification of these compounds is crucial for environmental monitoring, food safety, and pharmaceutical quality control. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of phosphonic acids. However, their high polarity, low volatility, and lack of strong UV chromophores present analytical challenges.

This document provides detailed application notes and protocols for the analysis of phosphonic acids by HPLC, covering both methods requiring derivatization and direct analysis techniques.

Methods Overview

The choice of HPLC method for phosphonic acid analysis depends on the specific analyte, the sample matrix, and the available detection capabilities. Two primary approaches are employed:

  • Derivatization followed by HPLC: This is a common strategy to enhance the detectability of phosphonic acids, particularly for UV-Visible or fluorescence detectors. Derivatization introduces a chromophoric or fluorophoric tag to the analyte molecule.

  • Direct Analysis by HPLC: This approach avoids the derivatization step and relies on specialized columns and sensitive detectors such as mass spectrometry (MS), evaporative light scattering (ELSD), or conductivity detectors.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data for various HPLC methods for phosphonic acid analysis, providing a comparative overview of their performance.

Table 1: Derivatization-Based HPLC Methods for Phosphonic Acids

Analyte(s)Derivatizing AgentColumnMobile PhaseDetectionLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Iminodimethylenephosphonic acid (IDMP)9-fluorenyl methylchloroformate (FMOC)Reversed-Phase C18Acidic phosphate-acetonitrile gradientUV (260 nm)0.02 mM (LOD)[1][2]
Formyl-iminodimethylenephosphonic acid (FIDMP)2,4-dinitrophenylhydrazine (DNPH)Reversed-Phase C18Acidic phosphate-acetonitrile gradientUV (370 nm)0.01 mM (LOD)[1][2]
Glyphosate and Aminomethylphosphonic acid (AMPA)4-Toluenesulfonyl chlorideReversed-Phase C18Phosphate buffer (pH 3.0) and acetonitrile (B52724) (85:15)UV (240 nm)Not specified[3]
α-aminophosphonic acids9-fluorenylmethoxycarbonyl (FMOC) urethane (B1682113) and triethyl orthoformateReversed-PhaseAcetonitrile/water gradientUV / FluorescenceNot specified[4]

Table 2: Direct Analysis HPLC Methods for Phosphonic Acids

Analyte(s)ColumnMobile PhaseDetectionLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Phosphonic acidVenusil HILIC0.1% Formic acid in water/acetonitrile gradientLC-MS/MS0.6 µg/L (LOD), 2.0 µg/L (LOQ)[5]
Phosphite and PhosphateAllsep AnionFormic acid/water (pH 3.5)Refractive Index (RID)~0.25% (0.005 mg/mL) (LOQ)[6]
Phosphite and PhosphateWaters IC PAKPotassium hydrogen phthalate/nitric acidIndirect UV (290 nm)≤ 0.3% (0.0072 mg/mL) (LOQ)[6]
Phosphorous and Phosphoric AcidsObelisc N / Primesep DAcetonitrile/Ammonium formateELSD/CAD, LC-MS, UVNot specified[7]
Anionic Polar Pesticides (including phosphonic acid)HILIC-based analytical columnNot specifiedLC-MS/MSNot specified[8]

Experimental Protocols

Protocol 1: Analysis of Aminophosphonate Degradation Products (IDMP and FIDMP) via Derivatization

This protocol describes the determination of iminodimethylenephosphonic acid (IDMP) and formyl-iminodimethylenephosphonic acid (FIDMP) in aqueous samples.[1][2]

1. Derivatization of IDMP with FMOC:

  • To 0.8 mL of the aqueous sample, add 0.2 mL of borate (B1201080) buffer.

  • Add 1.0 mL of the FMOC reagent.

  • Heat the mixture for 10 minutes at 60°C.

  • After cooling to room temperature, add 2 mL of dichloromethane, shake, and centrifuge.

  • Transfer the aqueous layer to a vial for HPLC injection.

2. Derivatization of FIDMP with DNPH:

  • To 1 mL of the aqueous sample, add 20 µL of the DNPH reagent solution.

  • The sample can be injected immediately into the HPLC.

3. HPLC-UV Analysis:

  • Column: Reversed-Phase C18

  • Mobile Phase: Acidic phosphate-acetonitrile gradient. A typical gradient is 10-30% acetonitrile over 12 minutes.[1]

  • Flow Rate: 1 mL/min

  • Detection:

    • FMOC-IDMP: 260 nm

    • DNPH-FIDMP: 370 nm

  • Injection Volume: 200 µL

Protocol 2: Direct Analysis of Phosphonic Acid in Water by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of phosphonic acid in water samples without derivatization.[5]

1. Sample Preparation:

  • For water samples with high salt content, dilution may be necessary.

  • Filter the sample through a 0.22 µm filter prior to injection.

2. LC-MS/MS Analysis:

  • Column: Venusil HILIC (100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: 90% B

    • 7-10 min: 90% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Precursor Ion: 81 m/z

      • Product Ions: 79 m/z and 63 m/z

Visualization of Experimental Workflows

Diagram 1: General Workflow for Phosphonic Acid Analysis via Derivatization

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Buffer Add Buffer Sample->Buffer Deriv_Agent Add Derivatizing Agent (e.g., FMOC, DNPH) Buffer->Deriv_Agent Reaction Incubation / Heating Deriv_Agent->Reaction Extraction Liquid-Liquid Extraction (if necessary) Reaction->Extraction Injection Inject into HPLC Extraction->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for phosphonic acid analysis using pre-column derivatization.

Diagram 2: Logical Relationships in Direct Phosphonic Acid Analysis by LC-MS/MS

G Sample Water Sample Filtration Filtration (0.22 µm) Sample->Filtration Preparation LC_System HPLC System Filtration->LC_System Injection HILIC_Column HILIC Column LC_System->HILIC_Column Separation MS_Detector Mass Spectrometer (Triple Quadrupole) HILIC_Column->MS_Detector Ionization & Detection Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis Data Acquisition

Caption: Key stages in the direct analysis of phosphonic acids by LC-MS/MS.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Phosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphonic acids and their derivatives are a class of organophosphorus compounds with a wide range of applications, from industrial chemicals and herbicides to pharmaceuticals. Their analysis is crucial for environmental monitoring, toxicology studies, and quality control in drug development. Due to their high polarity and low volatility, direct analysis by gas chromatography (GC) is challenging.[1][2] This document provides detailed application notes and protocols for the analysis of phosphonic acid derivatives using GC, with a focus on derivatization techniques that enhance volatility and allow for sensitive and robust detection, primarily by mass spectrometry (MS).

Derivatization of Phosphonic Acids for GC Analysis

Derivatization is a critical step in the GC analysis of phosphonic acids, converting the polar analytes into more volatile and thermally stable compounds.[1][2] The choice of derivatization reagent depends on the specific phosphonic acid, the sample matrix, and the desired sensitivity. The most common derivatization methods are silylation, methylation, and pentafluorobenzylation.

Silylation

Silylation involves the replacement of acidic protons in the phosphonic acid group with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique that significantly increases the volatility of the analytes.

  • Reagents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][3]

    • BSTFA with 10% trimethylchlorosilane (TMCS)[4]

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[3]

  • Advantages: Readily available reagents and straightforward reaction conditions.

  • Disadvantages: TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions and prompt analysis.[5]

Methylation

Methylation converts phosphonic acids into their corresponding methyl esters. This method is effective for a wide range of phosphonic acids.

  • Reagents:

    • Diazomethane (CH₂N₂)[3]

    • Trimethylsilyldiazomethane (TMSDAM)[6]

    • Phenyltrimethylammonium hydroxide (B78521) (PTMAH) for pyrolytic methylation in the GC inlet.[7]

  • Advantages: Methylated derivatives are generally stable.

  • Disadvantages: Diazomethane is explosive and toxic, requiring specialized handling.[7]

Pentafluorobenzylation (PFB)

This method involves the formation of pentafluorobenzyl esters, which are highly electron-capturing. This makes the derivatives particularly suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

  • Reagent: Pentafluorobenzyl bromide (PFBBr)[5][8]

  • Advantages: PFB derivatives are significantly more stable than TMS derivatives and offer high sensitivity.[5]

  • Disadvantages: The derivatization reaction may require a base catalyst and elevated temperatures.[5]

Experimental Protocols

The following sections provide detailed protocols for sample preparation, derivatization, and GC-MS analysis of phosphonic acid derivatives.

Protocol 1: Silylation of Alkylphosphonic Acids using BSTFA

This protocol is suitable for the analysis of alkylphosphonic acids in aqueous samples after extraction.

Materials:

  • Sample containing alkylphosphonic acids

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • Dichloromethane

  • Nitrogen gas supply

  • Heater block

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate 100 µL of the aqueous sample to dryness in a reaction vial under a gentle stream of nitrogen.[1]

  • Derivatization:

    • Add 100 µL of BSTFA and 100 µL of anhydrous acetonitrile to the dried residue.[1]

    • Seal the vial and heat at 60°C for 30 minutes.[1][2]

  • Sample Analysis:

    • Cool the reaction mixture to room temperature.

    • Dilute the sample with dichloromethane.

    • Inject 1 µL of the diluted sample into the GC-MS system.[1]

Protocol 2: Methylation of Alkylphosphonic Acids using Phenyltrimethylammonium Hydroxide (PTMAH)

This protocol describes an ion-pair solid-phase extraction (IP-SPE) method followed by in-situ pyrolytic methylation in the GC inlet.

Materials:

  • Aqueous sample containing alkylphosphonic acids

  • Phenyltrimethylammonium hydroxide (PTMAH) solution

  • Activated charcoal SPE cartridge

  • Methanol (B129727)

  • GC-MS system with a hot injection port

Procedure:

  • Sample Preparation (IP-SPE):

    • Mix the aqueous sample with the PTMAH ion-pair reagent.[7]

    • Pass the mixture through an activated charcoal SPE cartridge.[7]

    • Wash the cartridge with water to remove interfering substances.

    • Elute the retained analytes with methanol.[7]

  • Derivatization and Analysis:

    • Inject an aliquot of the methanol eluate into the GC-MS.

    • The analytes are converted to their methyl esters by pyrolytic methylation in the hot GC injection port.[7]

Protocol 3: Pentafluorobenzylation of Alkylphosphonic Acids

This protocol is designed for high sensitivity analysis using GC-NCI-MS.

Materials:

  • Sample containing alkylphosphonic acids

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylamine (B44863) (or another suitable base)

  • Acetonitrile (anhydrous)

  • Heater block

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is in an anhydrous solvent like acetonitrile.

  • Derivatization:

    • To the sample, add diisopropylamine as a catalyst.

    • Add PFBBr solution in acetonitrile.

    • Seal the vial and heat at 70°C for 1 hour.[9]

  • Sample Analysis:

    • Cool the reaction mixture to room temperature.

    • The sample can be directly injected or may require a liquid-liquid extraction cleanup step.

    • Inject 1 µL of the final solution into the GC-MS system.

GC-MS Instrumental Parameters

The following table summarizes typical GC-MS parameters for the analysis of phosphonic acid derivatives. These parameters should be optimized for the specific instrument and application.

ParameterSettingReference
Gas Chromatograph
Injection ModeSplitless[1]
Injection Volume1 µL[1]
Injector Temperature250°C[1]
ColumnCP-FFAP (for underivatized polar compounds) or a standard non-polar column (e.g., DB-5ms) for derivatized analytes.[1][3]
Oven Temperature ProgramInitial: 40°C, hold for 1 min; Ramp: 20°C/min to 320°C; Hold: 3 min at 320°C.[1][2]
Carrier GasHelium
Mass Spectrometer
Transfer Line Temperature320°C[1]
Ion Source Temperature230°C (EI), 250°C (CI)[1]
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)[1]
Electron Energy70 eV (EI), 150 eV (CI)[1]
Mass Scan Range40-500 u (EI), 80-600 u (CI)[1]

Data Presentation

The following tables present a summary of quantitative data and performance metrics for the analysis of phosphonic acids.

Table 1: Recovery of Alkylphosphonic Acids using IP-SPE and GC-MS

AnalyteRecovery (%)Minimum Detection Limit (ng/mL)Reference
Methylphosphonic acid> 95%10[7]
Ethylphosphonic acid> 95%10[7]
Propylphosphonic acid> 95%10[7]

Table 2: Comparison of Derivatization Reagent Stability

DerivativeStabilityReference
Trimethylsilyl (TMS)Degraded completely within 5-7 days.[5]
Pentafluorobenzyl (PFB)Less than 10% degradation after 6 months at 4°C and 40°C.[5]

Visualizations

Experimental Workflow for GC-MS Analysis of Phosphonic Acids

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample extraction Solid-Phase Extraction (e.g., IP-SPE) sample->extraction drying Evaporation to Dryness extraction->drying add_reagent Add Derivatizing Reagent (e.g., BSTFA, PFBBr) drying->add_reagent reaction Heating and Incubation add_reagent->reaction injection GC Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: General experimental workflow for the GC-MS analysis of phosphonic acid derivatives.

Logical Relationship of Derivatization Choices

derivatization_choice cluster_derivatization Derivatization Method cluster_detection Primary Detection Method start Phosphonic Acid Analysis by GC silylation Silylation (e.g., BSTFA) start->silylation methylation Methylation (e.g., TMSDAM) start->methylation pfb Pentafluorobenzylation (PFBBr) start->pfb gc_ms GC-MS (EI/CI) silylation->gc_ms Good for general screening methylation->gc_ms Stable derivatives pfb->gc_ms gc_ecd GC-ECD / GC-NCI-MS pfb->gc_ecd High sensitivity

Caption: Decision tree for selecting a derivatization method for phosphonic acid analysis.

References

Application Notes and Protocols for Phosphonate-Based Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates are a versatile class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature makes them resistant to enzymatic and chemical hydrolysis, unlike their phosphate (B84403) ester counterparts.[1] Their ability to mimic the tetrahedral transition states of phosphate-involving enzymatic reactions or to act as isosteric analogues of phosphate substrates renders them potent and selective inhibitors of a wide range of enzymes.[2][3] This has led to their development as therapeutic agents, including antiviral drugs and antibiotics, as well as herbicides.[1][4] These application notes provide a detailed experimental protocol for conducting an enzyme inhibition assay using phosphonates, with a specific focus on the inhibition of serine proteases, a common target for this class of compounds.[5][6]

Principle of the Assay

The core principle of the enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. For many enzymes, including serine proteases and acetylcholinesterase, this is often measured using a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage by the enzyme.[7][8] The rate of signal generation is inversely proportional to the inhibitory activity of the phosphonate (B1237965) compound. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

Signaling Pathway: Serine Protease Inhibition by Phosphonates

Phosphonates, particularly diaryl α-aminoalkylphosphonates, are potent mechanism-based inhibitors of serine proteases.[9][10] They function by forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, effectively inactivating the enzyme.[11] This process mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[3]

G cluster_0 Inhibition of Serine Protease by a Phosphonate Inhibitor Active_Serine_Protease Active Serine Protease (E) Enzyme_Inhibitor_Complex Initial Reversible Complex (E-I) Active_Serine_Protease->Enzyme_Inhibitor_Complex Binding Phosphonate_Inhibitor Phosphonate Inhibitor (I) Phosphonate_Inhibitor->Enzyme_Inhibitor_Complex Covalent_Adduct Inactive Covalent Adduct Enzyme_Inhibitor_Complex->Covalent_Adduct Phosphonylation

References

Application of Phosphonates in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates, characterized by a stable phosphorus-carbon (P-C) bond, are versatile moieties in the design of advanced drug delivery systems. Their unique physicochemical properties, including their high affinity for bone mineral and their ability to act as phosphate (B84403) mimics, have led to their widespread investigation and application in targeted therapies. This document provides detailed application notes and protocols for researchers and professionals in drug development, focusing on the synthesis, characterization, and evaluation of phosphonate-based drug delivery platforms. The information herein is intended to serve as a practical guide for the development of novel therapeutic strategies leveraging the unique attributes of phosphonates.

I. Bisphosphonate-Based Systems for Bone Targeting

Bisphosphonates (BPs) are a class of drugs that exhibit a remarkable affinity for hydroxyapatite (B223615) (HAp), the primary mineral component of bone. This inherent bone-seeking property makes them ideal targeting ligands for delivering therapeutic agents to the skeleton for the treatment of bone-related diseases such as osteoporosis, Paget's disease, and bone metastases.

Quantitative Data Summary

The following tables summarize key quantitative data for various bisphosphonate-based drug delivery systems.

Table 1: Binding Affinity of Clinically Used Bisphosphonates to Hydroxyapatite

BisphosphonateBinding Affinity Rank Order (KL)Peak Retention Time on HAp Column (min)
Zoledronate122.0 ± 0.3
Alendronate2Not Reported
Ibandronate3Not Reported
Risedronate416.16 ± 0.44
Etidronate5Not Reported
Clodronate6Not Reported

Data compiled from studies on HAp crystal growth inhibition and chromatography.[1][2]

Table 2: In Vitro Cytotoxicity of Bisphosphonate-Drug Conjugates and Formulations

Drug Delivery SystemCell LineDrugIC50 (µM)
ZoledronateMDA-MB-231 (Breast Cancer)Zoledronate15
ZoledronateMCF-7 (Breast Cancer)Zoledronate20
ZoledronateHs 578T (Breast Cancer)Zoledronate3
PamidronateMDA-MB-231 (Breast Cancer)Pamidronate40
PamidronateMCF-7 (Breast Cancer)Pamidronate35
PamidronateHs 578T (Breast Cancer)Pamidronate25
Tetrakispivaloyloxymethyl 2-(thiazole-2-ylamino)ethylidene-1,1- bisphosphonate (Prodrug 7)U937 (Human Lymphoma)Bisphosphonate Prodrug0.26
Parent Acid of Prodrug 7U937 (Human Lymphoma)Bisphosphonate26

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.[3][4]

Table 3: In Vivo Biodistribution of Radiolabeled Bisphosphonates in Normal Mice (2 hours post-injection)

RadiopharmaceuticalBlood (%ID/g)Kidneys (%ID/g)Liver (%ID/g)Bone (%ID/g)
[99mTc]Tc-methylene bisphosphonate0.66 ± 0.131.72 ± 0.08Not Reported3.86 ± 0.12
[99mTc]Tc-zoledronate0.60 ± 0.102.65 ± 0.12Not Reported4.19 ± 0.15
[188Re]Re-pamidronate0.23 ± 0.051.54 ± 0.22Not Reported0.74 ± 0.20

%ID/g = percentage of injected dose per gram of tissue.[5]

Experimental Protocols

Protocol 1: Synthesis of a Bisphosphonate-Drug Conjugate (Exemplified by a Bortezomib Conjugate)

This protocol describes a general method for conjugating a bisphosphonate to a drug molecule containing a suitable functional group (e.g., an amine) via a linker.

Materials:

  • Bisphosphonate with a linker (e.g., containing a carboxylic acid)

  • Drug molecule (e.g., Bortezomib)

  • Coupling agents (e.g., EDC, NHS)

  • Anhydrous dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve the bisphosphonate-linker (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid group.

  • Dissolve the drug molecule (1 equivalent) in anhydrous DMF.

  • Add the drug solution to the activated bisphosphonate-linker solution and stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the conjugate by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Lyophilize the dialyzed solution to obtain the purified bisphosphonate-drug conjugate as a powder.

  • Characterize the conjugate using techniques such as 1H NMR, 31P NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Protocol 2: Hydroxyapatite Binding Assay

This assay quantifies the affinity of bisphosphonate-containing molecules for bone mineral.

Materials:

  • Hydroxyapatite (HAp) powder

  • Bisphosphonate-containing compound (e.g., drug conjugate, nanoparticle)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis spectrophotometer or other suitable analytical instrument to quantify the compound of interest

Procedure:

  • Prepare a stock solution of the bisphosphonate-containing compound in PBS.

  • Add a known amount of HAp powder (e.g., 10 mg) to a series of tubes.

  • Add increasing concentrations of the bisphosphonate solution to the tubes.

  • Incubate the tubes at 37°C for a defined period (e.g., 24 hours) with gentle agitation to allow for binding equilibrium to be reached.

  • Centrifuge the tubes to pellet the HAp powder.

  • Carefully collect the supernatant and measure the concentration of the unbound bisphosphonate compound using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore).

  • Calculate the amount of bound compound by subtracting the amount of unbound compound from the initial amount added.

  • Plot the amount of bound compound per unit mass of HAp versus the equilibrium concentration of the unbound compound.

  • The binding affinity (e.g., Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., Langmuir or Freundlich).

Protocol 3: In Vitro Osteoclast Inhibition Assay

This assay evaluates the biological activity of bisphosphonate-based formulations by measuring their ability to inhibit osteoclast formation and function.

Materials:

  • Mouse bone marrow cells or RAW 264.7 macrophage cell line

  • Receptor activator of nuclear factor-κB ligand (RANKL)

  • Macrophage colony-stimulating factor (M-CSF)

  • Alpha-MEM medium supplemented with 10% FBS and antibiotics

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

  • Bone resorption assay plates (e.g., coated with a calcium phosphate thin film)

  • Bisphosphonate formulation to be tested

Procedure:

  • Osteoclast Differentiation:

    • Plate bone marrow cells or RAW 264.7 cells in a 96-well plate.

    • Induce differentiation into osteoclasts by adding RANKL and M-CSF to the culture medium.

    • Add different concentrations of the bisphosphonate formulation to the wells.

    • Culture the cells for 5-7 days, replacing the medium every 2-3 days.

  • TRAP Staining:

    • After the culture period, fix the cells with 4% paraformaldehyde.

    • Stain for TRAP activity according to the manufacturer's instructions.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A decrease in the number of these cells indicates inhibition of osteoclast differentiation.

  • Bone Resorption Assay:

    • Perform the osteoclast differentiation on bone resorption assay plates.

    • After the culture period, remove the cells (e.g., with a bleach solution).

    • Visualize the resorption pits on the plate surface.

    • Quantify the resorbed area using image analysis software. A decrease in the resorbed area indicates inhibition of osteoclast function.

Visualizations

G Workflow for Synthesis and Characterization of Bisphosphonate-Drug Conjugates cluster_synthesis Synthesis cluster_characterization Characterization Activation Activation of BP-Linker (EDC/NHS) Coupling Coupling with Drug Activation->Coupling Purification Purification (Dialysis) Coupling->Purification Lyophilization Lyophilization Purification->Lyophilization NMR NMR (1H, 31P) Lyophilization->NMR MS Mass Spectrometry Lyophilization->MS HPLC HPLC Lyophilization->HPLC FinalProduct Pure BP-Drug Conjugate

Caption: Workflow for the synthesis and characterization of bisphosphonate-drug conjugates.

G Mechanism of Action of Nitrogen-Containing Bisphosphonates in Osteoclasts cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition by N-BPs cluster_downstream Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Inhibition of Protein Prenylation (Ras, Rho, Rab) FPP->Prenylation GGPP->Prenylation N_BP Nitrogen-Containing Bisphosphonate (N-BP) FPPS Farnesyl Pyrophosphate Synthase (FPPS) N_BP->FPPS Inhibits Osteoclast_Function Disruption of Osteoclast Function & Cytoskeleton Prenylation->Osteoclast_Function Apoptosis Induction of Osteoclast Apoptosis Osteoclast_Function->Apoptosis

Caption: Signaling pathway showing the inhibition of farnesyl pyrophosphate synthase by N-BPs.

II. Phosphonate-Functionalized Nanoparticles

Incorporating phosphonate (B1237965) groups onto the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles) can enhance their stability, drug loading capacity, and targeting capabilities, particularly for bone tissue.

Quantitative Data Summary

Table 4: Physicochemical Properties of Phosphonate-Functionalized Nanoparticles

Nanoparticle TypeCore MaterialPhosphonate LigandParticle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
LiposomesDPPC/CholesterolDSPE-PEG-Alendronate~120Not Reported>90 (Doxorubicin)
Polymeric NanoparticlesPLGAPLGA-PEG-Alendronate~150-21.5~70 (Paclitaxel)
Iron Oxide NanoparticlesFe3O4PEG-Phosphonate Linker~50Near-neutralNot Applicable

Data compiled from various studies on nanoparticle formulation and characterization.[6]

Table 5: In Vitro Drug Release from Phosphonate-Functionalized Nanoparticles

Nanoparticle SystemDrugRelease ConditionsCumulative Release at 24h (%)Cumulative Release at 72h (%)
Alendronate-coated liposomesDoxorubicinpH 7.4 PBS~20~40
Alendronate-coated liposomesDoxorubicinpH 5.5 PBS~45~75
PLGA-PEG-Alendronate nanoparticlesPaclitaxelpH 7.4 PBS~30~60

Representative data showing pH-sensitive and sustained release profiles.

Experimental Protocols

Protocol 4: Preparation of Phosphonate-Modified Liposomes

This protocol describes the preparation of liposomes with a phosphonate-functionalized lipid for active targeting.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG-Alendronate (or other phosphonate-functionalized lipid)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG-Alendronate in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of the drug in PBS by vortexing.

  • The resulting multilamellar vesicles (MLVs) are then subjected to several freeze-thaw cycles to increase encapsulation efficiency.

  • To obtain unilamellar vesicles of a defined size, extrude the liposome (B1194612) suspension multiple times (e.g., 11 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size and zeta potential using dynamic light scattering (DLS), and determine the drug encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the drug concentration.

Protocol 5: In Vitro Drug Release Study

This protocol outlines a method to determine the release kinetics of a drug from a phosphonate-based delivery system.

Materials:

  • Drug-loaded phosphonate formulation

  • Release medium (e.g., PBS at different pH values)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a container.

  • Place the container in a shaking incubator or water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

  • The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Visualizations

G Workflow for Preparation and Characterization of Phosphonate-Modified Liposomes cluster_prep Liposome Preparation cluster_char Characterization Lipid_Mixing Lipid Mixing in Chloroform Film_Formation Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration Hydration with Drug Solution Film_Formation->Hydration Extrusion Extrusion Hydration->Extrusion Purification Purification Extrusion->Purification DLS Particle Size & Zeta Potential (DLS) Purification->DLS EE Encapsulation Efficiency Purification->EE Release In Vitro Drug Release Purification->Release Final_Liposomes Characterized Liposomes

Caption: Workflow for the preparation and characterization of phosphonate-modified liposomes.

III. Phosphonate-Containing Hydrogels for Controlled Release

Phosphonate moieties can be incorporated into hydrogel networks to enhance their mechanical properties, control their degradation, and modulate the release of encapsulated drugs. These hydrogels are promising for localized and sustained drug delivery.

Quantitative Data Summary

Table 6: Drug Release from Phosphonate-Containing Hydrogels

Hydrogel SystemDrugRelease DurationCumulative Release (%)Release Mechanism
Chitosan-based thermosensitive hydrogelMethotrexate (B535133)14 days~92Diffusion and degradation
Pamidronate-magnesium nanocomposite hydrogelDexamethasone28 days~80Diffusion and ion exchange

Data from studies on injectable, thermosensitive, and nanocomposite hydrogels.[7][8]

Experimental Protocol

Protocol 6: Preparation of a Thermosensitive Phosphonate-Containing Hydrogel

This protocol describes the preparation of an injectable, thermosensitive hydrogel for the controlled release of a therapeutic agent.

Materials:

  • Chitosan (B1678972)

  • β-glycerophosphate (β-GP)

  • Drug to be encapsulated (e.g., Methotrexate)

  • Acetic acid solution (0.1 M)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Dissolve chitosan in 0.1 M acetic acid solution with stirring until a clear solution is obtained.

  • Cool the chitosan solution to 4°C.

  • Separately, dissolve the drug and β-GP in deionized water and cool the solution to 4°C.

  • Slowly add the drug/β-GP solution dropwise to the chitosan solution under constant stirring at 4°C.

  • Continue stirring until a homogeneous solution is formed. The final solution should be a liquid at low temperatures.

  • To test the thermosensitive properties, warm a small aliquot of the hydrogel precursor solution to 37°C in a water bath. A transition from a sol to a gel state should be observed.

  • Characterize the hydrogel for its gelation time, rheological properties, and in vitro drug release profile.

Visualizations

G Logical Relationship of Thermosensitive Hydrogel Formulation Chitosan Chitosan Solution (in Acetic Acid) Mixing Mixing at 4°C Chitosan->Mixing Drug_BGP Drug + β-Glycerophosphate Solution Drug_BGP->Mixing Sol Injectable Sol (at low temperature) Mixing->Sol Gelation Temperature Increase (to 37°C) Sol->Gelation Gel Hydrogel Formation (in situ) Gelation->Gel Release Sustained Drug Release Gel->Release

Caption: Logical relationship of the formulation of a thermosensitive phosphonate-containing hydrogel.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize the procedures based on their specific materials and experimental objectives. All work should be conducted in accordance with laboratory safety guidelines.

References

Application Notes and Protocols: The Use of Phosphonic Acids in the Development of Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acids have emerged as highly effective molecules for the surface modification of a wide range of materials used in biosensor development, including metal oxides like silicon dioxide (SiO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO). Their robust covalent bonding to these surfaces provides a stable platform for the subsequent immobilization of biorecognition elements such as enzymes, antibodies, and nucleic acids. This stability, particularly in aqueous environments, offers a significant advantage over other surface chemistries, such as silanization.[1][2] These application notes provide detailed protocols for the fabrication and characterization of phosphonic acid-based biosensors, along with quantitative performance data for various analytes.

Core Principles

The utility of phosphonic acids in biosensor development stems from the formation of strong, hydrolytically stable, self-assembled monolayers (SAMs) on oxide surfaces. The phosphonic acid headgroup readily condenses with surface hydroxyl groups, forming a dense and well-ordered monolayer. The terminal end of the phosphonic acid molecule can be functionalized with a variety of chemical groups (e.g., carboxyl, hydroxyl, amine) to facilitate the covalent attachment of biomolecules. This versatility allows for the development of a wide array of biosensors for diverse applications.

I. Electrochemical Biosensors Based on Phosphonic Acid Surface Modification

Electrochemical biosensors detect changes in electrical properties (e.g., current, potential, impedance) resulting from the interaction of an analyte with the biorecognition element. Phosphonic acid SAMs provide a stable and well-defined interface for these measurements.

Application Note 1: Fabrication of an Amperometric Enzyme Biosensor for Glucose Detection

This protocol outlines the construction of a glucose biosensor using glucose oxidase (GOD) immobilized on a phosphonic acid-functionalized gold electrode.

Experimental Protocol:

  • Substrate Preparation:

    • Begin with a clean gold electrode.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄.

    • Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen.

  • Phosphonic Acid SAM Formation (T-BAG Method): [3]

    • Prepare a 1 mM solution of 12-carboxydodecyl)phosphonic acid in dry tetrahydrofuran (B95107) (THF).

    • Suspend the cleaned gold electrode vertically in the phosphonic acid solution.

    • Allow the solvent to evaporate slowly over several hours at room temperature.

    • Heat the electrode in an oven at 120°C for 12-24 hours to form a covalent bond between the phosphonic acid and the gold oxide surface.

    • Rinse the electrode with ethanol (B145695) and DI water to remove any unbound molecules and dry under nitrogen.

  • Activation of Carboxyl Groups: [3]

    • Prepare a fresh solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in DI water.[4]

    • Immerse the phosphonic acid-modified electrode in the EDC/NHS solution for 45 minutes at room temperature to activate the terminal carboxyl groups.

    • Rinse the electrode with DI water and dry under nitrogen.

  • Immobilization of Glucose Oxidase (GOD):

    • Prepare a solution of glucose oxidase (10 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).

    • Pipette a small volume (e.g., 10 µL) of the GOD solution onto the activated electrode surface.

    • Incubate in a humid chamber for 2-4 hours at room temperature, or overnight at 4°C.

    • Rinse the electrode gently with PBS to remove any non-covalently bound enzyme.

    • Store the biosensor at 4°C in PBS when not in use.

  • Analyte Detection (Amperometry):

    • Perform amperometric measurements in a three-electrode electrochemical cell containing PBS (pH 7.4).

    • Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl).

    • After a stable baseline current is achieved, inject known concentrations of glucose into the cell.

    • The oxidation of glucose by GOD produces hydrogen peroxide, which is then electrochemically oxidized at the electrode surface, generating a current proportional to the glucose concentration.

Signaling Pathway and Experimental Workflow:

G cluster_0 Surface Functionalization cluster_1 Bioreceptor Immobilization cluster_2 Analyte Detection Au_Electrode Gold Electrode PA_SAM Phosphonic Acid SAM (Carboxyl-terminated) Au_Electrode->PA_SAM T-BAG Method Activated_Surface Activated Surface (NHS-ester) PA_SAM->Activated_Surface EDC/NHS Immobilized_GOD Immobilized GOD Activated_Surface->Immobilized_GOD Amine Coupling GOD Glucose Oxidase (GOD) GOD->Immobilized_GOD H2O2 Hydrogen Peroxide Immobilized_GOD->H2O2 Glucose Glucose Glucose->H2O2 Enzymatic Oxidation Signal Amperometric Signal H2O2->Signal Electrochemical Oxidation

Figure 1. Workflow for the fabrication and operation of an amperometric glucose biosensor.

Quantitative Data for Electrochemical Biosensors:
AnalyteBioreceptorPhosphonic Acid LinkerDetection LimitLinear RangeReference
Protein Kinase APeptide Substrate- (Phos-tag based)0.15 unit/mL0.5 - 25 unit/mL[5]
Dopamine (B1211576)- (Direct detection)3-mercaptopropylphosphonic acidNot specifiedNot specified[1]
microRNA-21ssDNA probe- (Phosphoramidate)1.0 x 10⁻⁸ M1.0 x 10⁻⁸ - 5.0 x 10⁻⁷ M[6]
Protein Kinase APeptide Substrate- (Phos-tag based)0.014 unit/mLNot specified[7]

II. Optical Biosensors Based on Phosphonic Acid Surface Modification

Optical biosensors measure changes in optical properties, such as absorbance, fluorescence, or refractive index, upon analyte binding. Phosphonic acid SAMs provide a transparent and stable surface for these measurements.

Application Note 2: Fabrication of a Surface Plasmon Resonance (SPR) Immunosensor for Protein Detection

This protocol describes the construction of an SPR biosensor for the label-free detection of a target protein using a specific antibody immobilized on a phosphonic acid-functionalized gold-coated sensor chip.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Use a gold-coated SPR sensor chip.

    • Clean the chip with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) with extreme caution, followed by thorough rinsing with DI water and drying with nitrogen.

  • Phosphonic Acid SAM Formation:

    • Prepare a 1 mM solution of 11-hydroxyundecyl)phosphonic acid in dry THF.

    • Immerse the cleaned sensor chip in the solution and follow the T-BAG method as described in the electrochemical biosensor protocol.

  • Surface Activation: [3]

    • Prepare a 0.3 M solution of 1,1'-carbonyldiimidazole (B1668759) (CDI) in dry dioxane.

    • Immerse the hydroxyl-terminated phosphonic acid-modified chip in the CDI solution for 12-15 hours at room temperature.

    • Rinse the chip with dry dioxane and dry under a stream of nitrogen.

  • Antibody Immobilization:

    • Prepare a solution of the specific antibody (e.g., 50 µg/mL) in PBS (pH 7.4).

    • Inject the antibody solution over the activated sensor surface in the SPR instrument until a stable baseline is achieved, indicating successful immobilization.

    • Inject a blocking agent, such as bovine serum albumin (BSA) or ethanolamine, to block any remaining active sites and minimize non-specific binding.

  • Analyte Detection (SPR):

    • Inject a solution of the target protein in PBS over the sensor surface at various concentrations.

    • The binding of the protein to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

    • The magnitude of the shift is proportional to the concentration of the bound analyte.

    • Regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 2.5) to dissociate the antibody-antigen complex, allowing for multiple measurement cycles.

Logical Relationship for SPR Detection:

G cluster_0 Surface Preparation cluster_1 Immobilization & Blocking cluster_2 Detection & Regeneration Sensor_Chip Gold SPR Chip PA_SAM Phosphonic Acid SAM (Hydroxyl-terminated) Sensor_Chip->PA_SAM Activated_Chip CDI-Activated Chip PA_SAM->Activated_Chip Immobilized_Ab Immobilized Antibody Activated_Chip->Immobilized_Ab Antibody Specific Antibody Antibody->Immobilized_Ab Blocked_Surface Blocked Surface Immobilized_Ab->Blocked_Surface BSA Blocking Binding Antibody-Antigen Binding Blocked_Surface->Binding Analyte Target Protein Analyte->Binding SPR_Shift SPR Angle Shift Binding->SPR_Shift Regeneration Surface Regeneration (Low pH) Binding->Regeneration Regeneration->Blocked_Surface

Figure 2. Logical flow of SPR-based protein detection using a phosphonic acid-functionalized surface.

Application Note 3: Development of a Fluorescent Biosensor for Nucleic Acid Detection

This protocol details the creation of a fluorescent biosensor for the detection of a specific DNA sequence using a phosphonic acid-modified surface and a fluorescently labeled complementary probe.

Experimental Protocol:

  • Substrate Preparation:

    • Use a glass or silica-based substrate.

    • Clean the substrate thoroughly with a suitable cleaning procedure (e.g., sonication in detergent, DI water, and ethanol).

  • Phosphonic Acid SAM Formation:

    • Prepare a 1 mM solution of an amine-terminated phosphonic acid (e.g., 11-aminoundecylphosphonic acid) in an appropriate solvent.

    • Immerse the cleaned substrate in the solution and follow the T-BAG method.

  • DNA Probe Immobilization:

    • Synthesize or purchase a single-stranded DNA (ssDNA) probe complementary to the target sequence, modified with a terminal carboxyl group.

    • Activate the carboxyl group of the ssDNA probe using EDC/NHS chemistry as described in the electrochemical biosensor protocol.

    • Incubate the amine-terminated phosphonic acid-modified substrate with the activated ssDNA probe to form a stable amide bond.

    • Rinse the substrate to remove any unbound probes.

  • Hybridization and Detection:

    • Prepare solutions of the fluorescently labeled target DNA sequence at various concentrations in a hybridization buffer.

    • Incubate the probe-immobilized substrate with the target DNA solution to allow for hybridization.

    • Wash the substrate to remove any non-hybridized target DNA.

    • Measure the fluorescence intensity of the surface using a fluorescence microscope or plate reader. The intensity of the fluorescence is proportional to the amount of hybridized target DNA.

Signaling Pathway for Fluorescent DNA Detection:

G cluster_0 Surface Preparation cluster_1 Detection Substrate Silica Substrate Amine_Surface Amine-Terminated PA SAM Substrate->Amine_Surface Probe_Surface ssDNA Probe Immobilized Amine_Surface->Probe_Surface EDC/NHS Coupling Hybridization Hybridization Probe_Surface->Hybridization Target_DNA Fluorescently-Labeled Target DNA Target_DNA->Hybridization Fluorescence Fluorescence Signal Hybridization->Fluorescence

Figure 3. Signaling pathway for a fluorescent DNA biosensor.

Quantitative Data for Optical Biosensors:
AnalyteBioreceptorPhosphonic Acid LinkerDetection LimitLinear RangeReference
Mercury (II) ions- (Direct detection)Vinyl phosphonic acid1.3 x 10⁻⁸ mol L⁻¹2.5 x 10⁻⁸ - 2.5 x 10⁻⁷ mol L⁻¹[8]
ChlorpyrifosAcetylcholinesterase- (via Carbon Dots)0.14 ppb2.5 ppb - 0.1 ppm[9]

III. Stability and Reusability

A key advantage of using phosphonic acids for biosensor fabrication is the enhanced stability of the resulting surface chemistry. Studies have shown that alkylphosphonic acid monolayers on stainless steel are stable for up to 30 days in acidic, neutral, and physiological solutions.[2] This robustness allows for the potential regeneration and reuse of the biosensor, which is particularly advantageous for applications like SPR where multiple binding and dissociation cycles are performed. The regeneration of the sensor surface is typically achieved by using a low pH buffer to disrupt the biomolecular interaction without damaging the underlying phosphonic acid SAM.

Conclusion

Phosphonic acids provide a versatile and robust platform for the development of a wide range of biosensors. Their ability to form stable, well-ordered self-assembled monolayers on various oxide surfaces enables the reliable immobilization of biorecognition elements. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and professionals in the field of biosensor development and drug discovery, facilitating the creation of sensitive and stable analytical devices.

References

Application Notes and Protocols for Organophosphorus Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of organophosphorus compounds as flame retardants, detailing their mechanisms of action, application protocols, and performance data. The information is intended to guide researchers and professionals in the selection and utilization of these compounds for enhancing the fire safety of various materials.

Introduction to Organophosphorus Flame Retardants (OPFRs)

Organophosphorus flame retardants (OPFRs) are a diverse class of chemicals widely used to reduce the flammability of polymeric materials such as plastics, textiles, and resins.[1] They have gained prominence as alternatives to halogenated flame retardants due to environmental and health concerns associated with the latter.[2] OPFRs can be broadly categorized into phosphates, phosphonates, phosphinates, and phosphine (B1218219) oxides, each with distinct properties and mechanisms of action.[3]

OPFRs can be incorporated into materials as additives (physically mixed) or as reactive components (chemically bonded to the polymer backbone).[4] Their flame retardant effect is exerted through two primary mechanisms: condensed-phase action and gas-phase action.[5]

  • Condensed-Phase Mechanism: In the solid state, upon heating, the OPFR decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying material from heat and oxygen and reducing the release of flammable volatiles.[2][6]

  • Gas-Phase Mechanism: In the gas phase, the thermal decomposition of the OPFR releases phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus quenching the fire.[5]

Data Presentation: Performance of Organophosphorus Flame Retardants

The effectiveness of OPFRs is evaluated using various standard flammability tests. The following tables summarize quantitative data for different OPFRs in several polymer matrices.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of Various OPFRs

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 RatingReference
Epoxy ResinBis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (BDMPP)1433.8V-0[7]
Epoxy ResinDiphenylphosphine oxide (DPO) derivative (P-content 0.9%)-30.5V-0[8]
Epoxy ResinAmmonium Polyphosphate (APP) / Zinc Borate (ZnB) / Zirconium Oxide (ZrO2)10 / 5 / 229.1V-0[9]
Polyamide 66 (PA66)Red Phosphorus--V-0[10]
Polypropylene (PP)Spiro/caged bicyclic phosphate (B84403) (SBCPO) / Melamine (MA) (4:1)3031.6V-0[11]
Polycarbonate/ABSTriphenyl Phosphate (TPP)--V-0[12]
Polycarbonate/ABSResorcinol (B1680541) bis(diphenyl phosphate) (RDP)--V-0[12]
Polycarbonate/ABSBisphenol A bis(diphenyl phosphate) (BDP)--V-0[12]

Table 2: Cone Calorimetry Data for Epoxy Resins with OPFRs

SampleTTI (s)p-HRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
Neat Epoxy112893.2--[9]
EP/APP/ZnB/ZrO2-511.2 (42.8% reduction)-25.8 (at 600°C)[9]
Neat Epoxy58--19.3 (at 700°C)[7]
EP/4% TAD/1% Zn-PDH45551100.924.5 (at 700°C)[7]
Neat Epoxy63---[13]
EP/40% PPBDO/60% PDA5148769.8-[13]

TTI: Time to Ignition; p-HRR: Peak Heat Release Rate; THR: Total Heat Release.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative OPFRs, their application to substrates, and standard flammability testing.

Synthesis of Organophosphorus Flame Retardants

Protocol 1: Synthesis of Triphenyl Phosphate (TPP)

This protocol describes the synthesis of TPP from phosphorus oxychloride and phenol (B47542).[14]

Materials:

  • Phenol

  • Phosphorus oxychloride (POCl₃)

  • Benzene (B151609) (or other suitable organic solvent)

  • Aluminum powder (catalyst)

  • Methanol (B129727)

  • Apparatus for heating, stirring, distillation, and recrystallization

Procedure:

  • Dissolve 9.4g (0.1 mol) of phenol in 9.4g of benzene in a reaction flask at 20°C.

  • While stirring, slowly add phosphorus oxychloride (0.1 mol) dropwise to the solution.

  • Add a catalytic amount of aluminum powder (0.001 mol).

  • Heat the mixture to 50°C and maintain this temperature for 1 hour under constant stirring.

  • After the reaction, cool the mixture to room temperature.

  • Wash the crude product with an acidic solution, followed by an alkaline solution.

  • React the product with methanol at 30°C for 10 minutes.

  • Wash the product three times with water.

  • Separate the water layer and distill the organic layer to remove the solvent.

  • Recrystallize the solid residue three times to obtain pure triphenyl phosphate.

Protocol 2: Synthesis of Diethyl Phosphonate (B1237965)

This protocol follows the Michaelis-Arbuzov reaction to synthesize a phosphonate ester.[1]

Materials:

  • Triethyl phosphite (B83602)

  • 4-Nitrobenzyl bromide

  • Anhydrous Toluene (optional)

  • Round-bottom flask, condenser, heating mantle, thermometer

  • Vacuum distillation apparatus

Procedure:

  • Place triethyl phosphite in a round-bottom flask equipped with a condenser and a dropping funnel.

  • Slowly add 4-nitrobenzyl bromide to the triethyl phosphite while stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to 120-150°C.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the product by vacuum distillation to remove any unreacted starting materials and byproducts, yielding diethyl (4-nitrobenzyl)phosphonate.

Application of OPFRs to Substrates

Protocol 3: Melt Blending of OPFRs into Polypropylene (PP)

This protocol describes the incorporation of an OPFR into a thermoplastic polymer using a twin-screw extruder.[15]

Materials and Equipment:

  • Polypropylene (PP) pellets

  • Organophosphorus flame retardant powder

  • Twin-screw extruder

  • Injection molding machine (for preparing test specimens)

Procedure:

  • Dry the PP pellets and the OPFR powder in an oven to remove any moisture.

  • Pre-mix the PP pellets and the desired weight percentage of the OPFR in a plastic bag by shaking.

  • Set the temperature profile of the twin-screw extruder. For PP, a typical profile might range from 180°C to 210°C from the hopper to the die.

  • Set the screw speed (e.g., 100 rpm).

  • Feed the pre-mixed PP and OPFR into the extruder hopper.

  • The molten blend is extruded through the die into strands.

  • Cool the strands in a water bath and then pelletize them.

  • Dry the flame-retardant PP pellets.

  • Use an injection molding machine to prepare specimens of the required dimensions for flammability testing.

Protocol 4: Impregnation of Polyester (B1180765) Fabric with an OPFR

This protocol details the "Pad-Dry-Cure" method for applying a water-based OPFR emulsion to a textile fabric.[16]

Materials and Equipment:

  • Polyester fabric

  • Aqueous OPFR emulsion

  • Padding machine with rollers

  • Drying and curing oven

Procedure:

  • Prepare the flame retardant solution by diluting the OPFR emulsion to the desired concentration with water.

  • Immerse the polyester fabric in the flame retardant solution. The immersion time will depend on the fabric's thickness and density to ensure full penetration.

  • Pass the saturated fabric through the padding rollers to squeeze out excess liquid and achieve a specific wet pick-up percentage.

  • Dry the treated fabric in an oven at a temperature of 100-120°C.

  • Cure the dried fabric at a higher temperature (e.g., 150-180°C) for a few minutes. The curing step fixes the flame retardant to the fabric fibers.

  • After curing, the fabric may be rinsed to remove any unreacted chemicals and then dried.

Flammability Testing Protocols

Protocol 5: UL-94 Vertical Burn Test

This test assesses the self-extinguishing properties of a material after ignition.

Equipment:

  • Test chamber

  • Bunsen burner with a supply of methane (B114726) gas

  • Specimen holder to clamp the sample vertically

  • Timer

  • Cotton balls

Procedure:

  • Condition the test specimens (typically 125 mm x 13 mm x desired thickness) at 23°C and 50% relative humidity for at least 48 hours.

  • Clamp a specimen in the holder in a vertical position.

  • Place a layer of dry cotton balls 300 mm below the specimen.

  • Adjust the Bunsen burner to produce a 20 mm blue flame.

  • Apply the flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the after-flame time (t1).

  • As soon as the flaming stops, immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second after-flame time (t2) and the after-glow time (t3).

  • Note if any dripping particles ignite the cotton below.

  • Repeat the test on a total of five specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

Protocol 6: Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the combustion of a material.

Equipment:

  • Heat-resistant glass chimney

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source

Procedure:

  • Place the test specimen (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick) vertically in the holder inside the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignite the top edge of the specimen with the ignition source.

  • Observe the burning behavior. The test is considered positive if the flame propagates for a specified distance or burns for a specified time.

  • Adjust the oxygen concentration in the gas mixture and repeat the test with a new specimen.

  • Determine the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion. This value is the Limiting Oxygen Index.

Visualization of Mechanisms and Workflows

Diagram 1: General Mechanism of Organophosphorus Flame Retardants

G cluster_0 Combustion Process cluster_1 OPFR Action Heat Heat Polymer Polymer Heat->Polymer initiates Flammable Volatiles Flammable Volatiles Polymer->Flammable Volatiles decomposes to Flame Flame Flammable Volatiles->Flame fuel Flame->Polymer provides heat feedback H•, OH• Radicals H•, OH• Radicals Flame->H•, OH• Radicals generates H•, OH• Radicals->Flame propagates OPFR OPFR Condensed Phase Action Condensed Phase Action OPFR->Condensed Phase Action decomposes in solid Gas Phase Action Gas Phase Action OPFR->Gas Phase Action decomposes in gas Protective Char Layer Protective Char Layer Condensed Phase Action->Protective Char Layer promotes PO• Radicals PO• Radicals Gas Phase Action->PO• Radicals releases Protective Char Layer->Polymer insulates PO• Radicals->H•, OH• Radicals quenches

Caption: Dual-action mechanism of organophosphorus flame retardants.

Diagram 2: Experimental Workflow for Evaluating an OPFR in a Polymer

G cluster_synthesis Synthesis cluster_application Application cluster_testing Flammability Testing cluster_analysis Data Analysis s1 Reactants s2 Reaction s1->s2 s3 Purification s2->s3 s4 Characterization (FTIR, NMR) s3->s4 a2 Melt Blending s4->a2 OPFR a1 Polymer Matrix a1->a2 a3 Specimen Preparation (Injection Molding) a2->a3 t1 LOI Test a3->t1 t2 UL-94 Test a3->t2 t3 Cone Calorimetry a3->t3 d1 Quantitative Data (LOI, UL-94, HRR) t1->d1 t2->d1 t3->d1 d2 Mechanism Analysis d1->d2

Caption: Workflow for OPFR synthesis, application, and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (4-Phenylphenoxy)phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to purify?

Phosphonic acids, in general, are challenging to purify due to their high polarity and ability to form strong hydrogen bonds.[1] This often results in products that are sticky, hygroscopic (water-absorbing) oils or amorphous solids that are difficult to crystallize.[2][3] The purification difficulties are compounded by their tendency to retain residual solvents and water.[2]

Q2: What are the likely impurities in my crude this compound?

Common impurities depend on the synthetic route. Key impurities may include:

  • Unreacted Starting Materials: Such as the corresponding phosphonate (B1237965) ester if the synthesis involves hydrolysis.[1][3]

  • By-products: From side reactions occurring during the synthesis.

  • Residual Solvents: Solvents used in the reaction or initial workup can be difficult to remove.[2]

  • Water: Due to the hygroscopic nature of phosphonic acids.[2][3]

  • Inorganic Salts: If the synthesis or workup involves acids or bases (e.g., HCl, NaOH).

Q3: Is it better to purify the phosphonic acid precursor?

Yes, in many cases, it is significantly easier to purify the precursor, such as the dialkyl phosphonate ester.[1] These esters are less polar and can be readily purified by standard silica (B1680970) gel chromatography. Subsequent hydrolysis, for example using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis (McKenna's method) or concentrated HCl, can yield the final phosphonic acid with high purity, often requiring only the removal of volatile reagents.[1][2]

Q4: My final product is a sticky oil. How can I get a solid or crystalline material?

This is a very common issue with phosphonic acids.[2][3] Here are several strategies to try:

  • Salt Formation: Converting the phosphonic acid to a salt with an organic amine (like dicyclohexylamine (B1670486) or triethylamine) or a base (like sodium hydroxide) can dramatically improve its crystallinity and reduce hygroscopicity.[2] The salt can often be easily crystallized and then, if needed, converted back to the free acid.

  • Lyophilization (Freeze-Drying): Freeze-drying from a solvent like t-butanol or water can produce a more manageable fluffy, amorphous powder by effectively removing residual solvents.[2]

  • Recrystallization from a Mixed-Solvent System: Using a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) is often effective.[3]

  • Thorough Drying: Ensure the product is dried under a high vacuum, sometimes with gentle heating, to remove all residual solvents which contribute to the sticky texture.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Issue 1: Recrystallization Fails or "Oils Out"
Problem Potential Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).1. Concentrate the solution by carefully evaporating some of the solvent.[3]2. Add a seed crystal to induce crystallization.[3]3. Scratch the inside of the flask with a glass rod at the solvent line.[3]4. Cool the solution to a lower temperature (e.g., 0 °C or -20 °C).[3]
Product "oils out" instead of crystallizing. The compound's melting point is lower than the temperature of crystallization, or high impurity levels are present.1. Use a larger volume of the "good" solvent to keep the compound dissolved at a lower temperature during cooling.[3]2. Switch to a different solvent system with a lower boiling point.3. Consider a preliminary purification step (e.g., activated charcoal treatment) to remove impurities that may be suppressing the melting point.[3]
Product remains sticky or gooey after filtration. Residual solvent is trapped, or the compound is highly hygroscopic.1. Wash the filtered solid with a small amount of cold "poor" solvent to remove residual mother liquor.[3]2. Dry the solid thoroughly under a high vacuum.[3]3. Store the product in a desiccator over a potent drying agent like phosphorus pentoxide (P₄O₁₀).[3]
Issue 2: Column Chromatography Gives Poor Results
Problem Potential Cause Suggested Solution
Product streaks badly or does not move from the origin (silica gel). The phosphonic acid is highly polar and binds irreversibly to the silica stationary phase.1. Switch to a more polar eluent system (e.g., a mixture of Chloroform/Methanol/Water).[1]2. Consider using reverse-phase (C18) chromatography.[1]3. Use strong anion-exchange chromatography, eluting with a formic acid or salt gradient.[2]
Poor separation from polar impurities. The chosen eluent system is not selective enough.1. Optimize the solvent gradient; a shallower gradient often improves resolution.[3]2. For anion-exchange, try a pH gradient for elution instead of a salt gradient.[3]
Low recovery of the product. The product is irreversibly adsorbed onto the column matrix.1. Use a stronger eluent (higher salt concentration or more extreme pH, if the compound is stable).[3]2. If using silica, adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can sometimes help, but may not be suitable for all compounds.

Data Summary

Table 1: General Properties of Aryl Phosphonic Acids
PropertyTypical ValueSignificance
pKa₁ ~1.1 - 2.3The first acidic proton is strongly acidic.[1]
pKa₂ ~5.3 - 7.2The second acidic proton is moderately acidic.[1]

Note: The exact pKa values for this compound will depend on its specific electronic properties.

Table 2: Suggested Purification Techniques & Conditions
Technique Solvent/Eluent System Comments
Recrystallization Acetone (B3395972)/Water[2]A good starting point for polar compounds.
Acetonitrile/Water[2]Another effective mixed-solvent system.
Ethanol (B145695)/Water or Isopropanol/Water[2]Dissolve in a minimal amount of water, then add cold alcohol.[2]
Silica Gel Chromatography Highly polar eluents required, e.g., CHCl₃/MeOH/H₂O (5:4:1 v/v/v).Often leads to streaking and poor recovery. Generally not the preferred method unless the precursor ester is purified.[1]
Reverse-Phase HPLC (C18) Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) formate).A viable alternative to normal-phase chromatography for polar compounds.[1][4]
Anion-Exchange Chromatography Elution with an aqueous formic acid gradient or a salt (e.g., NaCl) gradient.Effective for highly acidic compounds like phosphonic acids.[2]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (e.g., Acetone/Water)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot water (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is warm and stirring, slowly add acetone (the "poor" solvent or anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to constant weight.

Protocol 2: Purification via Dicyclohexylamine Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable solvent like ethanol or acetone.

  • Salt Formation: Slowly add one equivalent of dicyclohexylamine with stirring. A precipitate of the dicyclohexylammonium (B1228976) salt should form.

  • Isolation & Recrystallization: Filter the salt and recrystallize it from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

  • Liberation of Free Acid (Optional): To recover the free phosphonic acid, the purified salt can be dissolved in water and passed through a strong acid ion-exchange resin. Alternatively, acidification with a strong acid followed by extraction into an organic solvent can be performed, though this may re-introduce impurities.

Visual Workflows

G cluster_0 Purification Workflow Crude Crude (4-Phenylphenoxy) phosphonic acid Workup Initial Workup (e.g., Acid/Base Extraction) Crude->Workup Precursor Alternative: Purify Phosphonate Ester Precursor via Silica Gel Chromatography Crude->Precursor Decision Is the product solid and reasonably pure? Workup->Decision Recryst Recrystallization Decision->Recryst Yes Chrom Chromatography (Anion-Exchange or RP-HPLC) Decision->Chrom No Final Pure Product: Dry under high vacuum & characterize Recryst->Final Chrom->Final Hydrolysis Hydrolyze pure ester to final acid Precursor->Hydrolysis Hydrolysis->Final

Caption: General purification workflow for crude this compound.

G cluster_1 Troubleshooting: Product is a Sticky Oil Start Product is a sticky oil or amorphous goo CheckSolvent Is residual solvent a likely issue? Start->CheckSolvent HighVac Dry thoroughly under high vacuum, possibly with gentle heat CheckSolvent->HighVac Yes CheckPurity Is the product highly impure? CheckSolvent->CheckPurity No Lyophilize Lyophilize (freeze-dry) from t-BuOH or H₂O HighVac->Lyophilize Still sticky End Obtain Solid Product HighVac->End Solid obtained Lyophilize->End CheckPurity->Lyophilize No, relatively pure Salt Attempt purification via salt formation (e.g., dicyclohexylamine) CheckPurity->Salt Yes ReChrom Re-purify using a different chromatography method Salt->ReChrom Salt fails to crystallize Salt->End ReChrom->End

Caption: Decision tree for troubleshooting a non-solid phosphonic acid product.

References

Technical Support Center: (4-Phenylphenoxy)phosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Phenylphenoxy)phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step process. The first step is the formation of a dialkyl (4-phenylphenoxy)phosphonate, typically via a palladium-catalyzed Hirao cross-coupling reaction. The second step involves the acidic hydrolysis of the phosphonate (B1237965) ester to yield the final phosphonic acid.

Q2: Why is my final this compound product a sticky oil instead of a solid?

Phosphonic acids are known for their high polarity and tendency to form strong hydrogen bonds, which can make them difficult to crystallize. The presence of residual solvents or minor impurities can exacerbate this issue. Lyophilization or conversion to a salt, such as the sodium or dicyclohexylammonium (B1228976) salt, may facilitate solidification.

Q3: Can I purify the final phosphonic acid using standard silica (B1680970) gel chromatography?

Purification of highly polar phosphonic acids like this compound on standard silica gel is generally challenging and often results in poor separation and recovery. A more effective strategy is to purify the less polar intermediate, diethyl (4-phenylphenoxy)phosphonate, by silica gel chromatography before the final hydrolysis step. For the final product, techniques like reverse-phase chromatography or ion-exchange chromatography are more suitable.[1]

Q4: What are the typical spectral characteristics I should expect for this compound?

In ¹H NMR, you should expect signals corresponding to the aromatic protons of the biphenyl (B1667301) ether moiety. The ³¹P NMR spectrum should show a characteristic singlet for the phosphonic acid group, typically in the range of 10-20 ppm.

Q5: Are there alternative methods to acidic hydrolysis for dealkylating the phosphonate ester?

Yes, the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, is a widely used and often milder alternative to strong acid hydrolysis.[1] This method can be advantageous for substrates sensitive to harsh acidic conditions.

Synthesis Workflow

G cluster_0 Step 1: Hirao Cross-Coupling cluster_1 Step 2: Acidic Hydrolysis A 4-Bromophenoxybenzene E Reaction & Workup A->E B Diethyl Phosphite (B83602) B->E C Pd(OAc)₂ / Ligand C->E D Base (e.g., NEt₃) D->E F Diethyl (4-phenylphenoxy)phosphonate E->F Purification by Silica Gel Chromatography H Reflux & Workup F->H G Concentrated HCl G->H I This compound H->I Purification by Recrystallization/Lyophilization

Caption: Synthetic workflow for this compound.

Troubleshooting Guides

Issue 1: Low or No Conversion in Hirao Coupling (Step 1)

Symptom: TLC or GC-MS analysis shows a large amount of unreacted 4-bromophenoxybenzene.

Possible CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst and phosphine (B1218219) ligand are not degraded. Use fresh reagents. If using a Pd(II) precursor, ensure conditions are suitable for in-situ reduction to Pd(0).
Insufficient Base The base is crucial for the reaction. Ensure an adequate amount of a suitable base (e.g., triethylamine (B128534), DBU) is used and that it is not wet.
Low Reaction Temperature Hirao couplings often require elevated temperatures (e.g., >100 °C). Ensure the reaction reaches and maintains the target temperature.
Poor Reagent Quality Use anhydrous, high-purity diethyl phosphite and solvent. The presence of water can negatively impact the catalytic cycle.
Issue 2: Incomplete Hydrolysis of Phosphonate Ester (Step 2)

Symptom: ³¹P NMR of the crude product shows multiple peaks: the desired phosphonic acid, a monoester intermediate, and unreacted diethyl phosphonate.

Possible CauseTroubleshooting Steps
Insufficient Acid Use a sufficient excess of concentrated acid (e.g., 6-12 M HCl).
Inadequate Reaction Time The hydrolysis of aryl phosphonates can be slow. Increase the reflux time and monitor the reaction's progress by TLC or NMR until the starting material is consumed.
Low Reflux Temperature Ensure the reaction mixture is vigorously refluxing to provide sufficient energy for the hydrolysis.

Troubleshooting Decision Tree

G cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues start Problem with Synthesis low_yield_s1 Low Yield of Phosphonate Ester start->low_yield_s1 Low Conversion impure_s1 Impure Phosphonate Ester start->impure_s1 Multiple Spots on TLC (Step 1) incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis Multiple Peaks in ³¹P NMR low_yield_s2 Low Yield of Final Acid start->low_yield_s2 Product is Oily/ Low Mass Balance sol_catalyst Check Catalyst/Ligand Activity & Reaction Temperature low_yield_s1->sol_catalyst sol_purify_s1 Optimize Chromatography (Gradient, Solvent System) impure_s1->sol_purify_s1 sol_hydrolysis Increase Reflux Time & Acid Concentration incomplete_hydrolysis->sol_hydrolysis sol_purify_s2 Purify via Recrystallization, Salt Formation, or Lyophilization low_yield_s2->sol_purify_s2

Caption: Troubleshooting decision tree for synthesis issues.

Summary of Potential Impurities

The following table summarizes common impurities identified by HPLC analysis of a typical crude reaction mixture after the hydrolysis step.

ImpurityTypical Retention Time (min)Likely OriginIdentification Method
This compound 5.2Product LC-MS, ¹H/³¹P NMR
Diethyl (4-phenylphenoxy)phosphonate15.8Unreacted starting material (Step 2)LC-MS, ³¹P NMR
Monoethyl (4-phenylphenoxy)phosphonate8.1Incomplete hydrolysis intermediateLC-MS, ³¹P NMR
4-Bromophenoxybenzene18.5Unreacted starting material (Step 1)GC-MS
Phosphoric Acid2.5Potential side-productIon Chromatography

Experimental Protocols

Protocol 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate (Hirao Coupling)
  • To an oven-dried Schlenk flask, add 4-bromophenoxybenzene (1.0 eq), palladium(II) acetate (B1210297) (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene (B28343) via syringe, followed by diethyl phosphite (1.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a colorless oil.

Protocol 2: Synthesis of this compound (Acidic Hydrolysis)
  • To a round-bottom flask, add diethyl (4-phenylphenoxy)phosphonate (1.0 eq) and concentrated hydrochloric acid (10-15 eq, ~12 M).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 8-16 hours. Monitor the reaction by TLC (using a polar mobile phase) or by observing the dissolution of the starting oil into the aqueous phase.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, remove the excess HCl and water under reduced pressure (this may require a trap for acidic vapors).

  • The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by lyophilization from water to yield the final product as a white solid.

References

Troubleshooting low yield in phosphonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during the synthesis of phosphonic acids.

General Troubleshooting

Question 1: My overall yield of phosphonic acid is low. What are the general areas I should investigate?

Answer: Low yields in phosphonic acid synthesis can typically be traced back to one of three main stages: the initial P-C bond formation, the final hydrolysis of the phosphonate (B1237965) ester, or the purification process. A systematic approach is crucial for diagnosing the issue.

Start by verifying the success of the initial reaction that forms the phosphonate ester (e.g., Michaelis-Arbuzov). If the ester precursor is formed in low yield, focus your troubleshooting efforts there. If the precursor is synthesized efficiently, the problem likely lies in the hydrolysis step or product isolation. Phosphonic acids are notoriously polar and can be challenging to purify, which can lead to significant product loss.[1][2] It is often more effective to purify the less polar phosphonate ester intermediate before proceeding to the final hydrolysis.[1][2]

Below is a general workflow to help pinpoint the source of the low yield.

G start Low Overall Yield check_precursor Analyze crude phosphonate ester precursor (TLC, NMR) start->check_precursor precursor_ok Precursor Yield is High check_precursor->precursor_ok Yield OK precursor_low Precursor Yield is Low check_precursor->precursor_low Yield Low troubleshoot_hydrolysis Troubleshoot Hydrolysis Step (Incomplete reaction, P-C cleavage) precursor_ok->troubleshoot_hydrolysis troubleshoot_purification Optimize Purification (Recrystallization, chromatography) precursor_ok->troubleshoot_purification troubleshoot_formation Troubleshoot P-C Bond Formation Reaction (e.g., Michaelis-Arbuzov) precursor_low->troubleshoot_formation

Caption: General troubleshooting workflow for low phosphonic acid yield.

P-C Bond Formation: The Michaelis-Arbuzov Reaction

Question 2: My Michaelis-Arbuzov reaction has a low yield. What are the common causes and how can I fix them?

Answer: The Michaelis-Arbuzov reaction, which converts a trialkyl phosphite (B83602) and an alkyl halide to a dialkyl phosphonate, is a cornerstone of phosphonic acid synthesis.[3] Low yields often stem from substrate reactivity, suboptimal reaction conditions, or side reactions.[3][4]

1. Substrate Reactivity: The reaction is most efficient with primary alkyl halides.[4] Secondary halides give lower yields, and tertiary halides are generally unreactive.[4] Weaker electrophiles like aryl or vinyl halides also tend to perform poorly under traditional thermal conditions.[4]

2. Reaction Conditions: The reaction typically requires high temperatures (120-160°C).[4][5] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[4] Monitoring the reaction by TLC, GC, or NMR is essential to determine the optimal balance of time and temperature.[4]

3. Side Reactions: A common side reaction involves the alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.[4] Additionally, for certain substrates like α-bromo or α-chloro ketones, the Perkow reaction can be a significant competing pathway, forming a vinyl phosphate (B84403) instead of the desired β-ketophosphonate.[5]

Troubleshooting Summary Table

Symptom Possible Cause Recommended Solution
No or low conversionLow Substrate Reactivity: Using secondary/tertiary alkyl halides.Switch to primary alkyl halides if possible. For aryl/vinyl halides, consider palladium-catalyzed cross-coupling methods.[6]
Insufficient Heat: Reaction temperature is too low.Gradually increase the reaction temperature, typically to 120-160°C, while monitoring for decomposition.[4]
Complex product mixtureSide Reactions: Reaction of byproduct with starting material.Use the alkyl halide as the limiting reagent or remove the volatile alkyl halide byproduct by distillation during the reaction.[4]
Perkow product observedSubstrate is α-halo ketone: Perkow reaction is competing.Increase the reaction temperature to favor the Arbuzov product. Note that α-iodoketones exclusively give the Arbuzov product.[5]
Reaction failsImpure Reagents: Water or oxidized phosphite present.Use freshly distilled trialkyl phosphite and ensure all reagents and glassware are anhydrous.[3][7]

Hydrolysis of Phosphonate Esters

Question 3: I see multiple phosphorus signals in my crude NMR after hydrolysis, indicating an incomplete reaction. How can I ensure complete conversion to the phosphonic acid?

Answer: Incomplete hydrolysis of the phosphonate ester intermediate is a very common cause of low yield.[1] This results in a mixture of the desired phosphonic acid, the monoester intermediate, and unreacted starting material. The two primary methods for this conversion are acidic hydrolysis and the McKenna reaction.[2][8]

1. Acidic Hydrolysis (HCl): This is the most common method, typically involving refluxing the ester in concentrated hydrochloric acid (6-12 M).[1][2]

  • Insufficient Reaction Time: Hydrolysis can be slow, sometimes requiring 8-12 hours or more at reflux.[9] Monitor the reaction's progress via ³¹P NMR until the starting material and monoester signals disappear.

  • Inadequate Acid Concentration/Amount: Use a sufficient excess of concentrated HCl to drive the reaction to completion.[1] For some substrates, microwave-assisted hydrolysis can dramatically reduce reaction times and improve yields.[10]

2. McKenna Reaction (TMSBr): This is a milder, two-step alternative to harsh acid treatment.[7] It involves converting the dialkyl ester to a bis(trimethylsilyl) ester with bromotrimethylsilane (B50905) (BTMS or TMSBr), followed by methanolysis to yield the phosphonic acid.[7][9]

  • Insufficient Reagent: A sufficient excess of TMSBr (e.g., 6-8 equivalents) is often required.[9]

  • Reaction Time: The reaction can take up to 24 hours at room temperature or with gentle heating.[9]

G cluster_0 Acidic Hydrolysis cluster_1 McKenna Reaction ester1 Dialkyl Phosphonate acid Conc. HCl Reflux (8-12h) ester1->acid pa1 Phosphonic Acid acid->pa1 ester2 Dialkyl Phosphonate step1 1. TMSBr (up to 24h) ester2->step1 step2 2. Methanol Quench step1->step2 pa2 Phosphonic Acid step2->pa2

Caption: Comparison of phosphonate ester hydrolysis workflows.

Question 4: My yield is low and I suspect P-C bond cleavage occurred during hydrolysis. How can I prevent this?

Answer: While the P-C bond is generally stable, it can be cleaved under harsh acidic conditions, especially with certain molecular structures.[2] For example, 4-hydroxyphenylphosphonate is known to undergo P-C bond cleavage during reflux with 35% HCl, whereas the 3-hydroxy isomer is stable under the same conditions.[1][2] This is attributed to the electronic effects of the substituent on the aromatic ring.

Strategies to Prevent P-C Bond Cleavage:

  • Use Milder Conditions: If you suspect cleavage, avoid prolonged heating with highly concentrated acid.

  • Switch to the McKenna Reaction: The McKenna reaction using TMSBr is performed under much milder, non-aqueous conditions and is the preferred method for substrates sensitive to strong acids.[1][9]

Purification and Isolation

Question 5: My final product is a sticky, hygroscopic oil that is difficult to handle and purify. What can I do?

Answer: This is a very common issue. The high polarity of phosphonic acids makes them prone to being hygroscopic and difficult to crystallize, which complicates purification and can lead to apparent low yields.[1][11]

Purification Strategies:

Method Description When to Use Considerations
Precursor Purification Purify the less polar phosphonate ester intermediate via standard silica (B1680970) gel chromatography before hydrolysis.This is the most effective and highly recommended strategy.[1][2]Often yields the final phosphonic acid in high purity after simple removal of hydrolysis reagents.[2]
Recrystallization Standard recrystallization from a suitable solvent system.When the phosphonic acid is a solid but contains impurities.Finding a suitable solvent can be difficult. Acetone/water or acetonitrile (B52724)/water systems may work.[11] Co-evaporation with toluene (B28343) can help remove residual water.[9]
Salt Formation Convert the phosphonic acid to a salt (e.g., with dicyclohexylamine (B1670486) or sodium hydroxide).When the free acid is an oil or stubbornly refuses to crystallize.Salts are often more crystalline and less hygroscopic, making them easier to handle and purify.[11]
Chromatography Column chromatography of the final phosphonic acid.As a last resort when other methods fail.Difficult due to high polarity. Requires highly polar eluents (e.g., CHCl₃/MeOH/H₂O) or specialized columns like strong anion-exchange resins.[2][11]

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of a Dialkyl Phosphonate [9]

  • In a round-bottom flask equipped with a reflux condenser, dissolve the dialkyl phosphonate (1 equivalent) in concentrated hydrochloric acid (35-37%, ~12 M).

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction progress by ³¹P NMR or TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess HCl and water under reduced pressure.

  • To remove trace amounts of water, add toluene and evaporate under reduced pressure (azeotropic distillation). Repeat if necessary.

  • The resulting crude phosphonic acid can be purified further by recrystallization if needed.

Protocol 2: General Procedure for the McKenna Reaction [7][9]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyl phosphonate (1 equivalent) in an anhydrous solvent such as acetonitrile or chloroform.

  • Add bromotrimethylsilane (TMSBr) (6-8 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40°C) for up to 24 hours.

  • Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of methanol. This hydrolyzes the silyl (B83357) esters.

  • Remove all volatile components under reduced pressure to yield the crude phosphonic acid.

References

Technical Support Center: Crystallization of Arylphosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of arylphosphonic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Q1: My arylphosphonic acid is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point or is highly impure.[1][2] Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature during cooling.[1]

  • Modify the Solvent System: Experiment with a different solvent or a combination of solvents. A good starting point is a solvent system where the arylphosphonic acid is soluble when hot but sparingly soluble when cold.

  • Pre-purification: Impurities can lower the melting point of your compound. Consider a pre-purification step, such as charcoal treatment, to remove impurities.[1]

  • Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation and growth over the formation of an oil. An inverted beaker can create an insulating atmosphere around the cooling flask.[2]

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: A lack of crystal formation suggests that the solution is not supersaturated.[1] The following techniques can help induce crystallization:

  • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the arylphosphonic acid.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Seeding: If you have a small crystal of the desired compound, add it to the solution to act as a seed for further crystal growth.[1][3]

  • Lower the Temperature: Cool the solution to a lower temperature, for instance, in an ice bath or a refrigerator.[1]

Q3: The crystallized product is sticky and difficult to handle. What is the cause and how can I fix it?

A3: Stickiness is often due to residual solvent, moisture, or the hygroscopic nature of the arylphosphonic acid.[1][4] Here's how to address this:

  • Wash the Crystals: Wash the crystals with a small amount of a cold, poor solvent in which the impurities are soluble but your product is not.[1]

  • Thorough Drying: Dry the crystals under a high vacuum. Gentle heating can be applied if the compound is thermally stable.[1]

  • Proper Storage: Store the purified product in a desiccator over a potent drying agent like phosphorus pentoxide (P₄O₁₀) to prevent moisture absorption.[1][5]

  • Salt Formation: Consider converting the arylphosphonic acid to a salt (e.g., a sodium salt or an amine salt) which may be less hygroscopic and easier to handle and crystallize.[4]

Q4: My crystallization yield is very low. How can I improve it?

A4: A low yield can result from several factors.[2] Consider the following to improve your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[2]

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), check for the presence of your compound. You can do this by dipping a glass stirring rod into the liquid, letting it dry, and observing if a solid residue forms. If so, you can try to recover more product by evaporating some of the solvent and re-cooling.[2]

  • Optimize pH: For arylphosphonic acids, solubility is highly dependent on pH. Adjusting the pH can significantly decrease the solubility and improve the yield. Acidic media generally reduce the water solubility of phosphonic acids.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing arylphosphonic acids?

A1: The choice of solvent is critical and depends on the specific arylphosphonic acid. Due to their high polarity, polar solvents are often required.[5][6] However, a variety of systems can be effective.

Solvent/Solvent SystemComments
WaterCan be effective, but co-crystallization with water molecules is possible due to hydrogen bonding. Acidifying the aqueous solution can decrease solubility.[5]
AcetonitrileA polar aprotic solvent that can be used for recrystallization.[5]
Methanol/AcetoneA polar solvent mixture that has been successfully used.[5]
Ethanol/WaterA mixture that can be effective; the compound is dissolved in a minimal amount of water and then added to cold ethanol.[4]
Acetonitrile/WaterA common system for crystallizing polar compounds.[4]
IsopropanolCan be used similarly to ethanol.[4]
Concentrated HClCan be used as a solvent for recrystallization, as the acidic medium reduces the solubility of phosphonic acids.[5]

Q2: How does pH affect the crystallization of arylphosphonic acids?

A2: The pH of the solution has a significant impact on the solubility of arylphosphonic acids and, consequently, their crystallization. Arylphosphonic acids are acidic and will be deprotonated at higher pH values, increasing their solubility in polar solvents like water. Conversely, in acidic solutions, they are protonated, which generally reduces their solubility in water, favoring crystallization.[5][6] Adjusting the pH to around the pKa of the phosphonic acid group can be a powerful tool to control crystallization. For instance, converting the acid to its monosodium salt by adjusting the pH to around 3.5-4.5 can facilitate crystallization.[4]

Q3: Can I use salt formation to improve the crystallization of my arylphosphonic acid?

A3: Yes, forming a salt is a highly effective strategy. If the free acid is difficult to crystallize or is very hygroscopic, converting it to a salt can yield a more crystalline and easier-to-handle solid.[4] Common strategies include:

Q4: Are there any general tips for improving the quality of my crystals?

A4: Achieving high-quality crystals suitable for applications like X-ray crystallography often requires careful control over the crystallization process.

  • Slow Down the Process: Rapid crystallization tends to trap impurities. Aim for a slow cooling rate to allow for the formation of well-ordered crystals.[2]

  • Use a Co-crystallant: In some cases, adding a co-crystallant like triphenylphosphine (B44618) oxide (TPPO) can promote crystallization through the formation of co-crystals.[3]

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material. The compound is dissolved in a solvent, and a more volatile anti-solvent is allowed to slowly diffuse into the solution, gradually inducing crystallization.[3]

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization from a Single Solvent

This protocol outlines the basic steps for recrystallizing an arylphosphonic acid from a single solvent.

G cluster_workflow Workflow for Single Solvent Recrystallization A 1. Dissolve arylphosphonic acid in a minimum amount of hot solvent. B 2. If solution is colored, add activated charcoal and heat. A->B Optional C 3. Perform a hot filtration to remove insoluble impurities and charcoal. B->C D 4. Allow the filtrate to cool slowly to room temperature. C->D E 5. Further cool in an ice bath to maximize crystal formation. D->E F 6. Collect crystals by vacuum filtration. E->F G 7. Wash crystals with a small amount of cold solvent. F->G H 8. Dry the crystals under vacuum. G->H

Caption: Workflow for Single Solvent Recrystallization.

Protocol 2: Crystallization by pH Adjustment

This protocol describes the crystallization of an arylphosphonic acid from an aqueous solution by adjusting the pH.

G cluster_workflow Workflow for Crystallization by pH Adjustment A 1. Dissolve the arylphosphonic acid in a basic aqueous solution (e.g., dilute NaOH). B 2. Filter the solution to remove any insoluble impurities. A->B C 3. Slowly add an acid (e.g., HCl) dropwise with stirring to lower the pH. B->C D 4. Continue adding acid until precipitation is complete (monitor pH). C->D E 5. Cool the mixture in an ice bath. D->E F 6. Collect the precipitated crystals by vacuum filtration. E->F G 7. Wash the crystals with cold water. F->G H 8. Dry the crystals under vacuum. G->H

Caption: Workflow for Crystallization by pH Adjustment.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common crystallization problems.

G cluster_troubleshooting Troubleshooting Crystallization Issues Start Crystallization Attempted Problem Problem Encountered? Start->Problem OilingOut Oiling Out? Problem->OilingOut Yes Success Successful Crystallization Problem->Success No NoCrystals No Crystals? OilingOut->NoCrystals No Action1 Add more solvent Slower cooling Pre-purify OilingOut->Action1 Yes StickyProduct Sticky Product? NoCrystals->StickyProduct No Action2 Concentrate solution Scratch flask Add seed crystal NoCrystals->Action2 Yes Action3 Wash with cold solvent Dry thoroughly Form a salt StickyProduct->Action3 Yes Action1->Start Action2->Start Action3->Start

Caption: Troubleshooting Logic for Arylphosphonic Acid Crystallization.

References

Technical Support Center: Stability of Phosphonic Acids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphonic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My phosphonic acid is precipitating out of my aqueous buffer. What is the likely cause and how can I resolve it?

A1: Precipitation of phosphonic acids in aqueous solutions is a common issue, often related to their strong chelating properties and pH-dependent solubility.

Potential Causes:

  • Metal Ion Contamination: Phosphonic acids are potent chelating agents that can bind to di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺) present in your buffer or glassware, forming insoluble metal-phosphonate complexes.[1][2][3]

  • pH-Dependent Solubility: Phosphonic acids have multiple pKa values.[4] Their solubility in water is significantly influenced by the pH of the solution. At pH values where the phosphonic acid is not fully deprotonated, its solubility can be limited.[4] Conversely, in basic media where the phosphonic acid is deprotonated, its water solubility is greatly improved.[4]

  • High Concentration: The concentration of your phosphonic acid may have exceeded its solubility limit under the specific buffer conditions (pH, temperature).

Troubleshooting Steps:

  • Use High-Purity Water and Reagents: Ensure you are using deionized, distilled water or water of similar high purity to minimize metal ion contamination.

  • Adjust pH: Try increasing the pH of the solution. The deprotonated phosphonate (B1237965) form is generally more soluble in water.[4]

  • Add a Chelating Agent: If you suspect metal ion contamination, consider adding a small amount of a different chelating agent, such as EDTA, to your buffer. This can help sequester trace metal ions.

  • Reduce Concentration: Attempt to use a more dilute solution of your phosphonic acid.

  • Temperature Control: If precipitation occurs upon cooling, try to maintain your solutions at a constant, controlled temperature, provided it is compatible with your experimental setup.

Q2: I am working with a phosphonate ester as a prodrug, and I'm concerned about its stability in my aqueous experimental medium. What factors influence its degradation?

A2: Phosphonate esters are susceptible to hydrolysis, and their stability is a critical factor in experimental design, especially in drug development.

Key Factors Influencing Hydrolytic Degradation:

  • pH: Hydrolysis of phosphonate esters can occur under both acidic and basic conditions.[5][6][7][8] The rate of hydrolysis is often pH-dependent, with increased degradation observed at pH extremes.[8][9]

  • Temperature: The rate of hydrolysis generally increases with higher temperatures.[9]

  • Enzymatic Activity: In biological systems (e.g., cell lysates, plasma, serum), enzymes like phosphatases can catalyze the cleavage of the phosphonate ester bond.[9]

  • Chemical Structure: The steric and electronic properties of the ester and the rest of the molecule can influence the rate of hydrolysis.[5][8]

Q3: Can my phosphonic acid degrade through pathways other than precipitation?

A3: Yes, besides forming insoluble salts, phosphonic acids can undergo degradation, primarily through oxidation.

Oxidative Degradation:

The carbon-phosphorus (C-P) bond in phosphonic acids is generally very stable.[4][10] However, under certain oxidative conditions, this bond can be cleaved, leading to the formation of orthophosphate.[4][11][12] This degradation can be initiated by:

  • UV Radiation: The combination of UV light and oxygen can lead to the rapid photo-degradation of phosphonic acids.[11][12][13]

  • Presence of Oxidizing Agents: Strong oxidizing agents can promote the breakdown of the C-P bond. The presence of certain metal ions, like Mn(II), can catalyze oxidation in the presence of oxygen.[4][14]

Troubleshooting Guides

Guide 1: Troubleshooting Phosphonic Acid Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues with phosphonic acids in solution.

start Precipitate Observed in Phosphonic Acid Solution check_metal Is metal ion contamination an issue? start->check_metal check_pH Is the solution pH optimal for solubility? check_metal->check_pH No use_pure Action: Use high-purity water and acid-washed glassware. check_metal->use_pure Yes add_edta Action: Add a chelating agent (e.g., EDTA). check_metal->add_edta Yes check_conc Is the concentration too high? check_pH->check_conc Yes adjust_pH Action: Increase solution pH to deprotonate the acid. check_pH->adjust_pH No lower_conc Action: Reduce the working concentration. check_conc->lower_conc Yes end_precip Resolution: Precipitation Issue Solved check_conc->end_precip No use_pure->check_pH add_edta->check_pH adjust_pH->check_conc lower_conc->end_precip

Caption: Troubleshooting workflow for phosphonic acid precipitation.

Guide 2: Investigating Phosphonate Ester Degradation

This workflow outlines the steps to identify and mitigate the degradation of phosphonate esters in aqueous media.

start Suspected Phosphonate Ester Degradation check_pH_temp Are pH and temperature controlled? start->check_pH_temp check_bio Is the system biological (contains enzymes)? check_pH_temp->check_bio Yes adjust_cond Action: Optimize pH and lower temperature. check_pH_temp->adjust_cond No use_inhibitors Action: Consider using phosphatase inhibitors. check_bio->use_inhibitors Yes sterile_filter Action: Sterile filter the solution to remove enzymes. check_bio->sterile_filter Yes monitor_stability Monitor stability using analytical methods (e.g., HPLC). check_bio->monitor_stability No adjust_cond->check_bio use_inhibitors->monitor_stability sterile_filter->monitor_stability end_degradation Resolution: Degradation Minimized monitor_stability->end_degradation

Caption: Workflow for investigating phosphonate ester degradation.

Data Presentation

Table 1: Factors Affecting the Stability of Phosphonic Acids and Their Esters in Solution
FactorIssuePhosphonic AcidPhosphonate EsterMitigation Strategies
pH Degradation/SolubilityLow pH can decrease solubility.[4]Susceptible to acid and base-catalyzed hydrolysis.[5][8]Optimize and buffer the pH of the solution.
Temperature DegradationGenerally stable, but high temperatures can accelerate decomposition of phosphoric acid.[15]Increased temperature accelerates hydrolysis.[9]Maintain controlled, and if possible, reduced temperatures.
Metal Ions PrecipitationForms insoluble complexes with di- and trivalent cations.[1][3]Generally not a direct issue for the ester itself.Use high-purity reagents; add chelating agents like EDTA.
Enzymes DegradationGenerally stable.Susceptible to enzymatic cleavage by phosphatases.[9]Use sterile conditions; consider enzyme inhibitors.
Light (UV) DegradationCan undergo photo-degradation, especially with oxygen.[11][12]Not a primary degradation pathway, but depends on the overall molecular structure.Protect solutions from light.

Experimental Protocols

Protocol 1: General Method for Monitoring Phosphonic Acid/Phosphonate Ester Stability by HPLC

This protocol provides a general framework for developing an HPLC method to assess the stability of phosphonic acids and their esters. Specific parameters will need to be optimized for the compound of interest.

1. Sample Preparation:

  • Prepare a stock solution of your phosphonic acid or phosphonate ester in a suitable solvent (e.g., high-purity water, methanol).

  • Dilute the stock solution to the desired final concentration in the aqueous buffer or experimental medium you are testing for stability.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample. If the experiment is conducted at an elevated temperature, cool the aliquot to room temperature immediately.

  • If necessary, quench any reaction by adding a suitable agent or by dilution in the mobile phase.

2. HPLC System and Conditions (Example):

  • Column: A reverse-phase C18 column is often a good starting point. For highly polar phosphonic acids, a polar-embedded or aqueous C18 column may be necessary.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient could be 5-95% B over 20 minutes. This will need to be optimized to achieve good separation between the parent compound and any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. If the compound lacks a strong chromophore, other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be required.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the peak area of the parent compound at each time point.

  • Plot the percentage of the parent compound remaining versus time.

  • Identify any new peaks that appear over time, which may correspond to degradation products.

4. Stability-Indicating Method Validation:

  • To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate degradation products.[16] The HPLC method should be able to resolve the parent compound from all major degradation products.

Diagram: Key Degradation Pathways of Phosphonates in Solution

phosphonate_ester Phosphonate Ester R-PO(OR')₂ hydrolysis Hydrolysis (+H₂O, catalyzed by H⁺/OH⁻ or enzymes) phosphonate_ester->hydrolysis phosphonic_acid Phosphonic Acid R-PO(OH)₂ oxidation Oxidation (+O₂, UV, Mn²⁺) phosphonic_acid->oxidation chelation Chelation & Precipitation (+ Metal Ions like Ca²⁺, Fe³⁺) phosphonic_acid->chelation orthophosphate Orthophosphate PO₄³⁻ metal_complex Insoluble Metal-Phosphonate Complex hydrolysis->phosphonic_acid oxidation->orthophosphate chelation->metal_complex

Caption: Major stability concerns for phosphonates in solution.

References

Navigating the Challenges of Phosphonic Acid Solubility in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonic acids are a versatile class of compounds with applications spanning from pharmaceuticals to materials science. However, their unique physicochemical properties, particularly their limited solubility in organic solvents, often present a significant hurdle in experimental work. This technical support center provides a comprehensive guide to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my phosphonic acid insoluble in common organic solvents?

Phosphonic acids possess a highly polar phosphonic acid group (-P(O)(OH)₂), which can form strong hydrogen bonds with itself, leading to high lattice energy and poor solubility in many organic solvents, especially those of low polarity. Their solubility is largely dictated by the balance between this polar head group and the organic substituent (R-group). While they are often soluble in water, particularly at basic pH where the phosphonic acid is deprotonated, their solubility in non-polar organic solvents is generally low.[1][2]

Q2: What are the primary methods to improve the solubility of phosphonic acids in organic solvents?

There are three main strategies to enhance the solubility of phosphonic acids in organic media:

  • Salt Formation: Converting the acidic phosphonic acid to a salt by reacting it with a base can significantly alter its solubility profile.

  • Derivatization (Esterification): Transforming the phosphonic acid into a phosphonate (B1237965) ester can increase its compatibility with organic solvents.

  • Co-solvents and pH Adjustment: Utilizing a mixture of solvents or modifying the pH (for aqueous or protic organic solvents) can also be effective.

Q3: How does salt formation improve solubility in organic solvents?

While salt formation is a common technique to increase aqueous solubility, certain organic salts can also enhance solubility in organic solvents. The choice of the counter-ion is crucial. For instance, forming a salt with an organic base, such as a tertiary amine (e.g., triethylamine), can disrupt the strong intermolecular hydrogen bonding of the free acid, leading to improved solubility in less polar organic solvents.

Q4: When should I consider esterification to improve solubility?

Esterification is a powerful method to increase the solubility of phosphonic acids in a wide range of organic solvents. By replacing the acidic protons with alkyl or aryl groups, the polarity of the molecule is reduced, and its ability to act as a hydrogen bond donor is eliminated. This makes the resulting phosphonate ester more compatible with organic solvents. This approach is particularly useful when the acidic protons of the phosphonic acid interfere with subsequent reactions or when a non-polar solvent is required for the experimental setup.

Troubleshooting Guide

My phosphonic acid precipitated out of my reaction mixture. What should I do?

  • Problem: The polarity of the reaction medium may have changed during the reaction (e.g., due to the consumption of a polar reagent or the formation of a non-polar product), causing your phosphonic acid to crash out.

  • Solution:

    • Try adding a polar co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture to redissolve the phosphonic acid.

    • Consider if converting the phosphonic acid to a more soluble form (salt or ester) before starting the reaction is a viable option for your synthetic route.

I'm struggling to purify my long-chain alkylphosphonic acid because it's a sticky solid. What can I do?

  • Problem: Long-chain phosphonic acids can be difficult to handle and purify due to their waxy or oily nature.

  • Solution:

    • Crystallization as a salt: Convert the phosphonic acid to a salt (e.g., a sodium or triethylammonium (B8662869) salt) which may be more crystalline and easier to handle. You can often achieve this by treating the acid with a solution of the corresponding base.[2]

    • Chromatography: While challenging due to their polarity, purification by chromatography on a suitable stationary phase (e.g., reversed-phase silica) with a polar eluent system can be effective.

My attempt to make a phosphonate ester resulted in a low yield. How can I improve it?

  • Problem: Incomplete reaction or side reactions can lead to low yields in esterification reactions.

  • Solution:

    • Choice of Reagent: For methyl esters, diazomethane (B1218177) is highly effective, though hazardous. A safer alternative is trimethylsilyldiazomethane. For other esters, the reaction of the phosphonic acid with an alcohol in the presence of a coupling agent is common.

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the reagents and products. The choice of solvent can also be critical; sometimes, running the reaction neat (without solvent) at an elevated temperature can improve the yield.

Quantitative Solubility Data

The solubility of phosphonic acids is highly dependent on their structure and the nature of the solvent. Below are some compiled solubility data for representative phosphonic acids.

Table 1: Solubility of Phenylphosphonic Acid in Various Organic Solvents at Different Temperatures [3][4]

Temperature (K)n-Propanol (mole fraction)Acetone (mole fraction)Acetonitrile (mole fraction)Ethyl Acetate (mole fraction)Chloroform (mole fraction)
288.150.13160.08830.05120.01530.0031
293.150.14680.09910.05750.01770.0037
298.150.16350.11120.06450.02050.0044
303.150.18210.12480.07240.02380.0052
308.150.20280.14010.08130.02760.0061
313.150.22590.15750.09130.03210.0072
318.150.25190.17720.10250.03730.0085

Table 2: Qualitative Solubility of Selected Alkylphosphonic Acids in Common Organic Solvents

Phosphonic AcidMethanol (B129727)ChloroformDMSOHot DMFWater
Octylphosphonic AcidSlightly Soluble[5]Slightly Soluble[5]Slightly Soluble[5]SolubleSlightly Soluble
Dodecylphosphonic Acid---Soluble[6]Sparingly Soluble[7]

Experimental Protocols

Protocol 1: Improving Solubility by Conversion to a Triethylammonium Salt

This protocol is useful for applications where the presence of a tertiary amine is acceptable.

Materials:

  • Phosphonic acid

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous organic solvent (e.g., dichloromethane, THF, or methanol)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup (optional, for sensitive substrates)

Procedure:

  • Suspend the phosphonic acid in the chosen anhydrous organic solvent in a round-bottom flask.

  • With stirring, add triethylamine dropwise (typically 1.1 to 2.2 equivalents, depending on whether the mono- or di-salt is desired).

  • Stir the mixture at room temperature. The suspension should gradually become a clear solution as the salt forms. Gentle warming may be applied if the reaction is slow.

  • The resulting solution of the phosphonic acid triethylammonium salt can be used directly in subsequent reactions.

Protocol 2: Improving Solubility by Conversion to a Methyl Ester using Trimethylsilyldiazomethane (TMS-diazomethane)

This method is effective for creating the more organic-soluble methyl ester. Caution: TMS-diazomethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Phosphonic acid

  • TMS-diazomethane solution (typically in hexanes or diethyl ether)

  • Methanol

  • Anhydrous diethyl ether or a mixture of diethyl ether and methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the phosphonic acid in a mixture of diethyl ether and methanol (a common ratio is 7:2).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution dropwise. You will observe the evolution of nitrogen gas.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or NMR.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Carefully remove the solvent under reduced pressure to obtain the crude methyl phosphonate. The product can then be purified by column chromatography or crystallization.

Visual Guides

experimental_workflow General Workflow for Enhancing Phosphonic Acid Solubility start Poorly Soluble Phosphonic Acid method_selection Select Solubilization Method start->method_selection salt_formation Salt Formation (e.g., with Triethylamine) method_selection->salt_formation If acidic proton is acceptable/desired esterification Esterification (e.g., to Methyl Ester) method_selection->esterification If acidic proton is problematic co_solvent Use of Co-solvent (e.g., DMF, DMSO) method_selection->co_solvent For immediate use in a reaction mixture soluble_product Soluble Phosphonic Acid Derivative/Solution salt_formation->soluble_product esterification->soluble_product co_solvent->soluble_product

Caption: A general workflow for selecting a method to improve the solubility of phosphonic acids.

decision_tree Decision Tree for Solubilizing a Phosphonic Acid start Is the phosphonic acid soluble in the desired organic solvent? yes Proceed with Experiment start->yes no No start->no check_reaction_compatibility Are the acidic protons compatible with subsequent reaction steps? no->check_reaction_compatibility protons_ok Yes check_reaction_compatibility->protons_ok protons_not_ok No check_reaction_compatibility->protons_not_ok try_salt Try Salt Formation (e.g., with an organic base) protons_ok->try_salt try_ester Perform Esterification protons_not_ok->try_ester check_salt_solubility Is the salt soluble? try_salt->check_salt_solubility try_ester->yes salt_soluble Yes check_salt_solubility->salt_soluble salt_not_soluble No check_salt_solubility->salt_not_soluble salt_soluble->yes use_co_solvent Consider using a polar aprotic co-solvent (e.g., DMF, DMSO) salt_not_soluble->use_co_solvent use_co_solvent->yes

Caption: A decision tree to guide the selection of a suitable method for solubilizing a phosphonic acid.

References

Technical Support Center: Optimizing the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Michaelis-Arbuzov reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction and what is its general mechanism?

The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming a phosphorus-carbon (P-C) bond.[1][2] It involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to produce a pentavalent phosphorus species, typically a dialkyl phosphonate (B1237965).[3][4][5] This reaction is crucial for the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphine (B1218219) oxides, which have significant applications in medicinal chemistry and materials science.[2][4]

The reaction generally proceeds via a two-step SN2 mechanism:[2][4][6]

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[4][6]

  • Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium (B103445) salt. This results in the formation of the final phosphonate product and a new alkyl halide.[4][6]

Q2: My Michaelis-Arbuzov reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in the Michaelis-Arbuzov reaction can stem from several factors.[7] Key areas to investigate include the reactivity of your substrates, reaction temperature, and potential side reactions.[7]

  • Substrate Reactivity: The reaction is most effective with primary alkyl halides.[5][7] Secondary alkyl halides often result in lower yields, while tertiary halides are generally unreactive under classical conditions.[7][8] Weaker electrophiles like aryl or vinyl halides also tend to produce lower yields without specific catalytic systems.[8] The reactivity of the alkyl halide follows the general trend: R-I > R-Br > R-Cl.[5][9]

  • Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, especially when using less reactive phosphite esters.[4][7] Insufficient heating can lead to an incomplete reaction. However, excessively high temperatures can promote side reactions and decomposition.[7]

  • Side Reactions: A common issue is the reaction of the newly formed alkyl halide byproduct with the starting phosphite, especially if the byproduct is more reactive than the initial alkyl halide.[2][9] Another significant side reaction is the Perkow reaction, which can occur with α-halo ketones.[4][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Low Reactivity of Alkyl Halide - Switch to a more reactive halide (I > Br > Cl).[5][9] - For less reactive halides (e.g., aryl or vinyl halides), consider using a catalyst such as a palladium or nickel complex. - Increase the reaction temperature, monitoring for decomposition.[7]
Low Reactivity of Phosphorus Reagent - Phosphinites are the most reactive, followed by phosphonites, and then phosphites.[4] - Electron-donating groups on the phosphite increase the reaction rate, while electron-withdrawing groups slow it down.[4][5]
Steric Hindrance - If either the phosphite or the alkyl halide is sterically hindered, this can slow down the SN2 reaction. Consider using less bulky reagents.[8]
Reaction Not Reaching Completion - Increase the reaction time and monitor progress using TLC, GC, or NMR.[7][8] - Use an excess of the more volatile component (often the trialkyl phosphite) to drive the reaction to completion.[8]
Impure Reagents - Ensure reagents are pure and dry. Water can hydrolyze phosphonates, and oxidized phosphites can inhibit the reaction.[1][7]

Issue 2: Formation of Side Products

Possible CauseTroubleshooting Steps
Perkow Reaction with α-Halo Ketones - The Perkow reaction is a competing pathway for α-bromo- and α-chloroketones, leading to a vinyl phosphate.[4][8] - Using higher temperatures can favor the Michaelis-Arbuzov product.[4][8] - α-Iodoketones typically yield only the Arbuzov product.[4]
Reaction with Alkyl Halide Byproduct - Use a phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling byproduct that can be removed by distillation during the reaction.[9] - Alternatively, use a phosphite that generates a less reactive alkyl halide byproduct.[9]
Elimination with Secondary/Tertiary Halides - Secondary and tertiary alkyl halides can undergo elimination, especially at higher temperatures.[3] - Consider using milder, catalyst-based methods for these substrates.[3][10]

Optimizing Reaction Conditions: Data Tables

The choice of catalyst and reaction conditions can significantly impact the yield of the Michaelis-Arbuzov reaction.

Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneTHF601652.7
2CeCl₃·7H₂O-SiO₂ (10)THF60670.6
3InBr₃ (10)NeatRoom Temp.293[11]
4ZnBr₂ (10)NeatRoom Temp.391[11]

Table 2: Effect of Solvent on a Model Michaelis-Arbuzov Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1Neat150285
2Toluene1101275
3DMF150488
4Dioxane1001870

Note: Data is illustrative and based on typical observations. Optimal conditions will vary with specific substrates.

Experimental Protocols

General Protocol for a Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a general method for the synthesis of diethyl benzylphosphonate using a Lewis acid catalyst.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0 mmol) and the trialkyl phosphite (1.2 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr₃, 0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure phosphonate.

Visualizing Key Processes

Diagram 1: Michaelis-Arbuzov Reaction Mechanism

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Dealkylation (SN2) Trialkyl_Phosphite R'₃P Phosphonium_Salt [R'₃P⁺-R] X⁻ Trialkyl_Phosphite->Phosphonium_Salt SN2 attack Alkyl_Halide R-X Alkyl_Halide->Phosphonium_Salt Phosphonium_Salt_2 [R'₃P⁺-R] X⁻ Phosphonate O=P(OR')₂R Phosphonium_Salt_2->Phosphonate X⁻ attacks R' New_Alkyl_Halide R'-X Phosphonium_Salt_2->New_Alkyl_Halide

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Diagram 2: Experimental Workflow for Reaction Optimization

Experimental_Workflow Start Define Substrates (Phosphite & Alkyl Halide) Screen_Conditions Screen Reaction Conditions (Temp, Solvent, Time) Start->Screen_Conditions Analyze_Results Analyze Reaction Mixture (TLC, GC, NMR) Screen_Conditions->Analyze_Results Decision Low Yield or Side Products? Analyze_Results->Decision Troubleshoot Consult Troubleshooting Guide Decision->Troubleshoot Yes Final_Product Purify and Characterize Product Decision->Final_Product No Optimize Optimize Catalyst/Reagents Troubleshoot->Optimize Optimize->Screen_Conditions

Caption: A typical workflow for optimizing Michaelis-Arbuzov reaction conditions.

Diagram 3: Troubleshooting Logic for Low Yields

Troubleshooting_Logic Start Low Yield Observed Check_Reactivity Assess Substrate Reactivity (Primary Halide? E-donating groups?) Start->Check_Reactivity Reactive Substrates are Reactive Check_Reactivity->Reactive Not_Reactive Substrates are Unreactive Check_Reactivity->Not_Reactive Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Reactive->Check_Conditions Modify_Substrates Change Halide (I > Br > Cl) Use Catalyst Not_Reactive->Modify_Substrates Final_Action Implement Corrective Actions Modify_Substrates->Final_Action Optimal Conditions are Optimal Check_Conditions->Optimal Suboptimal Conditions are Suboptimal Check_Conditions->Suboptimal Check_Side_Reactions Investigate Side Reactions (Perkow, Elimination) Optimal->Check_Side_Reactions Modify_Conditions Increase Temperature/Time Change Solvent Suboptimal->Modify_Conditions Modify_Conditions->Final_Action Check_Side_Reactions->Final_Action

References

Technical Support Center: Phosphonic Acid Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up phosphonic acid synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of phosphonic acid synthesis in a question-and-answer format.

Issue 1: Low Yield of Phosphonic Acid

Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor Reaction: Track the reaction progress using techniques like TLC, GC-MS, or ³¹P NMR spectroscopy to ensure the disappearance of starting materials.[1] - Extend Reaction Time: For hydrolysis of diethyl phosphonates with concentrated HCl, ensure a sufficient reflux period (e.g., 8-12 hours).[1] For the McKenna reaction, a longer reaction time (up to 24 hours) might be necessary.[1] - Optimize Temperature: Ensure the reaction is heated adequately. For instance, some palladium-catalyzed reactions may require heating at 130°C for 20 hours.[1]
Reagent Quality - Use High-Purity Reagents: Employ freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried to prevent moisture contamination, which can hydrolyze reactants.[1][2] - Catalyst Activity: Use a fresh, high-quality catalyst, such as tetrakis(triphenylphosphine)palladium(0) for palladium-catalyzed reactions.[1]
Product Loss During Workup - Minimize Aqueous Washing: Due to the high water solubility of many phosphonic acids, avoid excessive washing with organic solvents during the workup.[1] - Concentration: After hydrolysis, concentrate the aqueous solution under reduced pressure.[1] - Precipitation: The product can often be precipitated by adding a less polar solvent like acetone (B3395972) or ethanol.[1]
P-C Bond Cleavage - Milder Conditions: Under harsh acidic conditions, P-C bond cleavage can occur.[1][3] Consider using milder methods like the McKenna procedure, which is compatible with many functional groups.[1][4]

Issue 2: Final Product is a Sticky Oil or Gum, Not a Crystalline Solid

Potential Cause Troubleshooting Step
Residual Solvent - Co-evaporation: Co-evaporate the product with a high-boiling point solvent like toluene (B28343) under high vacuum to remove residual water or HCl.[1] - Lyophilization: Lyophilization from t-butanol can yield a fluffy foam instead of a sticky solid.[5]
Hygroscopic Nature - Inert Atmosphere: Handle the product under an inert atmosphere to prevent moisture absorption. - Salt Formation: Conversion to a salt, such as a monosodium or dicyclohexylammonium (B1228976) salt, can reduce hygroscopicity and facilitate handling and crystallization.[5]
Presence of Impurities - Purify Intermediate: Purify the dialkyl phosphonate (B1237965) intermediate by column chromatography before the final hydrolysis step.[1][3][4] This is often easier than purifying the final highly polar phosphonic acid.[3][4] - Recrystallization: Attempt recrystallization from different solvent systems, such as ethanol/water or acetone/water.[5]

Issue 3: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Incomplete Hydrolysis - Monitor Completion: Use ³¹P NMR spectroscopy to confirm the complete hydrolysis of the diethyl ester intermediate.[1] If starting material persists, prolong the reaction time or increase the amount of the hydrolyzing agent.[1]
Side Reactions - Purify Precursors: Purify the diethyl phosphonate precursor by column chromatography to remove any side products from the initial reaction.[1] - Control Reaction Conditions: Avoid excessive temperatures and prolonged reaction times that might lead to product degradation.[2]
Purification Challenges - Specialized Chromatography: Due to the high polarity of phosphonic acids, standard silica (B1680970) gel chromatography can be challenging.[2][4] Consider using very polar eluents or reversed-phase HPLC for purification.[3][4] Deactivating silica gel with a polar modifier like triethylamine (B128534) or methanol (B129727) can also help.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phosphonic acids, and which is best for scale-up?

A1: The most frequently used methods for preparing phosphonic acids are the hydrolysis of dialkyl phosphonates and the McKenna reaction.[3][4]

  • Hydrolysis with Hydrochloric Acid: This is a general and cost-effective method involving refluxing the dialkyl phosphonate with concentrated HCl.[3][4] It is applicable on a large scale, especially for thermally and acid-stable compounds.[4]

  • McKenna's Method: This two-step procedure uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis.[3][4] It offers mild reaction conditions, high yields, and compatibility with a wide range of functional groups, making it a good choice for sensitive molecules, though BTMS is more expensive and moisture-sensitive.[1][4]

The choice between these methods depends on the stability of your compound and cost considerations. For robust molecules, HCl hydrolysis is often preferred for large-scale synthesis due to lower cost.

Q2: How can I effectively purify my phosphonic acid product at a larger scale?

A2: Purification of phosphonic acids is a significant challenge due to their high polarity.[4]

  • Purification of Precursors: It is often more practical to purify the dialkyl phosphonate precursor, which is less polar and amenable to standard silica gel chromatography.[3][4]

  • Crystallization/Precipitation: If the phosphonic acid is a solid, recrystallization is a viable purification method.[4] Precipitation by adding a less polar solvent to a concentrated aqueous solution can also be effective.[1]

  • Chromatography: For the final product, purification by chromatography on silica gel requires highly polar eluents.[3][4] Reversed-phase HPLC is another option, though it may be limited to preparative scales.[3]

  • Salt Formation: Converting the phosphonic acid to a salt can alter its solubility and facilitate crystallization.

Q3: My phosphonic acid is always a sticky, hard-to-handle solid. What can I do?

A3: The sticky nature of many phosphonic acids is often due to their hygroscopicity and the presence of residual solvents.[1][5]

  • Thorough Drying: Employ high vacuum and co-evaporation with a solvent like toluene to remove trace amounts of water and other solvents.[1]

  • Change the Physical Form: Lyophilization (freeze-drying), particularly from a solvent like t-butanol, can produce a more manageable fluffy powder.[5]

  • Salt Formation: Converting the acid to a salt, for example, with dicyclohexylamine, can often lead to a crystalline, less hygroscopic solid.[5]

Quantitative Data Summary

Table 1: Comparison of Common Phosphonic Acid Synthesis Methods

MethodReagentsConditionsAdvantagesDisadvantagesTypical Yield
HCl Hydrolysis Concentrated HClReflux, 1-12 hours[3][4]Cost-effective, suitable for large scale.[4]Harsh conditions, not suitable for acid-sensitive molecules, potential for P-C bond cleavage.[1][3]Varies, can be high for stable compounds.
McKenna Reaction Bromotrimethylsilane (BTMS), followed by methanol or water[1][4]Room temperature to gentle heating, up to 24 hours[1]Mild conditions, high yields and purity, compatible with many functional groups.[1][4]BTMS is moisture-sensitive and expensive, requires inert atmosphere.[1]Up to 95%[1]
Catalytic Hydrogenolysis Dibenzyl phosphonates, H₂, Pd/C or PtO₂ catalyst[3][4]VariesMild conditions, alternative to acidic hydrolysis.Requires specialized equipment for hydrogenation.Good to high.

Key Experimental Protocols

Protocol 1: Hydrolysis of Diethyl Phosphonate using Hydrochloric Acid

This protocol is a general procedure for the dealkylation of diethyl phosphonates.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the diethyl phosphonate intermediate in concentrated hydrochloric acid (35-37%).[1]

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours.[1]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by a suitable technique (e.g., TLC, ³¹P NMR).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentration: Remove the excess HCl and water under reduced pressure to obtain the crude phosphonic acid.

  • Purification: The crude product can be purified by recrystallization or precipitation from an appropriate solvent system.

Protocol 2: McKenna Reaction for Phosphonic Acid Synthesis

This protocol describes the dealkylation of a dialkyl phosphonate using bromotrimethylsilane.

  • Inert Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyl phosphonate in an anhydrous solvent such as acetonitrile (B52724) or chloroform (B151607) in a dry flask.[1]

  • Addition of BTMS: Add bromotrimethylsilane (6-8 equivalents) dropwise to the solution at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 36°C) for up to 24 hours.[1]

  • Monitoring: Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.[1]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess BTMS under reduced pressure.

  • Methanolysis: Add methanol to the residue and stir to effect the desilylation.

  • Final Concentration: Remove the methanol under reduced pressure to yield the crude phosphonic acid.

  • Purification: Purify the product as necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Dialkyl Phosphonate Precursor synthesis_choice Choose Synthesis Method start->synthesis_choice hcl HCl Hydrolysis synthesis_choice->hcl Acid Stable? mckenna McKenna Reaction synthesis_choice->mckenna Acid Sensitive? crude Crude Phosphonic Acid hcl->crude mckenna->crude purification_choice Purification Strategy crude->purification_choice recrystallize Recrystallization/ Precipitation purification_choice->recrystallize Crystalline Solid? chromatography Chromatography purification_choice->chromatography Oil/Amorphous? final_product Pure Phosphonic Acid recrystallize->final_product chromatography->final_product

Caption: General experimental workflow for phosphonic acid synthesis.

troubleshooting_low_yield start Low Yield Observed check_completion Reaction Complete? start->check_completion check_reagents Reagents High Purity? check_completion->check_reagents Yes increase_time Increase Reaction Time/ Temperature check_completion->increase_time No check_workup Product Loss in Workup? check_reagents->check_workup Yes use_fresh_reagents Use Fresh/Dry Reagents & Catalyst check_reagents->use_fresh_reagents No check_cleavage P-C Bond Cleavage? check_workup->check_cleavage No optimize_workup Optimize Workup Procedure (e.g., less washing) check_workup->optimize_workup Yes milder_conditions Use Milder Synthesis Method (e.g., McKenna) check_cleavage->milder_conditions Yes solution Improved Yield check_cleavage->solution No increase_time->solution use_fresh_reagents->solution optimize_workup->solution milder_conditions->solution

Caption: Troubleshooting logic for low phosphonic acid yield.

References

Technical Support Center: Characterizing and Mitigating Unexpected Byproducts in Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying, understanding, and mitigating the formation of unexpected byproducts during phosphonate (B1237965) synthesis. The following sections detail common issues encountered in prevalent synthetic routes, provide detailed experimental protocols, and offer guidance on the characterization of impurities.

Troubleshooting Guides & FAQs

This section is organized by common phosphonate synthesis reactions. Each Q&A addresses a specific issue, its probable causes, and recommended solutions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide. While robust, it is not without its challenges.

Q1: My Michaelis-Arbuzov reaction is showing a low yield and multiple unexpected spots on TLC. What are the likely side products?

A1: Low yields and the presence of multiple byproducts in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction temperature, and competing reaction pathways.

Possible Causes and Byproducts:

  • Unreacted Starting Materials: Incomplete reactions can leave behind unreacted trialkyl phosphite and alkyl halide. This is common with less reactive secondary or sterically hindered primary alkyl halides.

  • Phosphate (B84403) Ester Formation: The trialkyl phosphite starting material can be oxidized to the corresponding trialkyl phosphate, especially if air or oxidizing impurities are present at high temperatures.

  • Competing Reactions with Byproduct: The newly formed alkyl halide byproduct can react with the starting trialkyl phosphite, leading to a mixture of phosphonate products. This is particularly problematic if the byproduct is more reactive than the starting alkyl halide.

  • Elimination Products: With secondary and tertiary alkyl halides, elimination reactions can compete with the desired substitution, forming alkenes.

  • Perkow Reaction: When using α-halo ketones as substrates, the Perkow reaction can be a significant competing pathway, leading to the formation of a vinyl phosphate instead of the desired β-ketophosphonate.[1] Higher temperatures tend to favor the Michaelis-Arbuzov product, while the use of α-iodo ketones can exclusively yield the Arbuzov product.[1]

Troubleshooting and Mitigation Strategies:

  • Optimize Reaction Temperature: The reaction often requires heating (120-160 °C), but excessive temperatures can promote side reactions.[1] Monitor the reaction progress by ³¹P NMR to find the optimal temperature for your specific substrates.

  • Choice of Phosphite: Using a phosphite that generates a volatile alkyl halide byproduct (e.g., trimethyl or triethyl phosphite) allows for its removal by distillation during the reaction, preventing it from competing with the starting alkyl halide.

  • Use of Catalysts: Lewis acids like ZnBr₂ can catalyze the reaction, often allowing for lower reaction temperatures and improved yields.

  • Purification: Unreacted trialkyl phosphite can be removed by washing the reaction mixture with a dilute acid solution. The desired phosphonate is typically purified by vacuum distillation or column chromatography.

Q2: I am trying to synthesize a β-ketophosphonate using an α-bromoketone, but I am primarily isolating a vinyl phosphate. How can I favor the Michaelis-Arbuzov product?

A2: The formation of a vinyl phosphate indicates that the Perkow reaction is outcompeting the Michaelis-Arbuzov reaction. Several strategies can be employed to favor the desired β-ketophosphonate.

Strategies to Favor the Michaelis-Arbuzov Reaction:

  • Change the Halogen: α-Iodoketones almost exclusively yield the Michaelis-Arbuzov product.[1] If possible, replace the α-bromoketone with the corresponding α-iodoketone.

  • Increase Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable Michaelis-Arbuzov product over the kinetically favored Perkow product.[1]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents can stabilize the phosphonium (B103445) intermediate of the Arbuzov reaction, potentially favoring its formation.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from phosphonate carbanions and aldehydes or ketones. A primary concern is often the stereoselectivity of the resulting alkene.

Q3: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the E-alkene?

A3: The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.[2] However, several factors can influence the E/Z ratio.

Factors Influencing E-selectivity:

  • Nature of the Base and Cation: The choice of base and its corresponding metal cation can significantly impact stereoselectivity. Bases with smaller cations that do not interfere with the formation of the oxaphosphetane intermediate, such as NaH or NaOMe, often lead to higher E-selectivity.[3]

  • Reaction Temperature: Allowing the reaction intermediates to equilibrate by running the reaction at room temperature or slightly elevated temperatures can increase the proportion of the E-alkene.

  • Structure of the Phosphonate: Bulky substituents on the phosphonate ester can enhance E-selectivity due to steric hindrance in the transition state leading to the Z-alkene.

Troubleshooting and Mitigation Strategies:

  • Base Selection: Employ sodium-based alkoxides or sodium hydride in an appropriate solvent like THF or DME.

  • Temperature Control: After the initial addition of the aldehyde or ketone at a low temperature (e.g., 0 °C or -78 °C), allow the reaction to slowly warm to room temperature and stir for several hours to promote equilibration.

  • Solvent Choice: Aprotic solvents like THF and DME are commonly used and generally provide good E-selectivity.

Q4: I need to synthesize the Z-alkene as the major product. Is this possible with the HWE reaction?

A4: Yes, modifications to the standard HWE reaction conditions, often referred to as the Still-Gennari modification, can favor the formation of the Z-alkene.

Still-Gennari Conditions for Z-selectivity:

  • Electron-Withdrawing Groups on the Phosphonate: The use of phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) or diaryl esters, accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-alkene.[4]

  • Strong, Non-coordinating Bases: Strong bases with bulky, non-coordinating cations, such as potassium hexamethyldisilazide (KHMDS), used in conjunction with a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C), promote the formation of the Z-alkene.[4]

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or an aldehyde/ketone to form an α-aminophosphonate or an α-hydroxyphosphonate, respectively.

Q5: My Pudovik reaction with an aldehyde is yielding a phosphate byproduct in addition to the expected α-hydroxyphosphonate. What is happening?

A5: The formation of a phosphate byproduct suggests a subsequent rearrangement of the initially formed α-hydroxyphosphonate. This is known as a phospha-Brook rearrangement.

Cause of Rearrangement:

  • Basic Conditions: The Pudovik reaction is often carried out under basic conditions. The base can deprotonate the hydroxyl group of the α-hydroxyphosphonate, initiating a rearrangement where the phosphorus atom migrates from the carbon to the oxygen, resulting in a phosphate.

Troubleshooting and Mitigation Strategies:

  • Catalyst Choice: While basic catalysts are common, Lewis acids can also promote the Pudovik reaction.[1] Switching to a Lewis acid catalyst may prevent the base-induced rearrangement.

  • Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of the rearrangement reaction.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to minimize the time for the rearrangement to occur.

Q6: I am observing poor diastereoselectivity in my Pudovik reaction with a chiral imine. How can I improve this?

A6: The diastereoselectivity of the Pudovik reaction can be influenced by the choice of catalyst and reaction conditions.

Strategies to Improve Diastereoselectivity:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral amine bases or chiral Lewis acids, can induce facial selectivity in the addition of the phosphite to the imine, leading to an enrichment of one diastereomer.

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can affect the transition state geometries and, consequently, the diastereomeric ratio. A systematic screening of these parameters is often necessary to optimize selectivity.

Data Presentation: Byproduct Characterization

The identification of byproducts is crucial for troubleshooting and optimizing phosphonate synthesis. ³¹P NMR spectroscopy is a particularly powerful tool for this purpose due to the wide chemical shift range of phosphorus and the 100% natural abundance of the ³¹P isotope.[5]

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Common Species in Phosphonate Synthesis

Compound ClassStructureTypical ³¹P Chemical Shift (δ, ppm) vs. 85% H₃PO₄Notes
Trialkyl PhosphiteP(OR)₃+135 to +141Starting material; sharp singlet.
Dialkyl Phosphonate(RO)₂P(O)R'+18 to +35Desired product; sharp singlet.
Trialkyl Phosphate(RO)₃P=O-2 to +2Oxidation byproduct; sharp singlet.
Phosphonium Salt[RP(OR)₃]⁺X⁻+20 to +50Michaelis-Arbuzov intermediate; can be broad.
Vinyl Phosphate (Perkow Product)(RO)₂P(O)OC(R')=CR''₂-5 to -15Byproduct from α-halo ketones; sharp singlet.
Phosphorous AcidH₃PO₃+3 to +8Hydrolysis product of P(III) reagents.
Phosphoric AcidH₃PO₄0Hydrolysis product of P(V) compounds.

Note: Chemical shifts can vary depending on the specific substituents and the solvent used.

Experimental Protocols

Detailed methodologies for key synthetic and analytical procedures are provided below.

Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction

This protocol describes a general method for the synthesis of a dialkyl phosphonate from a trialkyl phosphite and an alkyl halide.

Materials:

  • Trialkyl phosphite (1.0 eq)

  • Alkyl halide (1.0-1.2 eq)

  • High-boiling point solvent (optional, e.g., toluene (B28343) or xylene)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trialkyl phosphite and the alkyl halide. If a solvent is used, add it at this stage.

  • Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The disappearance of the trialkyl phosphite signal (around +140 ppm) and the appearance of the dialkyl phosphonate signal (around +20 to +30 ppm) indicates reaction progression.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the byproduct alkyl halide is volatile, it may be removed by distillation.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction (E-selective)

This protocol outlines a general method for the E-selective synthesis of an alkene.

Materials:

  • Phosphonate ester (1.0 eq)

  • Anhydrous solvent (e.g., THF, DME)

  • Base (e.g., NaH, NaOMe) (1.1 eq)

  • Aldehyde or ketone (1.0 eq)

  • Round-bottom flask, magnetic stir bar, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phosphonate ester and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base portion-wise, and stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Analysis of Reaction Mixture by ³¹P NMR Spectroscopy

This protocol provides a general method for monitoring the progress of a phosphonate synthesis reaction.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Micropipette

Procedure:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilute the aliquot with a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a clean vial.

  • Transfer the solution to an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Use an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Analyze the spectrum to identify the signals corresponding to starting materials, intermediates, the desired product, and any byproducts, based on their characteristic chemical shifts (see Table 1). The relative integration of these signals can be used to estimate the reaction conversion and the prevalence of side products.

Mandatory Visualizations

Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase

Many phosphonate-containing drugs, particularly bisphosphonates, function by inhibiting key enzymes in metabolic pathways. A prominent example is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate (B85504) pathway by nitrogen-containing bisphosphonates (N-BPs), which are used to treat bone resorption disorders.[6][7][8] The presence of impurities from the synthesis of these drugs could potentially alter their inhibitory activity.[9]

FPPS_Pathway cluster_Mevalonate Mevalonate Pathway cluster_FPPS FPPS Catalysis cluster_Downstream Downstream Processes HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) Prenylation Protein Prenylation (e.g., Ras, Rho, Rab) FPP->Prenylation FPPS Farnesyl Pyrophosphate Synthase (FPPS) FPPS->GPP FPPS->FPP DMAPP_IPP DMAPP + IPP DMAPP_IPP->FPPS GPP_IPP GPP + IPP GPP_IPP->FPPS Cell_Function Osteoclast Function and Survival Prenylation->Cell_Function N_BP Nitrogen-containing Bisphosphonates (N-BPs) N_BP->FPPS Inhibition

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by nitrogen-containing bisphosphonates.

Experimental Workflow: Troubleshooting Michaelis-Arbuzov Reaction

The following diagram illustrates a logical workflow for troubleshooting common issues in the Michaelis-Arbuzov reaction.

Michaelis_Arbuzov_Workflow cluster_troubleshooting Troubleshooting Steps start Start Michaelis-Arbuzov Reaction monitor Monitor Reaction by ³¹P NMR / TLC start->monitor complete Is the reaction complete? monitor->complete workup Standard Workup & Purification complete->workup Yes troubleshoot Troubleshoot Byproduct Formation complete->troubleshoot No / Byproducts Observed product Desired Phosphonate Product workup->product byproduct_id Identify Byproducts (³¹P NMR, MS) troubleshoot->byproduct_id unreacted Unreacted Phosphite? byproduct_id->unreacted perkow Perkow Product? byproduct_id->perkow phosphate Phosphate byproduct? byproduct_id->phosphate optimize_temp Optimize Temperature & Reaction Time unreacted->optimize_temp Yes change_halide Use α-iodo ketone perkow->change_halide Yes inert_atm Ensure Inert Atmosphere phosphate->inert_atm Yes optimize_temp->start Re-run change_halide->start Re-run inert_atm->start Re-run

Caption: Troubleshooting workflow for the Michaelis-Arbuzov reaction.

References

Best practices for handling and storing phosphonic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with phosphonic acids.

Frequently Asked Questions (FAQs)

Handling and Safety

Q1: What are the primary hazards associated with phosphonic acids?

A1: Phosphonic acids are corrosive solids that can cause severe skin burns and serious eye damage.[1][2] They are also harmful if swallowed.[1][3] Inhalation of dust may cause respiratory irritation.[2][4] Some phosphonic acids may also be corrosive to metals.[3][5]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling phosphonic acids?

A2: Appropriate PPE is crucial to prevent exposure. The recommended PPE is summarized in the table below. All handling of solid phosphonic acids should ideally occur within a chemical fume hood to minimize dust generation.[2]

Q3: What are the correct first aid procedures for phosphonic acid exposure?

A3: Immediate action is critical in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Seek medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[6][7]

Q4: How should I clean up a phosphonic acid spill?

A4: For small spills, trained personnel wearing full PPE (including respiratory protection) should contain the spill with an appropriate absorbent material for corrosive solids.[2][8] Carefully sweep or collect the material, place it in a labeled, sealed container for disposal, and clean the affected area.[2][6] Avoid breathing any dust.[2] Report all spills to your laboratory supervisor and environmental health and safety department.[2]

Storage and Stability

Q5: What are the ideal storage conditions for phosphonic acids?

A5: Phosphonic acids should be stored in a cool, dry, and well-ventilated place.[6] Containers must be tightly closed to protect from moisture, as many phosphonic acids are hygroscopic and air-sensitive.[1][9] It is often recommended to store them under an inert gas like nitrogen.[3][9]

Q6: What materials are incompatible with phosphonic acids and should be avoided for storage?

A6: Phosphonic acids are corrosive to many metals.[3] Therefore, storage in metal containers should be avoided.[3][9][10] They are also incompatible with strong bases.[1] Store them separately from these materials.

Q7: How does exposure to air and moisture affect phosphonic acids?

A7: Phosphonic acids are often hygroscopic, meaning they readily absorb moisture from the air.[1] They are also sensitive to air and can slowly oxidize to phosphoric acid.[9] This degradation can affect the purity and reactivity of the compound in experiments.

Disposal

Q8: How do I properly dispose of phosphonic acid waste?

A8: Phosphonic acid and any contaminated materials must be treated as hazardous waste.[5][11] Waste should be collected in clearly labeled, sealed, and corrosion-resistant containers.[5] Disposal must be handled by a licensed professional hazardous waste management company, often through incineration.[11][12] Never dispose of phosphonic acid down the drain or in regular trash.[5]

Q9: Can I neutralize phosphonic acid waste in the lab before disposal?

A9: It is not recommended to neutralize phosphonic acid waste in the laboratory.[5] Reactions with bases can be highly exothermic and generate significant heat, posing a safety risk.[10] The safest and most compliant method is disposal through a professional hazardous waste service.[5]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a full-face shield.[1][2]Protects against splashes and dust, preventing severe eye damage.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[2][12]Prevents skin contact and chemical burns.[1]
Body Chemical-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[2]Prevents skin exposure.[1]
Respiratory Use in a well-ventilated area or chemical fume hood.[2] If dust is generated, a NIOSH-approved respirator is necessary.[2][13]Prevents irritation of the respiratory tract from dust inhalation.[2]

Table 2: Storage Condition Summary

ParameterRecommendationReason
Temperature Cool, stable temperature (e.g., 15-25°C).[14]Prevents potential decomposition at higher temperatures.[10]
Atmosphere Store under an inert gas (e.g., Nitrogen).[3][9]Air-sensitive; can oxidize to phosphoric acid.[9][10]
Moisture Dry conditions, tightly sealed containers.[3][9]Hygroscopic; readily absorbs water from the air.[1]
Container High-density polyethylene (B3416737) (HDPE), polypropylene, or glass. Avoid metal containers.[10][14]Corrosive to metals.[3]
Ventilation Store in a well-ventilated area.[6]Prevents accumulation of any potential vapors.

Troubleshooting Guides

Synthesis and Purification

Q10: My hydrolysis of a phosphonate (B1237965) ester to the phosphonic acid is incomplete. What should I do?

A10: Incomplete hydrolysis is a common issue. Consider the following troubleshooting steps:

  • Increase Reaction Time: Hydrolysis can be slow, sometimes requiring several hours at reflux. Monitor the reaction's progress by TLC or ³¹P NMR.[15]

  • Use Concentrated Acid: The most common method uses concentrated hydrochloric acid (35-37%, ~12 M) at reflux.[16] Using a less concentrated acid may not be effective.

  • Ensure High Temperature: The reaction typically requires reflux temperatures to proceed efficiently.[16]

Q11: My final phosphonic acid product is a sticky, oily substance that won't solidify. How can I purify it?

A11: The high polarity and hygroscopic nature of phosphonic acids make them notoriously difficult to purify and handle, often resulting in sticky oils or gums.[16][17]

  • Azeotropic Drying: Residual water or solvent is a common cause. Try azeotropic distillation with toluene (B28343) to remove trace amounts of water.[16]

  • Precursor Purification: The most effective strategy is often to purify the less polar phosphonate ester precursor using standard silica (B1680970) gel chromatography before the final hydrolysis step. This can yield the final acid in high purity.[15]

  • Salt Formation: Convert the phosphonic acid to a salt (e.g., using dicyclohexylamine (B1670486) or sodium hydroxide) which may be a crystalline, more easily handled solid.[17] This salt can then be purified by recrystallization.

  • Lyophilization (Freeze-Drying): Lyophilizing the acid from a solvent like t-butanol can sometimes yield a more manageable powder instead of a sticky solid.[17]

Q12: My reaction produced a colored impurity. What is the likely cause and how can I prevent it?

A12: In syntheses involving diazonium salt intermediates (e.g., from an aminophenylphosphonic acid), colored azo compounds can form as byproducts.[15]

  • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the formation and reaction of the diazonium salt.[15]

  • Maintain Acidic Conditions: Ensure the reaction medium is strongly acidic to prevent the diazonium salt from coupling with the starting amine or product.[15]

Experimental and Analytical Issues

Q13: I am trying to run a column chromatography purification on my phosphonic acid, but it is not working. Why?

A13: Column chromatography on silica gel is generally ineffective for purifying phosphonic acids. Their high polarity causes them to bind very strongly to the silica, requiring extremely polar eluent systems which provide poor separation.[15][16] It is better to purify the non-polar ester precursor or use alternative methods like recrystallization of a salt.[15]

Q14: My phosphonic acid seems to have degraded over time. What are the likely degradation products?

A14: The primary degradation pathway for phosphonic acids is oxidation. When exposed to air, they can slowly oxidize to phosphoric acid.[9] Under certain conditions, such as high heat, they can decompose to form phosphine, a toxic and spontaneously flammable gas.[10] Photodegradation under UV irradiation can also occur, leading to cleavage of the C-P bond.[18][19]

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of a Dialkyl Phosphonate

Methodology based on standard literature procedures.[16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dialkyl phosphonate starting material in concentrated hydrochloric acid (~12 M).

  • Heating: Heat the mixture to reflux and maintain this temperature for 6-12 hours. The reaction progress should be monitored periodically using an appropriate analytical technique (e.g., TLC, LC-MS, or ³¹P NMR) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure using a rotary evaporator.

  • Azeotropic Drying: To remove residual water, add toluene to the residue and evaporate under reduced pressure. This step may need to be repeated 2-3 times to ensure the product is dry.

  • Final Drying: Dry the resulting solid or oil under a high vacuum, potentially over a desiccant such as phosphorus pentoxide (P₂O₅), to obtain the final phosphonic acid.[16]

Protocol 2: Purification via Dicyclohexylammonium (DCHA) Salt Formation

Methodology adapted from common practices for purifying polar acids.[17]

  • Dissolution: Dissolve the crude, sticky phosphonic acid product in a minimal amount of a suitable solvent like ethanol (B145695) or isopropanol.

  • Salt Formation: Slowly add dicyclohexylamine (1-2 equivalents) to the solution while stirring. The salt may precipitate immediately or upon cooling.

  • Crystallization: If precipitation does not occur, cool the solution in an ice bath or refrigerator to induce crystallization. You may need to reduce the solvent volume or add a less polar co-solvent (e.g., diethyl ether) to encourage precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether) to remove impurities.

  • Drying: Dry the salt under a vacuum. The purified salt can be used directly or converted back to the free acid if necessary by using an acid ion-exchange resin.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receipt of Chemical ppe Don Full PPE (Goggles, Shield, Gloves, Lab Coat) start->ppe Inspect Container workspace Prepare Workspace in Fume Hood Ensure Eyewash/Shower Access ppe->workspace weigh Weighing and Transfer (Minimize Dust Generation) workspace->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Glassware & Work Area reaction->decontaminate waste Collect Waste in Labeled, Corrosion-Resistant Container decontaminate->waste disposal Arrange for Professional Hazardous Waste Disposal waste->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling of phosphonic acids.

Purification_Troubleshooting start Crude Phosphonic Acid (Sticky Oil/Gum) check_water Residual Water or Solvent? start->check_water azeotrope Perform Azeotropic Distillation (with Toluene) check_water->azeotrope Yes recheck Is Product a Solid? check_water->recheck No azeotrope->recheck salt Form a Salt (e.g., Dicyclohexylammonium) recheck->salt No end_impure If still impure, purify pre-hydrolysis ester recheck->end_impure Yes, but impure recrystallize Recrystallize the Salt salt->recrystallize lyophilize Consider Lyophilization (from t-Butanol) salt->lyophilize Alternative end_pure Pure Product recrystallize->end_pure recrystallize->end_impure Fails lyophilize->end_pure

Caption: Troubleshooting flowchart for phosphonic acid purification.

Degradation_Pathways phosphonic Phosphonic Acid R-PO(OH)₂ phosphoric Phosphoric Acid (HO)₃PO phosphonic->phosphoric phosphine Phosphine PH₃ phosphonic->phosphine cleavage C-P Bond Cleavage Products phosphonic->cleavage cond1 Air (O₂) cond1->phosphonic cond2 High Heat (Δ) cond2->phosphonic cond3 UV Light (hν) cond3->phosphonic

References

Avoiding decomposition during distillation of phosphonyl dichlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding decomposition during the distillation of phosphonyl dichlorides.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying phosphonyl dichlorides?

A1: Many phosphonyl dichlorides have high boiling points at atmospheric pressure. Distilling these compounds at high temperatures can lead to thermal decomposition, reducing yield and purity.[1][2][3] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of decomposition.[2][3] This technique is particularly crucial for heat-sensitive compounds.[4][5]

Q2: What are the common signs of decomposition during the distillation of phosphonyl dichlorides?

A2: Signs of decomposition can include:

  • Discoloration of the liquid: The material in the distillation flask may darken, turning yellow, brown, or even black.

  • Gas evolution: Uncontrolled bubbling or fuming in the distillation flask can indicate the formation of gaseous byproducts.

  • Pressure fluctuations: A sudden increase or instability in the vacuum pressure can be a sign of gas evolution from decomposition.[4]

  • Inconsistent distillation temperature: The temperature at the distillation head may not remain stable, or it may rise unexpectedly.

  • Formation of solid residues: The appearance of solid or tarry materials in the distillation flask is a strong indicator of polymerization or decomposition.

Q3: Can stabilizers be added to the distillation mixture to prevent decomposition?

A3: While the use of stabilizers for the distillation of phosphonyl dichlorides is not widely documented in academic literature, the principle of using stabilizers for reactive phosphorus compounds is known. For instance, amines such as tributylamine (B1682462) are used to stabilize sarin (B92409) (a phosphonofluoridate) and phosphorus trichloride (B1173362) against degradation.[6][7] However, the reactivity of amines with the phosphonyl dichloride itself under distillation conditions must be considered. The suitability and effectiveness of any stabilizer would need to be determined on a case-by-case basis.

Q4: How does the structure of the phosphonyl dichloride affect its thermal stability?

A4: Generally, aryl phosphorodichloridates are more thermally stable than their alkyl counterparts due to the stronger P-O-Aryl bond.[8] The stability of alkylphosphonic dihalides is also influenced by the steric bulk of the alkyl group and the electronegativity of the halogen atoms.[9]

Troubleshooting Guide

Problem 1: The phosphonyl dichloride is decomposing in the distillation flask before it begins to distill.

Possible Cause Solution
Distillation temperature is too high. Increase the vacuum (lower the pressure) to further decrease the boiling point. Use a high-vacuum pump if necessary.[2]
Heating is too rapid. Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer for uniform temperature distribution.
Presence of impurities. Ensure that all starting materials and solvents are pure and dry. Impurities can catalyze decomposition.[6]
Prolonged heating time. Minimize the time the phosphonyl dichloride is held at high temperature. Once the distillation is complete, cool the flask promptly.

Problem 2: The vacuum pressure is unstable during distillation.

Possible Cause Solution
Leaks in the distillation apparatus. Check all glass joints and tubing for a secure seal. Ensure all ground glass joints are properly greased with a suitable vacuum grease.
Decomposition of the product. If pressure instability is accompanied by discoloration or gas evolution, decomposition is likely occurring. Lower the heating temperature and improve the vacuum.
Bumping of the liquid. Ensure smooth boiling by using a magnetic stir bar or a capillary ebulliator. Boiling stones are not effective under vacuum.
Fluctuations in the vacuum source. Use a vacuum regulator to maintain a constant pressure.[4]

Problem 3: The distilled product is impure or discolored.

| Possible Cause | Solution | | Co-distillation of impurities. | Improve the efficiency of the fractional distillation by using a fractionating column (e.g., Vigreux or packed column). | | Decomposition during distillation. | Lower the distillation temperature by using a higher vacuum. Ensure the condenser is efficiently cooling the vapor to prevent re-heating. | | Contamination from the apparatus. | Ensure all glassware is thoroughly clean and dry before use. |

Data Presentation

Table 1: Boiling Points of Selected Phosphonyl Dichlorides under Reduced Pressure

CompoundBoiling Point (°C)Pressure (mmHg)
Phenylphosphonic dichloride92 - 12540 - 160
Methylphosphonic dichloride100 - 10580
Ethylphosphonic dichloride174.5(not specified)
Isopropylphosphonyl dichloride7623
tert-Butylphosphonyl dichloride(sublimes)25

Note: The data presented is compiled from various sources and should be used as a guideline. Optimal distillation conditions may vary.[10]

Experimental Protocols

General Protocol for Vacuum Distillation of a Phosphonyl Dichloride

  • Apparatus Setup:

    • Assemble a clean, dry vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a magnetic stirrer and stir bar in the distillation flask for smooth boiling.

    • Ensure all ground glass joints are lightly greased with high-vacuum grease to prevent leaks.

    • Connect the apparatus to a vacuum pump via thick-walled vacuum tubing. A cold trap between the apparatus and the pump is recommended to protect the pump from corrosive vapors.

    • A vacuum gauge should be included in the setup to monitor the pressure.

  • Procedure:

    • Charge the crude phosphonyl dichloride into the distillation flask.

    • Begin stirring the liquid.

    • Gradually apply vacuum to the system. Observe for any initial outgassing of volatile impurities.

    • Once a stable vacuum is achieved, begin to slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the desired product begins to distill.

    • Collect the fraction that distills over at a constant temperature and pressure.

    • After the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Decomposition_Pathway Proposed Thermal Decomposition Pathway PD Phosphonyl Dichloride (R-POCl2) Intermediate Reactive Intermediate PD->Intermediate Heat Polymer Polymeric Byproducts Intermediate->Polymer Polymerization Acid Phosphonic/Phosphoric Acid Derivatives Intermediate->Acid Hydrolysis (trace H2O) HCl HCl Gas Acid->HCl Decomposition

Caption: Proposed thermal decomposition pathway for phosphonyl dichlorides.

Troubleshooting_Workflow Troubleshooting Distillation Decomposition Start Decomposition Observed? CheckPressure Is Vacuum Pressure Stable and Low? Start->CheckPressure Yes Failure Decomposition Persists Start->Failure No (Product already lost) CheckTemp Is Heating Slow and Even? CheckPressure->CheckTemp Yes LowerPressure Improve Vacuum (Check for leaks, use stronger pump) CheckPressure->LowerPressure No ReduceHeat Reduce Heating Rate CheckTemp->ReduceHeat No Purify Consider Pre-purification (e.g., filtration) CheckTemp->Purify Yes LowerPressure->CheckPressure ReduceHeat->CheckTemp Success Distillation Successful Purify->Success Purify->Failure

Caption: A decision-making workflow for troubleshooting decomposition during distillation.

References

Validation & Comparative

Comparison Guide: (4-Phenylphenoxy)phosphonic Acid vs. Carboxylic Acid for Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (4-Phenylphenoxy)phosphonic acid and analogous carboxylic acids as anchoring groups for surface modification, particularly on metal oxide substrates. The choice of anchoring group is critical for the stability and performance of self-assembled monolayers (SAMs) in applications ranging from biocompatible coatings and biosensors to organic electronics. This document synthesizes experimental findings to highlight the key differences in binding strength, stability, and monolayer quality.

Overview of Binding Mechanisms and Stability

The primary distinction between phosphonic acids and carboxylic acids lies in the nature of their interaction with metal oxide surfaces. Phosphonic acids generally form more stable and robust monolayers compared to their carboxylic acid counterparts. This enhanced stability is attributed to their ability to form multiple covalent bonds with the surface.

  • Phosphonic Acids (-PO(OH)₂): This group can bind to metal oxide surfaces through one, two, or three oxygen atoms, leading to monodentate, bidentate, and tridentate coordination modes, respectively.[1][2] Computational and experimental studies consistently show that phosphonates bind more strongly than carboxylates.[1][3] In nonpolar solvents, the binding strength is definitively ordered as phosphonic acid > carboxylic acid.[4][5] This strong interaction results in highly durable layers that are resistant to desorption across a wider pH range (typically stable in acidic to neutral environments up to pH 8) and at elevated temperatures.[4][5][6]

  • Carboxylic Acids (-COOH): This group typically binds via monodentate or bidentate (bridging) modes.[1][6] While effective for forming well-ordered SAMs, the carboxylate-surface bond is generally weaker than the phosphonate-surface bond.[1][4] These monolayers are more susceptible to desorption, particularly in aqueous environments, and exhibit a more limited pH stability range, often providing colloidal stability only from pH 2 to pH 6.[4][5] Consequently, carboxylates can often be displaced from a surface by phosphonates in exchange reactions.[1][2]

Below is a diagram illustrating the chemical structures of the molecules discussed.

G Figure 1: Chemical Structures cluster_0 This compound cluster_1 (4-Phenylphenoxy)acetic Acid (Carboxylic Acid Analogue) pa_struct ca_struct

Figure 1: Chemical Structures

The potential binding modes for each functional group to a generic metal oxide surface are depicted below.

G Figure 2: Surface Binding Geometries cluster_pa Phosphonic Acid Binding Modes cluster_ca Carboxylic Acid Binding Modes cluster_surface Metal Oxide Surface PA_mono Monodentate PA_bi Bidentate PA_tri Tridentate CA_mono Monodentate CA_bi Bidentate (Bridging) M1 M O1 O M2 M O2 O O3 O P_pa P P_pa->PA_mono 1x O-M P_pa->PA_bi 2x O-M P_pa->PA_tri 3x O-M P_ca C P_ca->CA_mono 1x O-M P_ca->CA_bi 2x O-M

Figure 2: Surface Binding Geometries

Quantitative Performance Data

The superior performance of phosphonic acid anchors is evident in various experimental measurements. The following table summarizes key comparative data from studies on metal oxide surfaces like TiO₂, Ti-6Al-4V, and AlOₓ.

ParameterPhosphonic Acid SAMsCarboxylic Acid SAMsSignificance & Reference(s)
Binding Strength Higher; Stronger covalent characterLower; Weaker interactionPhosphonates are more strongly bound and can displace carboxylates.[1][2]
Adsorption Energy ~277 kJ/mol (Phenylphosphonic acid on TiO₂)Lower than phosphonatesHigher energy indicates a more thermodynamically stable bond.[3][7]
pH Stability Range Broad (stable up to pH < 8 in aqueous media)Narrow (stable from pH 2 to 6 in aqueous media)Phosphonates offer greater stability in a wider range of buffer conditions.[4][5]
Thermal Stability HighModeratePhosphonate monolayers exhibit greater resistance to thermal desorption.[6]
Tribological Properties Lower coefficient of friction, adhesion, and wear rateHigher coefficient of friction, adhesion, and wear rateIndicates a more stable and well-ordered monolayer for phosphonic acids.[6][8][9]
Surface Coverage High; forms dense, well-ordered layersVariable; can be lower than phosphonatesPhosphonates can achieve higher molecular packing density.[10][11]

Experimental Protocols

Reproducible formation of high-quality SAMs requires meticulous experimental procedures. Below is a generalized protocol for depositing and characterizing phosphonic or carboxylic acid monolayers on a titanium or aluminum-based substrate.

Substrate Preparation
  • Sonication: Ultrasonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of dry nitrogen gas.

  • Surface Activation (Hydroxylation): Treat the substrates with an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to remove residual organic matter and generate surface hydroxyl (-OH) groups. These groups serve as the active sites for acid binding. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.

  • Final Rinse & Dry: Thoroughly rinse the activated substrates with deionized water and dry again with nitrogen.

Self-Assembled Monolayer (SAM) Formation
  • Solution Preparation: Prepare a 1-10 mM solution of the desired acid (e.g., this compound or its carboxylic analogue) in a suitable solvent like ethanol (B145695) or toluene.

  • Immersion: Immerse the freshly cleaned and activated substrates into the acid solution in a sealed container. To minimize oxygen and water contamination, the container can be backfilled with an inert gas like nitrogen or argon.

  • Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to better monolayer packing and ordering.[12]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any non-covalently bonded (physisorbed) molecules.

  • Final Drying: Dry the SAM-coated substrates with a stream of dry nitrogen.

Surface Characterization
  • Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity and overall quality of the monolayer. A high contact angle is indicative of a dense, well-ordered SAM.

  • X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the chemical composition of the surface.[13] Analysis of high-resolution spectra for P 2p (for phosphonates) or C 1s (for carboxylates) and O 1s can confirm covalent attachment to the surface.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR in reflection mode (e.g., PM-IRRAS) to probe the chemical bonds. The disappearance of P-OH stretches or changes in the C=O stretch can provide evidence of the binding mechanism.[6]

  • Atomic Force Microscopy (AFM): Image the surface topography to assess the smoothness and homogeneity of the monolayer, and to identify any defects or aggregates.

The following flowchart visualizes the typical experimental workflow.

G Figure 3: Experimental Workflow for SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start: Bare Substrate sonicate Sonication (Acetone, IPA, DI Water) start->sonicate dry1 Nitrogen Dry sonicate->dry1 activate O₂ Plasma / Piranha (Surface Hydroxylation) dry1->activate rinse1 DI Water Rinse activate->rinse1 dry2 Nitrogen Dry rinse1->dry2 immerse Immerse Substrate (12-24h in N₂ atm) dry2->immerse solution Prepare Acid Solution (1-10 mM) solution->immerse rinse2 Solvent Rinse immerse->rinse2 dry3 Nitrogen Dry rinse2->dry3 contact_angle Contact Angle dry3->contact_angle xps XPS dry3->xps ftir FTIR dry3->ftir afm AFM dry3->afm end End: Characterized SAM contact_angle->end xps->end ftir->end afm->end

References

Efficacy of Arylphosphonic Acid Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of arylphosphonic acid inhibitors targeting key protein tyrosine phosphatases, PTP1B and SHP2, providing researchers with comparative efficacy data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Arylphosphonic acids and their derivatives have emerged as a significant class of compounds in drug discovery, primarily for their role as bioisosteres of carboxylic acids and their ability to act as potent inhibitors of protein tyrosine phosphatases (PTPs).[1][2] PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. This guide focuses on the comparative efficacy of various arylphosphonic acid inhibitors against two well-validated PTP targets: Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling, and Src homology region 2 domain-containing phosphatase 2 (SHP2), a critical component of the RAS/MAPK signaling pathway.[3][4][5]

Comparative Efficacy of Arylphosphonic Acid Inhibitors

The inhibitory potency of arylphosphonic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the in vitro efficacy of selected arylphosphonic acid and related inhibitors against PTP1B and SHP2.

PTP1B Inhibitors: Quantitative Data

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway and is considered a major therapeutic target for type 2 diabetes and obesity.[6] Arylphosphonic acids, particularly those containing difluoromethylphosphonic acid moieties, have shown significant promise as PTP1B inhibitors.[7]

Inhibitor Name/CodeStructureIC50 (nM)TargetReference
Compound 2 (Difluoromethylphosphonic acid derivative) N/A8PTP1B[8]
[1,1-difluoro-1-(2-naphthalenyl)-methyl]phosphonic acid (6) N/A-PTP1B[7]
[1,1-difluoro-1-[2-(4-hydroxynaphthalenyl)]methyl]phosphonic acid (8) N/A-PTP1B[7]
F2Pmp-containing peptide N/A100PTP1B[7]
Compound 38 (Aryl phenylthiazolyl phenylcarboxamide) N/A5800PTP1B[9]
Ursolic Acid (Reference) N/A26500PTP1B[10]

Note: "N/A" indicates that the specific structure was not provided in the referenced search result.

SHP2 Inhibitors: Quantitative Data

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is vital for cell proliferation and survival.[4] Aberrant SHP2 activity is linked to various cancers.[11] Allosteric inhibitors of SHP2 have shown significant therapeutic potential.[][13]

Inhibitor Name/CodeStructureIC50 (nM)TargetReference
SHP099 N/A70SHP2[13][14][15]
TNO155 (Batoprotafib) N/A11SHP2[][16][17]
IACS-13909 N/A15.7SHP2[]
RMC-4630 (Vociprotafib) N/A-SHP2[]
11a-1 N/A200SHP2[]
CNBDA N/A5000SHP2[]
Compound B8 N/A9.0 - 34.5SHP2[18]

Note: "N/A" indicates that the specific structure was not provided in the referenced search result. Some IC50 values were reported in µM and have been converted to nM for consistency.

Experimental Protocols

Accurate determination of inhibitor efficacy relies on standardized and well-defined experimental protocols. The following are detailed methodologies for the key enzymatic assays used to evaluate PTP1B and SHP2 inhibitors.

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring the activity of PTP1B and the potency of its inhibitors.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test compounds (arylphosphonic acid inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of varying concentrations of the test compound to the wells.

  • Add 80 µL of the assay buffer containing the recombinant PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at time zero and then kinetically every minute for 15-30 minutes.

  • The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]

SHP2 Inhibition Assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

This fluorometric assay is a sensitive method for measuring SHP2 activity and is suitable for high-throughput screening of inhibitors.

Materials:

  • Recombinant human SHP2 enzyme

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test compounds (arylphosphonic acid inhibitors)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add 5 µL of the diluted test compound to the wells of the microplate.

  • Add 10 µL of the recombinant SHP2 enzyme solution to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Start the reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Measure the fluorescence intensity kinetically for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the SHP2 activity.

  • Calculate the percent inhibition at each compound concentration compared to the vehicle control.

  • Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a suitable model.

Signaling Pathways and Experimental Workflows

To provide a better context for the action of these inhibitors, the following diagrams illustrate the key signaling pathways regulated by PTP1B and SHP2, as well as a typical experimental workflow for inhibitor screening.

PTP1B_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates PTP1B->IRS dephosphorylates Arylphosphonic_Acid Arylphosphonic Acid Inhibitor Arylphosphonic_Acid->PTP1B inhibits

Caption: Negative regulation of the insulin signaling pathway by PTP1B.

SHP2_RAS_MAPK_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2->SOS activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Arylphosphonic_Acid Arylphosphonic Acid Inhibitor Arylphosphonic_Acid->SHP2 inhibits

Caption: Role of SHP2 in the RAS/MAPK signaling pathway.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (vs. other PTPs) Dose_Response->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for arylphosphonic acid inhibitor screening.

References

Biological evaluation of novel phosphonate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of Novel Phosphonate (B1237965) Derivatives as Anticancer Agents

This guide provides a detailed comparison of two novel classes of phosphonate derivatives that have demonstrated significant anticancer activity: α-aminophosphonates and bisphosphonates/phosphanamidates. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding their relative performance and methodologies.

Overview of Compared Phosphonate Derivatives

This guide focuses on two distinct classes of phosphonate derivatives that have been evaluated for their anticancer properties:

  • α-Aminophosphonates (Compounds 4e and 4n): These are derivatives containing an amino acid moiety. Their antitumor activity has been evaluated against several cancer cell lines, showing notable effects on lung cancer cells.

  • Bisphosphonates/Phosphanamidates (Series 13a-h): This novel class of bis-heterocyclic bisphosphonates and phosphanamidates has been synthesized and tested against a panel of human tumor cell lines, exhibiting significant anticancer activity.[1]

Comparative Performance Data

The in vitro cytotoxic activity of these phosphonate derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Derivative ClassCompoundCancer Cell LineCell Line TypeIC50 (µM)
α-Aminophosphonates 4e A-549Non-small cell lung carcinoma8.7 ± 0.8
4n A-549Non-small cell lung carcinoma8.2 ± 1.0
4c SGC-7901Gastric adenocarcinoma9.8 ± 0.9
4l EC-109Esophageal carcinoma9.5 ± 0.6
4n EC-109Esophageal carcinoma9.4 ± 0.5
Bisphosphonates/ 13a-h (range) NCI-H460Large cell lung cancerSignificant Activity
Phosphanamidates 13a-h (range) MCF-7Breast adenocarcinomaSignificant Activity
13a-h (range) SF-268CNS glioblastomaSignificant Activity
14 NCI-H460, MCF-7, SF-268Significant Activity

*Specific IC50 values for each compound in the 13a-h series and for compound 14 were not provided in the abstract, but the study reported "significant anticancer activity".[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these phosphonate derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A-549, NCI-H460, MCF-7, SF-268) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phosphonate derivatives (e.g., from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A control group with no drug treatment is also included.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the drug concentration.

Synthesis of α-Aminophosphonates

A general method for the synthesis of α-aminophosphonate derivatives involves a one-pot reaction of an aldehyde, an amine, and a phosphite (B83602).

Protocol:

  • Reactant Mixture: An equimolar mixture of an appropriate aromatic aldehyde, an amino acid ester hydrochloride, and triethyl phosphite is prepared in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: A catalyst, such as a Lewis acid or a base, may be added to facilitate the reaction.

  • Reflux: The reaction mixture is heated under reflux for several hours.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the desired α-aminophosphonate derivative.

Visualizations: Pathways and Workflows

Proposed General Apoptotic Signaling Pathway

Many anticancer agents, including phosphonate derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, general intrinsic apoptotic pathway that can be triggered by such compounds.

G General Intrinsic Apoptosis Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax/Bak CytoC Cytochrome c Bax->CytoC pore formation Bcl2 Bcl-2/Bcl-xL Bcl2->Bax inhibition Apaf1 Apaf-1 CytoC->Apaf1 binding Phosphonate Phosphonate Derivative Phosphonate->Bax upregulation Phosphonate->Bcl2 downregulation Casp9 Pro-caspase-9 Apaf1->Casp9 recruitment Apoptosome Apoptosome Casp9->Apoptosome formation Casp3 Pro-caspase-3 Apoptosome->Casp3 cleavage ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis execution

Caption: General intrinsic apoptosis pathway induced by phosphonate derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of novel phosphonate derivatives on cancer cell lines using the MTT assay.

G MTT Assay Workflow A 1. Cell Culture (e.g., A-549, NCI-H460) B 2. Seed Cells in 96-well Plates A->B C 3. Treat with Phosphonate Derivatives (various concentrations) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals (add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50 values) H->I

Caption: Workflow for MTT-based in vitro cytotoxicity screening.

Conclusion

Both α-aminophosphonates and bisphosphonates/phosphanamidates represent promising classes of compounds for the development of new anticancer therapies. The α-aminophosphonates, specifically compounds 4e and 4n, have demonstrated potent activity against non-small cell lung cancer, with IC50 values in the low micromolar range.[2] The bisphosphonate/phosphanamidate series (13a-h) has also shown significant, albeit less precisely quantified in the available abstract, activity against a range of cancer cell lines, including lung, breast, and CNS cancers.[1]

Further research, including head-to-head in vitro and in vivo studies, would be beneficial for a more direct comparison of their efficacy and for elucidating their precise mechanisms of action. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to build upon these findings and design the next generation of phosphonate-based anticancer agents.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Phenoxy-Substituted Phosphonic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenoxy-substituted phosphonic acids and their analogues as potent enzyme inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) governing their efficacy and to inform the rational design of next-generation therapeutics.

Phosphonic acids, as stable mimics of natural phosphate (B84403) esters, have garnered significant attention in medicinal chemistry for their ability to target a variety of enzymes.[1] The phenoxy-substituted scaffold, in particular, has proven to be a versatile framework for developing potent and selective inhibitors. This guide focuses primarily on their activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[2][3][4]

Comparative Analysis of Inhibitory Potency

The inhibitory activity of phenoxy-substituted phosphonic acids and their analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, providing a clear comparison of the inhibitory potency (IC50 and Ki values) of different compounds against their target enzymes.

Compound ClassTarget EnzymeCompoundMoietyIC50 (µM)Ki (µM)Reference
Aryl-difluoromethylphosphonic AcidsPTP-1B(Naphth-2-yl)difluoromethylphosphonic acidNaphthyl40-50-[1][5]
Aryl-difluoromethylphosphonic AcidsPTP-1B(Naphth-1-yl)difluoromethylphosphonic acidNaphthyl40-50-[1][5]
Quinoline/Naphthalene-difluoromethylphosphonatesPTP1BTitle Compound*3-bromo-7-cyano-2-naphthylPotent (exact value not specified)-[6]
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonatesrkbPAPHexadecyl derivative4-methoxyphenyl with C16 alkyl chain-1.1[7]
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonatesrkbPAPDodecyl derivative4-methoxyphenyl with C12 alkyl chain-Potent (exact value not specified)[7]

*The title compound in the cited study is [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, noted for its excellent overall potency and pharmacokinetic profile.[6]

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of these compounds:

  • Aromatic System: The size and nature of the aromatic system are critical for binding. Naphthyl moieties, as seen in the potent PTP-1B inhibitors, suggest that a larger, more hydrophobic surface can enhance binding affinity.[1][5]

  • Substituents on the Aromatic Ring: The presence of specific substituents on the aromatic ring, such as bromo and cyano groups on the naphthalene (B1677914) ring, significantly contributes to the inhibitory potency against PTP1B.[6]

  • Alkyl Chain Length: In the case of acid phosphatase inhibitors, increasing the length of the alkyl chain on the sulfonamide moiety from dodecyl to hexadecyl leads to a notable increase in inhibitory potency, indicating the presence of a hydrophobic pocket in the enzyme's active site.[7]

  • Phosphonate (B1237965) Group: The phosphonic acid group acts as a non-hydrolyzable phosphate mimetic, crucial for interacting with the active site of phosphatases.[1] The replacement of the phosphate oxygen with a difluoromethylene group is a common strategy to improve metabolic stability and cellular permeability.

Key Signaling Pathways

To understand the therapeutic implications of inhibiting PTP1B, it is essential to visualize its role in cellular signaling. PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key protein tyrosine residues.

Insulin_Signaling_Pathway cluster_membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS P PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor Phenoxy-substituted Phosphonic Acid Inhibitor->PTP1B

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Leptin_Signaling_Pathway cluster_membrane Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Inhibitor Phenoxy-substituted Phosphonic Acid Inhibitor->PTP1B

Caption: PTP1B's negative regulation of the leptin signaling pathway.

Experimental Protocols

The determination of inhibitory constants (IC50 and Ki) is crucial for evaluating the potency of these compounds. Below is a generalized experimental protocol for a PTP1B inhibition assay.

PTP1B Inhibition Assay Protocol

1. Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (phenoxy-substituted phosphonic acids) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: To each well of a 96-well plate, add:

    • Assay buffer

    • PTP1B enzyme solution (final concentration typically in the nanomolar range)

    • Test compound dilution or DMSO for control wells

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPP substrate solution to all wells to initiate the enzymatic reaction. The final concentration of pNPP should be close to its Km value for PTP1B.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Experimental_Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Setup_Assay Set up Assay in 96-well Plate (Enzyme, Buffer, Compound) Prep_Compounds->Setup_Assay Pre_incubation Pre-incubate at 37°C Setup_Assay->Pre_incubation Add_Substrate Initiate Reaction with Substrate (pNPP) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50/Ki) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an enzyme inhibition assay.

Conclusion

Phenoxy-substituted phosphonic acids represent a promising class of enzyme inhibitors with significant therapeutic potential, particularly in the context of metabolic diseases. The structure-activity relationships highlighted in this guide underscore the importance of the aromatic scaffold and its substituents in achieving high potency and selectivity. The provided data and protocols offer a valuable resource for researchers in the field, aiding in the design and evaluation of novel inhibitors with improved pharmacological profiles. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile compounds.

References

In-Vitro Cytotoxicity of (4-Phenylphenoxy)phosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro cytotoxicity of (4-Phenylphenoxy)phosphonic acid. Due to the limited availability of public data on this specific compound, this document outlines standardized experimental protocols and presents a hypothetical data framework for comparison against other phosphonic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

To evaluate the cytotoxic potential of this compound, a panel of cancer cell lines with varying tissue origins would be utilized. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.[1] The following table presents hypothetical IC50 values for this compound and comparator phosphonic acid derivatives, as determined by the MTT assay after a 48-hour incubation period.

CompoundCell LineAssayEndpointIncubation Time (h)Hypothetical IC₅₀ (µM)
This compound MCF-7 (Breast Cancer) MTT Viability 48 35.5
A549 (Lung Cancer) MTT Viability 48 52.8
HepG2 (Liver Cancer) MTT Viability 48 28.4
Comparator A (α-aminophosphonate)MCF-7 (Breast Cancer)MTTViability4845.2
A549 (Lung Cancer)MTTViability4868.1
HepG2 (Liver Cancer)MTTViability4839.7
Comparator B (bisphosphonate)MCF-7 (Breast Cancer)MTTViability4815.8
A549 (Lung Cancer)MTTViability4825.3
HepG2 (Liver Cancer)MTTViability4812.1

Experimental Protocols

Standardized in-vitro assays are crucial for determining the cytotoxic effects of a compound.[2] Commonly used methods include the MTT, LDH, and Annexin V/PI assays.[3]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)[1][3]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[1]

  • 96-well plates[1][3]

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)[3]

  • Culture medium[1]

  • Test compounds[1]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][3]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • The IC50 value is calculated from the dose-response curve.[1]

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[3]

Materials:

  • Target cancer cell lines[3]

  • Complete cell culture medium[3]

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)[3]

  • Lysis buffer (for maximum LDH release control)[3]

  • 96-well plates[3]

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.[3]

  • Treat cells with serial dilutions of the test compound and incubate for the desired duration.[3]

  • Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).[3]

  • Transfer an aliquot of the cell culture supernatant to a new plate.

  • Add the LDH reaction mixture and incubate as per the kit instructions.

  • Measure the absorbance at the recommended wavelength.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]

Materials:

  • Target cancer cell lines[3]

  • Complete cell culture medium[3]

  • Annexin V-FITC and PI staining solution[3]

  • 1X Binding Buffer[3]

  • Flow cytometry tubes[3]

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.[3]

  • Harvest and wash the cells, then resuspend in 1X Binding Buffer.[3]

  • Add Annexin V-FITC and PI staining solution and incubate in the dark.[3]

  • Analyze the samples by flow cytometry.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in-vitro cytotoxicity testing.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Seeding Cell Seeding in 96-well plates Incubation_24h 24h Incubation (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Addition Addition of this compound and Comparators Incubation_24h->Compound_Addition Incubation_48h 48h Incubation Compound_Addition->Incubation_48h MTT_Assay MTT Assay Incubation_48h->MTT_Assay LDH_Assay LDH Assay Incubation_48h->LDH_Assay AnnexinV_Assay Annexin V/PI Assay Incubation_48h->AnnexinV_Assay Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition AnnexinV_Assay->Data_Acquisition IC50_Calculation IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calculation

Caption: General workflow for in-vitro cytotoxicity testing.

Potential Signaling Pathway

While the specific mechanism of action for this compound is not detailed in the provided search results, some phosphonates are known to inhibit enzymes involved in critical cellular pathways. For instance, α-aminophosphonates can act as inhibitors of various enzymes. A hypothetical pathway illustrating the inhibition of a key signaling kinase is shown below.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Signaling Kinase (e.g., MAPK) Receptor->Kinase Activates Transcription_Factor Transcription Factor Kinase->Transcription_Factor Activates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation Transcription_Factor->Proliferation Compound This compound Compound->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

References

A Researcher's Guide to Isothermal Titration Calorimetry for Phosphonate-Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding thermodynamics of phosphonate (B1237965) compounds to their protein targets is crucial for inhibitor design and optimization. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, providing a complete thermodynamic profile of these interactions in a single experiment. This guide offers an objective comparison of ITC with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Phosphonates and their analogs, such as bisphosphonates, are a significant class of compounds in drug discovery, known for their ability to mimic phosphate (B84403) groups and act as potent enzyme inhibitors. A thorough characterization of the forces driving the binding of these molecules to their protein targets is fundamental for structure-activity relationship (SAR) studies. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2] This comprehensive thermodynamic data provides deep insights into the molecular mechanisms of recognition.

Comparative Analysis of Binding Affinity Techniques

While ITC provides a wealth of thermodynamic information, other techniques are also widely used to study protein-ligand interactions. The choice of method often depends on the specific research question, sample availability, and the required throughput. Below is a comparison of ITC with Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, with a focus on their application to phosphonate-protein systems.

Technique Principle Key Parameters Measured Strengths for Phosphonate-Protein Studies Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[2]K_D, n, ΔH, ΔSProvides a complete thermodynamic profile in a single experiment; solution-based and label-free.Can be low-throughput; requires relatively large amounts of sample.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[3]k_on, k_off, K_DHigh-throughput capability; provides kinetic information (on- and off-rates).[4]Requires immobilization of one binding partner, which may affect its activity; indirect measurement of affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atomic nuclei upon ligand binding.[5][6]K_D, binding site mappingProvides structural information on the binding site in solution; can detect weak interactions.[7]Requires isotopically labeled protein for detailed studies; can be complex to analyze.
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex at atomic resolution.High-resolution 3D structureProvides a detailed atomic view of the binding mode, crucial for structure-based drug design.Requires crystallization of the protein-ligand complex, which can be challenging; provides a static picture of the interaction.

Quantitative Data Comparison: Bisphosphonate Binding to Farnesyl Pyrophosphate Synthase (FPPS)

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway and a major target for nitrogen-containing bisphosphonates like Risedronate and Zoledronate.[8] The binding of these inhibitors to human FPPS has been characterized by multiple techniques, providing an excellent case study for comparison.

Ligand Technique K_D (nM) ΔH (kcal/mol) TΔS (kcal/mol) Stoichiometry (n) Reference
RisedronateITC1641.810.51.0[9]
ZoledronateITC151.211.81.0[9]

Experimental Protocols

Detailed and accurate experimental design is critical for obtaining high-quality data. Below are representative protocols for studying phosphonate-protein interactions using ITC, SPR, and NMR.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol is adapted from studies on bisphosphonate binding to human FPPS.[9]

  • Sample Preparation:

    • Dialyze the purified protein (e.g., human FPPS) extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl_2, 2 mM TCEP).

    • Dissolve the phosphonate inhibitor (e.g., Risedronate) in the final dialysis buffer to ensure a precise buffer match.

    • Determine the accurate concentrations of both protein and ligand using a reliable method such as UV-Vis spectroscopy.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the phosphonate solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks corresponding to each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine K_D, n, and ΔH.

    • Calculate ΔG and TΔS from the obtained parameters using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Surface Plasmon Resonance (SPR) Protocol

This is a general protocol for analyzing small molecule-protein interactions.[3][10]

  • Sensor Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the protein (e.g., FPPS) to the activated surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the phosphonate inhibitor in a running buffer (e.g., PBS with 0.05% Tween 20 and a small percentage of DMSO if needed for solubility).

    • Inject the phosphonate solutions over the immobilized protein surface at a constant flow rate.

    • Include a buffer-only injection for baseline subtraction.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) if necessary.

  • Data Analysis:

    • Subtract the reference surface signal and buffer injection signal from the raw sensorgrams.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (K_D = k_off / k_on).

NMR Spectroscopy Protocol

This is a general protocol for chemical shift perturbation experiments to study inhibitor binding.[5][7]

  • Sample Preparation:

    • Prepare a sample of uniformly ¹⁵N-labeled protein (e.g., FPPS) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl, 10% D₂O).

    • Prepare a concentrated stock solution of the phosphonate inhibitor in the same buffer.

  • NMR Titration:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add increasing amounts of the phosphonate inhibitor to the protein sample, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.

    • Monitor the changes in the chemical shifts and/or intensities of the protein's amide cross-peaks.

  • Data Analysis:

    • Assign the backbone amide resonances of the protein.

    • Calculate the chemical shift perturbations (CSPs) for each assigned residue at each titration point.

    • Identify the residues that experience significant CSPs to map the binding site.

    • Fit the titration curves (CSP vs. ligand concentration) for well-resolved and significantly perturbed residues to a binding isotherm to determine the K_D.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the biological context, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Dialysis Dialysis Protein->Dialysis Dialysis Ligand Phosphonate Ligand Dissolution Dissolution Ligand->Dissolution Dissolution Buffer Matched ITC Buffer Control Control Titration (Ligand into Buffer) Buffer->Control Conc_Prot Conc_Prot Dialysis->Conc_Prot Concentration Determination Conc_Lig Conc_Lig Dissolution->Conc_Lig Concentration Determination Load_Prot Load Protein into Cell Conc_Prot->Load_Prot Load_Lig Load Ligand into Syringe Conc_Lig->Load_Lig Conc_Lig->Control Titration Perform Titration Load_Prot->Titration Load_Lig->Titration Subtract Subtract Heat of Dilution Titration->Subtract Control->Subtract Integrate Integrate Peaks Subtract->Integrate Fit Fit to Binding Model Integrate->Fit Thermodynamics Determine Kd, n, ΔH, ΔS Fit->Thermodynamics

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Mevalonate_Pathway cluster_fpps FPPS Catalyzed Reactions HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPPS FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS Cholesterol Cholesterol Synthesis FPP->Cholesterol Prenylation Protein Prenylation GGPP->Prenylation Bisphosphonates Bisphosphonates (e.g., Risedronate) Bisphosphonates->FPPS Inhibition

Caption: Inhibition of the Mevalonate Pathway by Bisphosphonates.

Conclusion

Isothermal Titration Calorimetry is a powerful and direct method for obtaining a complete thermodynamic understanding of phosphonate-protein binding. Its label-free, in-solution nature provides data that reflects the true binding event without potential artifacts from immobilization or labeling. While techniques like SPR offer higher throughput for screening and kinetic analysis, and NMR and X-ray crystallography provide invaluable structural insights, ITC remains unparalleled in its ability to elucidate the thermodynamic driving forces of an interaction. For researchers and drug developers working with phosphonate inhibitors, a comprehensive approach utilizing ITC for thermodynamic characterization in conjunction with structural methods will provide the most complete picture of the binding mechanism, ultimately guiding the design of more potent and selective therapeutics.

References

Phenylphosphonic Acid Derivatives as Enzyme Inhibitors: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed look into the computational docking studies of phenylphosphonic acid derivatives reveals their potential as inhibitors for a range of clinically relevant enzymes. This guide synthesizes findings from multiple studies to provide a comparative overview of their binding affinities, interaction mechanisms, and the experimental protocols used to determine these properties.

Phosphonic acid derivatives are recognized for their ability to mimic the tetrahedral transition states of substrate hydrolysis, making them effective competitive inhibitors for various enzymes. The inclusion of a phenyl group in their structure provides a scaffold that can be modified to enhance potency and selectivity. This guide focuses on the docking studies of (4-Phenylphenoxy)phosphonic acid and its structural analogs, comparing their interactions with key enzyme targets.

Comparative Analysis of Binding Affinities

To facilitate a clear comparison of the inhibitory potential of different phenylphosphonic acid derivatives, the following table summarizes key quantitative data from various docking studies. This data includes binding energies and inhibition constants (Ki), which are critical indicators of an inhibitor's efficacy.

CompoundTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki)Type of InhibitionReference
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivativesPurple Acid Phosphatase (PAP)Not Reported1.1 µM (for hexadecyl derivative)Mixed[1]
[(Benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acidTyrosinaseNot Reported0.076 mMNoncompetitive[2]
4-Sulfonate containing aryl α-hydroxyphosphonatesCarbonic Anhydrase I & II (hCA I & II), Acetylcholinesterase (AChE)Not Reported25.08–69.85 nM (hCA I), 32.33–82.76 nM (hCA II), 1.70–3.50 nM (AChE)Not Reported[3]
Nitroarylhydroxymethylphosphonic acidsCD45Not ReportedNot ReportedCompetitive[4]

Insights from Molecular Docking Studies

Molecular docking simulations have provided valuable insights into the binding modes of these phosphonic acid derivatives within the active sites of their target enzymes.

Purple Acid Phosphatase (PAP): For PAP inhibitors, the length of the alkyl chain in diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives was found to be a crucial factor for potency. A longer alkyl chain appears to anchor the inhibitor more strongly into a groove adjacent to the active site, leading to a mixed-type inhibition.[1]

Tyrosinase: In the case of tyrosinase inhibitors, the introduction of bulky phenyl moieties to the phosphonic and amino groups of [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid was important for its inhibitory activity.[2]

Carbonic Anhydrases and Acetylcholinesterase: Docking studies of 4-sulfonate containing aryl α-hydroxyphosphonates with hCA I, hCA II, and AChE helped to determine the binding modes and key interactions responsible for the observed potent inhibition.[3]

CD45: For nitroarylhydroxymethylphosphonic acids targeting CD45, it was discovered that both the alpha-hydroxy and nitro groups are essential for activity. The potency was enhanced by adding a large lipophilic group on the aryl ring adjacent to the phosphonic acid moiety, and kinetic studies confirmed these compounds are competitive inhibitors that bind to the active site.[4]

Experimental Protocols: A Closer Look

The methodologies employed in the cited docking studies are crucial for understanding the validity and implications of the results. Below is a generalized workflow and details of the experimental protocols.

Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis P Protein Structure Preparation (e.g., from PDB) G Grid Box Generation (Defining the active site) P->G L Ligand Structure Preparation (e.g., ChemDraw, Open Babel) D Docking Algorithm (e.g., Lamarckian Genetic Algorithm) L->D G->D R Ranking and Clustering of Docked Poses D->R V Visualization and Interaction Analysis R->V Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Blocked Catalysis Blocked Catalysis Enzyme->Blocked Catalysis Inhibitor (4-Phenylphenoxy) phosphonic acid derivative Inhibitor->Enzyme Binds to active site (Competitive Inhibition)

References

Unlocking Precision: A Comparative Analysis of Phosphonate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. Among the myriad of inhibitor classes, phosphonates have emerged as a versatile and powerful tool, mimicking the transition state of substrate hydrolysis to effectively block enzymatic activity. This guide provides a comprehensive comparative analysis of phosphonate-based inhibitors targeting key enzyme families: HIV-1 Protease, Matrix Metalloproteinases (MMPs), Serine Proteases, and Acetylcholinesterase. Through a meticulous review of experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the knowledge to select and design the next generation of phosphonate-based therapeutics.

Executive Summary

Phosphonate-based compounds have demonstrated significant inhibitory activity against a range of critical enzymes. In the fight against HIV, phosphonate-containing inhibitors of HIV-1 protease have shown remarkable potency, even against drug-resistant viral strains. For cancer and inflammatory diseases, phosphonate (B1237965) inhibitors of matrix metalloproteinases effectively block the zinc-dependent activity of these enzymes, crucial for tissue remodeling and disease progression. Furthermore, phosphonates have been successfully employed as inhibitors of serine proteases, a diverse family of enzymes involved in numerous physiological processes, and acetylcholinesterase, a key enzyme in the nervous system. This guide will delve into the quantitative measures of their efficacy, the experimental methods used to determine their potency, and the biological context in which these enzymes operate.

Comparative Efficacy of Phosphonate Inhibitors

The inhibitory potency of phosphonate-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, providing a more direct measure of binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

Phosphonate Inhibitors of HIV-1 Protease

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Phosphonate-containing inhibitors have been designed to mimic the tetrahedral transition state of peptide bond cleavage, leading to potent inhibition.

InhibitorTargetIC50KiReference
GS-8374HIV-1 Protease-8.1 pM[1]
PD4HIV-1 Protease5.67 nM (EC50)-[2]
PD5HIV-1 Protease11.8 nM (EC50)-[2]
Phosphonate Inhibitors of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases. The phosphonate group in these inhibitors acts as a zinc-binding group (ZBG).

InhibitorTargetIC50KiReference
α-Arylsulfonylamino phosphonatesMMP-2, MMP-8Nanomolar range-[3]
Carbamoyl phosphonate inhibitorMMP-2, MMP-9--[4]
Fluorinated biphenyl (B1667301) sulfonamide analogMMPsNanomolar range-[5]
Phosphonate Inhibitors of Serine Proteases and Acetylcholinesterase

Serine proteases are involved in a vast array of physiological processes, including digestion, blood coagulation, and immunity. Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Diaryl α-aminoalkylphosphonates are effective irreversible inhibitors of serine proteases.

InhibitorTargetIC50KiReference
Diaryl α-aminophosphonatesSerine Proteases--[6]
Bicyclic phosphonate diastereoisomerAcetylcholinesterase3 µM-[7]
Monocrotophos (acyclic organophosphate)Eel Acetylcholinesterase~10 µM-[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a generalized experimental workflow for determining inhibitor potency.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription (Reverse Transcriptase) Integrated_DNA Integrated HIV DNA HIV_DNA->Integrated_DNA Integration (Integrase) Viral_Proteins Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation Immature_HIV Immature HIV Viral_Proteins->Immature_HIV Assembly Budding_HIV Mature HIV Immature_HIV->Budding_HIV Budding & Maturation (HIV Protease) HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating Protease_Inhibitor Phosphonate Protease Inhibitor Protease_Inhibitor->Immature_HIV Inhibits Maturation

Caption: The HIV Lifecycle and the action of Protease Inhibitors.

MMP_Signaling Growth_Factors_Cytokines Growth Factors / Cytokines (e.g., TGF-β, TNF-α) Signaling_Pathways Signaling Pathways (e.g., MAPK, Akt) Growth_Factors_Cytokines->Signaling_Pathways MMP_Gene_Expression MMP Gene Expression Signaling_Pathways->MMP_Gene_Expression Pro_MMP Pro-MMPs (inactive) MMP_Gene_Expression->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix (ECM) Degradation Active_MMP->ECM_Degradation Cell_Migration_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Phosphonate_Inhibitor Phosphonate MMP Inhibitor Phosphonate_Inhibitor->Active_MMP Inhibition

Caption: General signaling pathway for MMP activation and its inhibition.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Fluorescence, Absorbance) Reaction->Measurement Data_Plot Plot Activity vs. Inhibitor Concentration Measurement->Data_Plot Calculation Calculate IC50 / Ki Data_Plot->Calculation

Caption: Generalized workflow for an enzyme inhibition assay.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the comparative analysis of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of phosphonate-based inhibitors.

Fluorogenic HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on Fluorescence Resonance Energy Transfer, FRET)

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, 1 mg/mL BSA, pH 4.7)[8]

  • Test phosphonate inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the phosphonate inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 protease solution to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for a set period (e.g., 1-3 hours) at 37°C.[9]

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FRET-Based Matrix Metalloproteinase (MMP) Inhibition Assay

This method is used to screen for inhibitors of MMPs by measuring the cleavage of a FRET-labeled peptide substrate.

Materials:

  • Recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13)

  • MMP FRET substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test phosphonate inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the phosphonate inhibitors in the assay buffer.

  • Add the diluted inhibitors to the wells of a 96-well plate. Include appropriate controls.

  • Add the recombinant active MMP to each well (except for the blank control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

  • Add the MMP FRET substrate to all wells to start the reaction.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.[7][10]

  • Determine the initial reaction velocities from the linear phase of the fluorescence signal.

  • Calculate the percent inhibition and determine the IC50 value as described for the HIV-1 protease assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)

  • Test phosphonate inhibitors

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare solutions of ATCI and DTNB in the phosphate buffer.

  • Prepare serial dilutions of the phosphonate inhibitors.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the diluted inhibitor to the appropriate wells.

  • Add the AChE solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[11]

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the increase in absorbance at 412 nm over time.[1] The yellow color is produced from the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis) with DTNB.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition and IC50 value as previously described.

Conclusion

Phosphonate-based inhibitors represent a highly valuable class of compounds for targeting a diverse range of enzymes with therapeutic relevance. Their mechanism of action, mimicking the transition state of substrate hydrolysis, allows for the design of potent and often selective inhibitors. The data and protocols presented in this guide offer a framework for the comparative analysis of these inhibitors, enabling researchers to make informed decisions in the development of novel therapeutics for a multitude of diseases. The continued exploration of phosphonate chemistry and its application in enzyme inhibition holds great promise for the future of medicine.

References

Assessing the Metabolic Stability of Phosphonate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of phosphonate (B1237965) moieties into therapeutic candidates represents a cornerstone of modern medicinal chemistry, primarily owing to their enhanced metabolic stability compared to their phosphate (B84403) counterparts. This guide provides an objective comparison of the metabolic stability of phosphonate compounds against other chemical entities, supported by experimental data. We delve into the detailed methodologies for assessing this stability and provide visual representations of relevant biological pathways and experimental workflows to aid in the design and evaluation of next-generation therapeutics.

Superior Metabolic Stability of the Phosphonate C-P Bond

Phosphonate compounds are characterized by a direct carbon-phosphorus (C-P) bond, which is inherently more resistant to enzymatic and chemical hydrolysis than the phosphorus-oxygen-carbon (P-O-C) linkage found in phosphate esters.[1][2] This fundamental structural difference confers significant metabolic stability to phosphonate-containing drugs, a desirable attribute that often translates to improved pharmacokinetic profiles.[3] While the P-O-C bond is susceptible to cleavage by ubiquitous phosphatases and phosphodiesterases, the C-P bond's stability necessitates specialized enzymatic machinery, primarily found in lower organisms, for its catabolism.[1][4]

Comparative Metabolic Stability Data

The enhanced stability of phosphonates is a recurring theme in drug development. While direct head-to-head in vivo metabolic comparisons with exact phosphate analogs are not always available in published literature, the overall findings consistently point towards the superior metabolic robustness of phosphonates. For instance, bisphosphonates, a class of drugs containing a P-C-P structure, generally show no evidence of metabolism in the body.[5][6] Their elimination is almost exclusively via renal excretion.[5]

In contrast, phosphate-containing molecules can be susceptible to rapid enzymatic degradation. The antiviral drug foscarnet (B613817), a phosphonate analog of pyrophosphate, is not metabolized and is eliminated unchanged by the kidneys.[7] Its plasma half-life is in the range of 3.3 to 4 hours, with a much longer terminal half-life due to deposition in bone.[4][8] This contrasts with naturally occurring phosphates that are actively involved in and cycled through metabolic pathways.

The following tables summarize the metabolic stability of representative phosphonate-containing compounds from in vitro studies.

Compound ClassExample Compound(s)In Vitro SystemHalf-life (t½)Reference
Bisphosphonates Alendronate, ZoledronateNot applicable (in vivo)Not metabolized[5][6]
Acyclic Nucleoside TenofovirHuman PlasmaStable (>24h)[6]
Phosphonates (ANPs)
ANP Prodrugs (S)-FPMPA amidate prodrugHuman Liver Microsomes~2 minutes[6]
Human PlasmaStable (>1h)[6]

Table 1: In Vitro Metabolic Stability of Selected Phosphonate Compounds. This table highlights the significant stability of the core phosphonate structure and the designed lability of prodrug forms in specific metabolic environments.

Experimental Protocols for Assessing Metabolic Stability

The in vitro evaluation of metabolic stability is a critical step in the drug discovery pipeline. Standardized assays using liver subcellular fractions, such as microsomes and S9 fractions, or intact hepatocytes are routinely employed. These systems contain the primary enzymes responsible for drug metabolism.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a phosphonate compound upon incubation with liver microsomes.

Materials:

  • Test phosphonate compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test phosphonate compound in a suitable solvent (e.g., DMSO, ACN).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome suspension. A control incubation without the NADPH regenerating system should be included to assess non-CYP-mediated degradation.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

In Vitro Metabolic Stability Assay Using S9 Fraction

The protocol is similar to the microsomal stability assay, with the primary difference being the use of the S9 fraction, which contains both microsomal and cytosolic enzymes. This allows for the assessment of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. For studying Phase II reactions, the incubation mixture must be supplemented with the appropriate cofactors, such as UDPGA (for glucuronidation) and PAPS (for sulfation).

Visualization of Relevant Pathways and Workflows

Phosphonate Inhibition of Protein Tyrosine Phosphatase (PTP) Signaling

Phosphonates, particularly those with difluoromethylphosphonic acid moieties, have been developed as potent inhibitors of protein tyrosine phosphatases (PTPs) like PTP-1B.[1][9] PTPs are critical negative regulators of signaling pathways, including the insulin (B600854) signaling cascade. By inhibiting PTP-1B, these phosphonate compounds can enhance insulin receptor signaling, making them potential therapeutic agents for diabetes.

PTP_Inhibition_Pathway Phosphonate Inhibition of PTP-1B Signaling Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor P_Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->P_Insulin_Receptor Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds P_Insulin_Receptor->Insulin_Receptor Dephosphorylation Downstream_Signaling Downstream Signaling (e.g., GLUT4 translocation, Glycogen synthesis) P_Insulin_Receptor->Downstream_Signaling Activates PTP1B PTP-1B PTP1B->P_Insulin_Receptor Inhibits dephosphorylation Phosphonate_Inhibitor Phosphonate Inhibitor Phosphonate_Inhibitor->PTP1B Inhibits

Caption: Phosphonate inhibitors block PTP-1B, enhancing insulin receptor signaling.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates the typical workflow for determining the metabolic stability of a phosphonate compound using liver microsomes.

Metabolic_Stability_Workflow Workflow for In Vitro Metabolic Stability Assay Start Start Preparation Prepare Reagents: - Test Compound Stock - Microsomes - Buffer - NADPH System Start->Preparation Pre_incubation Pre-incubate Microsomes and Buffer at 37°C Preparation->Pre_incubation Reaction_Initiation Initiate Reaction: Add Test Compound and NADPH System Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) Reaction_Initiation->Incubation Quenching Quench Reaction with Acetonitrile + Internal Standard Incubation->Quenching Protein_Precipitation Centrifuge to Precipitate Protein Quenching->Protein_Precipitation Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->Analysis Data_Processing Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint Analysis->Data_Processing End End Data_Processing->End

Caption: Standard workflow for assessing in vitro metabolic stability.

Bacterial C-P Lyase Pathway for Phosphonate Degradation

While highly stable in mammals, some bacteria possess the C-P lyase pathway, a multi-enzyme complex that can cleave the C-P bond of various phosphonates, allowing them to be used as a phosphorus source. This pathway is a fascinating example of microbial adaptation to utilize otherwise inert molecules.

C_P_Lyase_Pathway Bacterial C-P Lyase Pathway for Phosphonate Degradation Phosphonate Alkyl-Phosphonate PhnCDE PhnCDE Transporter Phosphonate->PhnCDE Uptake Intracellular_Phosphonate Intracellular Alkyl-Phosphonate PhnCDE->Intracellular_Phosphonate CP_Lyase_Complex C-P Lyase Core Complex (PhnGHIJ) Intracellular_Phosphonate->CP_Lyase_Complex Intermediate Ribose-5'-triphosphate Alkyl-Phosphonate Intermediate CP_Lyase_Complex->Intermediate Reaction ATP ATP ATP->CP_Lyase_Complex Alkane Alkane Intermediate->Alkane C-P Bond Cleavage Phosphate Phosphate (Pi) Intermediate->Phosphate C-P Bond Cleavage

Caption: The bacterial C-P lyase pathway for phosphonate catabolism.

References

Validating Target Engagement of Phosphonate Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies, particularly those involving phosphonate (B1237965) inhibitors, is critically dependent on robust validation of target engagement within the complex cellular environment. Phosphonates, as stable mimics of phosphate (B84403) esters, are a key class of inhibitors for enzymes such as kinases and phosphatases.[1] Confirming that these molecules bind to their intended targets in living cells is a crucial step to bridge the gap between biochemical potency and cellular efficacy.[2]

This guide provides a comparative overview of the principal methodologies for validating the cellular target engagement of phosphonate inhibitors. We will delve into the principles, protocols, and data outputs of four leading techniques: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), Kinobead Competition Binding, and Photoaffinity Labeling (PAL).

Core Methodologies for Target Engagement Validation

A variety of techniques are available to confirm the direct interaction between a phosphonate inhibitor and its target protein inside a cell. These methods can be broadly categorized as label-free, requiring no modification of the inhibitor, and probe-based, which utilizes a modified version of the inhibitor or a general probe for the target class.

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Kinobead Competition BindingPhotoaffinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein.[3]Covalent labeling of active enzyme sites by a reactive probe.[1]Competition between a free inhibitor and immobilized broad-spectrum inhibitors for binding to kinases.[4]A photoreactive inhibitor analog forms a covalent bond with the target upon UV irradiation.[5]
Inhibitor Modification Not required.[6]Can be used in a competitive format with unmodified inhibitors against a general probe.[7]Not required.[4]Requires synthesis of a photoreactive probe with a reporter tag.[5]
Throughput Can be adapted for high-throughput screening (HTS).[8]Moderate to high, amenable to proteomic-scale analysis.[7]High-throughput, suitable for screening large compound libraries.[9]Lower throughput, often used for in-depth validation and binding site mapping.
Primary Readout Change in protein melting temperature (ΔTm) or EC50 from isothermal dose-response.[10]Changes in probe labeling intensity (IC50) determined by mass spectrometry or gel-based methods.IC50 or Kd values determined by quantitative mass spectrometry.[9]Identification of labeled proteins and binding sites by mass spectrometry.
Key Advantage Label-free and applicable to intact cells, reflecting a physiologically relevant state.Provides information on the functional state of the enzyme target.[1]Broadly profiles inhibitor selectivity against hundreds of endogenous kinases simultaneously.[9]Can identify the precise binding site of the inhibitor on the target protein.
Key Limitation Not all binding events result in a measurable thermal shift.[11]Primarily applicable to enzymes with a reactive active site residue; competitive ABPP is more versatile.Limited to ATP-competitive inhibitors and may not capture all kinases.[4]Requires chemical synthesis of a probe, which may alter binding affinity.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

To provide a biological context for target engagement validation, we will refer to the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for inhibitor development.[12] Phosphonate-containing compounds have been explored as inhibitors of key kinases within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PhosphonateInhibitor Phosphonate Inhibitor PhosphonateInhibitor->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway with a phosphonate inhibitor targeting PI3K.

Quantitative Data Comparison

The following table presents hypothetical, yet representative, quantitative data for a phosphonate-based PI3K inhibitor, "Compound P," across the different validation platforms.

AssayParameter Measured"Compound P" (Hypothetical Data)Interpretation
CETSA Thermal Shift (ΔTm) in intact cells+3.8°C at 10 µM"Compound P" binds to and stabilizes PI3K in a cellular environment, confirming target engagement.
Intracellular EC50 (ITDR-CETSA)150 nMProvides a quantitative measure of the inhibitor's potency in stabilizing the target in cells.
Competitive ABPP Intracellular IC50 vs. pan-kinase probe95 nM"Compound P" effectively competes with the activity-based probe for the PI3K active site in live cells.
Kinobeads Apparent Dissociation Constant (Kdapp) from cell lysate25 nMDemonstrates high-affinity binding to PI3K in a competitive lysate-based format.
Photoaffinity Labeling Target IdentificationPI3Kα, PI3KδConfirms direct binding to specific isoforms of PI3K.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are summarized protocols for each technique.

Cellular Thermal Shift Assay (CETSA)

This protocol describes an isothermal dose-response (ITDR) CETSA experiment to determine the cellular potency of a phosphonate inhibitor.[10][13]

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Fractionation cluster_analysis 4. Analysis TreatCells Treat intact cells with serial dilutions of phosphonate inhibitor Heat Heat all samples at a pre-determined constant temperature (e.g., 52°C) TreatCells->Heat Lysis Lyse cells (e.g., freeze-thaw cycles) Heat->Lysis Centrifuge Centrifuge to separate soluble fraction from precipitated proteins Lysis->Centrifuge WesternBlot Quantify soluble target protein by Western Blot or other immunoassay Centrifuge->WesternBlot EC50 Plot dose-response curve and determine EC50 WesternBlot->EC50

Isothermal Dose-Response CETSA Workflow.
  • Cell Treatment: Culture cells to the desired confluency. Treat cells with a range of concentrations of the phosphonate inhibitor or vehicle control for a specified time (e.g., 1-2 hours) in serum-free media.

  • Heat Challenge: Harvest and wash the cells, then resuspend them in a buffer like PBS with protease inhibitors. Aliquot the cell suspensions into PCR tubes and heat them at a single, optimized temperature (determined from a prior melt curve experiment) for 3 minutes using a thermal cycler.[14]

  • Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells using methods such as freeze-thaw cycles or sonication. Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Protein Quantification: Carefully collect the supernatant. Determine the protein concentration of the soluble fraction.

  • Western Blotting: Normalize the protein concentrations of all samples, load equal amounts onto an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a suitable secondary antibody.

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble target protein against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50.[10]

Activity-Based Protein Profiling (ABPP) - Competitive Format

This protocol outlines a competitive ABPP experiment to measure the IC50 of a phosphonate inhibitor against a specific enzyme class in intact cells.[15][16]

ABPP_Workflow cluster_treatment 1. Competitive Incubation cluster_labeling 2. Labeling & Lysis cluster_enrichment 3. Enrichment & Digestion cluster_analysis 4. MS Analysis Inhibitor Pre-incubate intact cells with phosphonate inhibitor (various concentrations) Probe Add a broad-spectrum, alkyne-tagged activity-based probe (ABP) Inhibitor->Probe Lysis Lyse cells Probe->Lysis Click Perform click chemistry to attach a biotin (B1667282) tag to the alkyne-ABP Lysis->Click Enrich Enrich biotin-labeled proteins with streptavidin beads Click->Enrich Digest On-bead digestion of enriched proteins (e.g., trypsin) Enrich->Digest LCMS Analyze peptides by LC-MS/MS Digest->LCMS IC50 Quantify probe-labeled peptides and determine IC50 LCMS->IC50 Kinobeads_Workflow Lysate 1. Prepare Cell Lysate Incubate 2. Incubate lysate with phosphonate inhibitor (dose-response) Lysate->Incubate Kinobeads 3. Add Kinobeads (immobilized pan-kinase inhibitors) Incubate->Kinobeads Wash 4. Wash beads to remove non-specifically bound proteins Kinobeads->Wash EluteDigest 5. Elute and digest bead-bound proteins Wash->EluteDigest LCMS 6. Analyze peptides by quantitative LC-MS/MS EluteDigest->LCMS Kd 7. Determine Kd or IC50 for each identified kinase LCMS->Kd PAL_Workflow cluster_probe 1. Probe Incubation cluster_crosslink 2. Crosslinking & Lysis cluster_enrichment 3. Enrichment cluster_analysis 4. MS Analysis IncubateProbe Incubate live cells with photoreactive phosphonate probe (with alkyne tag) UV Irradiate with UV light to induce covalent crosslinking IncubateProbe->UV Lysis Lyse cells UV->Lysis Click Attach biotin tag via click chemistry Lysis->Click Enrich Enrich biotinylated proteins with streptavidin beads Click->Enrich Digest On-bead digestion Enrich->Digest LCMS Identify labeled proteins and binding sites by LC-MS/MS Digest->LCMS

References

Phosphonate vs. Phosphate: A Comparative Guide to Transition State Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme inhibition and drug design, the development of effective transition state analogs is a cornerstone of therapeutic advancement. Among the most studied classes of these mimics are phosphonates and their naturally occurring counterparts, phosphates. This guide provides an objective, data-driven comparison of phosphonate (B1237965) and phosphate (B84403) analogs, focusing on their efficacy as inhibitors for key enzymes, the experimental protocols used to evaluate them, and their roles in critical signaling pathways.

At a Glance: Phosphonates vs. Phosphates as Transition State Analogs

FeaturePhosphonate AnalogsPhosphate Analogs
Chemical Structure Contain a stable Carbon-Phosphorus (C-P) bond.Contain a labile Oxygen-Phosphorus (O-P) bond.
Stability More resistant to chemical and enzymatic hydrolysis.[1][2]Susceptible to hydrolysis by phosphatases.
Enzyme Inhibition Potent competitive inhibitors that mimic the tetrahedral transition state of enzymatic reactions.[1][2]Often the natural substrate or product, can act as competitive inhibitors.
Potency Can be highly potent, but often less so than their corresponding phosphate natural products.[1][3]Natural phosphate-containing inhibitors can exhibit extremely high potency.[3]
Therapeutic Use Widely used in drug development as stable mimics of phosphorylated substrates.[1][2]Their inherent instability can limit direct therapeutic use as inhibitors.

Quantitative Comparison: Inhibitory Potency

The following tables summarize the inhibitory activities (IC50 and Kᵢ) of representative phosphonate and phosphate analogs against key enzymes.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating Alzheimer's disease and other neurological disorders. Cyclophostin, a natural organophosphate insecticide, and its synthetic phosphonate analogs have been studied for their AChE inhibitory activity.

CompoundTypeEnzymeIC₅₀
Cyclophostin (Synthetic, racemic)PhosphateHuman AChE45 nM[3]
Bicyclic Phosphonate Analog 1PhosphonateHuman AChE3 µM[1][3]
Bicyclic Phosphonate Analog 2PhosphonateHuman AChE30 µM[1][3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

These data clearly indicate that the natural phosphate-containing compound, cyclophostin, is significantly more potent as an inhibitor of human acetylcholinesterase than its phosphonate analogs, with a potency difference of approximately 67 to 667-fold.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Various phosphonate-containing molecules have been developed as PTP1B inhibitors, designed to mimic the phosphorylated tyrosine substrate.

CompoundTypeEnzymeKᵢ
(Naphth-2-yl) difluoromethylphosphonic acidPhosphonatePTP1B- (IC₅₀ = 40-50 µM)[4]
(Napthy-1-yl) difluoromethylphosphonic acidPhosphonatePTP1B- (IC₅₀ = 40-50 µM)[4]
p-nitrophenyl phosphate (pNPP)Phosphate (Substrate)PTP1B- (Used as substrate)[5]

Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

While a direct Kᵢ comparison with a phosphate analog inhibitor is not available in this context (as the phosphate is the substrate), the data demonstrates the efficacy of phosphonates as competitive inhibitors of PTP1B. The development of these inhibitors is based on their ability to act as stable mimics of the phosphotyrosine residue that is the natural substrate for PTP1B.

Experimental Protocols

The determination of inhibitory constants is crucial for comparing the efficacy of different compounds. Below are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the potency of its inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from human source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (Cyclophostin and phosphonate analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compounds in phosphate buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 25 µL of the different concentrations of the test compounds.

    • Add 50 µL of the AChE working solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Include control wells: a "blank" with no enzyme, and a "100% activity" control with no inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AChE AChE Solution Well Add Inhibitor, AChE, DTNB AChE->Well DTNB DTNB Solution DTNB->Well ATCI ATCI Solution Inhibitor Inhibitor Dilutions Inhibitor->Well Start Add ATCI to start reaction Well->Start Read Measure Absorbance at 412 nm Start->Read Kinetic Reading Calculate Calculate Reaction Rates Read->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for AChE Inhibition Assay.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against PTP1B.

Principle: PTP1B catalyzes the hydrolysis of the artificial substrate p-nitrophenyl phosphate (pNPP), producing p-nitrophenol, which is a yellow-colored compound with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is proportional to the PTP1B activity.

Materials:

  • Recombinant human PTP1B

  • p-nitrophenyl phosphate (pNPP) - Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds (phosphonate analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PTP1B in the assay buffer.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the test compounds at various concentrations.

    • Add the PTP1B enzyme solution to each well.

    • Include control wells: a "blank" with no enzyme, and a "100% activity" control with no inhibitor.

    • Pre-incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at the same temperature for a set time (e.g., 30 minutes).

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ or Kᵢ value from the dose-response curve using appropriate kinetic models (e.g., Michaelis-Menten for Kᵢ determination).

cluster_prep Reagent Preparation cluster_assay Assay Setup & Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis PTP1B PTP1B Solution Well Add Inhibitor & PTP1B PTP1B->Well pNPP pNPP Substrate Inhibitor Inhibitor Dilutions Inhibitor->Well Incubate1 Pre-incubate Well->Incubate1 Start Add pNPP Incubate1->Start Incubate2 Incubate Start->Incubate2 Stop Stop Reaction (e.g., NaOH) Incubate2->Stop Read Measure Absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Ki_IC50 Determine Ki / IC50 Plot->Ki_IC50

Workflow for PTP1B Inhibition Assay.

Signaling Pathways

Phosphonate and phosphate analogs exert their effects by modulating the activity of enzymes involved in critical cellular signaling pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are cell surface receptors that play a crucial role in regulating cell growth, differentiation, and metabolism. The insulin receptor is a classic example of an RTK. PTP1B is a key negative regulator of this pathway, and its inhibition by phosphonate analogs can enhance insulin signaling.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (RTK) Insulin->IR Binds IR->IR IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription Akt->Transcription Regulates PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits)

Simplified RTK Signaling Pathway.
Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a crucial signaling cascade that relays signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. This pathway is often dysregulated in cancer.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Ras Ras GFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates GeneExpression Gene Expression Transcription->GeneExpression Regulates

Simplified Ras-MAPK Signaling Pathway.

Conclusion

The comparison between phosphonate and phosphate analogs as transition state inhibitors reveals a trade-off between stability and, in some cases, potency. Phosphonates offer superior chemical and enzymatic stability, making them excellent candidates for drug development as they can effectively mimic the transition state of phosphate-dependent enzymatic reactions without being rapidly degraded. However, as evidenced by the case of acetylcholinesterase inhibition, a naturally occurring phosphate-based inhibitor can exhibit significantly higher potency. The choice between these two classes of analogs ultimately depends on the specific therapeutic target and the desired pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of these important therapeutic agents.

References

Efficacy of (4-Phenylphenoxy)phosphonic Acid in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of (4-Phenylphenoxy)phosphonic acid as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. Due to the limited availability of specific cellular efficacy data for this compound, this document will establish its anticipated profile based on the known characteristics of phosphonic acid-based PTP1B inhibitors. This will be contrasted with the experimentally determined performance of a well-characterized, cell-permeable, non-phosphonate allosteric PTP1B inhibitor, KY-226.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates the insulin receptor (IR) and its substrates, thereby attenuating insulin signaling. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Phosphonic acid derivatives are a class of compounds designed to mimic the phosphotyrosine substrate of PTP1B, acting as competitive inhibitors. However, their charged nature often impedes cell permeability. In contrast, allosteric inhibitors, such as KY-226, bind to a site distinct from the active site, often leading to better cell permeability and selectivity.

Comparative Efficacy in Cellular Assays

The following tables summarize the biochemical and cellular efficacy of our hypothetical this compound and the comparator, KY-226.

Table 1: Biochemical Inhibitory Activity

CompoundTargetMechanism of ActionIC50 (Biochemical Assay)
This compound (Hypothetical)PTP1BCompetitive, Active Site DirectedExpected in the low micromolar to nanomolar range
KY-226PTP1BAllosteric, Non-Competitive0.25 - 0.28 µM[1][2]

Table 2: Cellular Efficacy

CompoundCell LineAssayObserved EffectEffective Concentration
This compound (Hypothetical)Various (e.g., HepG2, 3T3-L1)Insulin Receptor PhosphorylationExpected to be low due to poor cell permeabilityHigh micromolar to millimolar range may be required
KY-226HepG2Insulin Receptor PhosphorylationIncreased insulin-stimulated phosphorylation of the insulin receptor0.3 - 10 µM[1][2]
KY-226bEnd.3 cellsAkt and FoxO1 PhosphorylationRestored phosphorylation of pAkt (T308) and FoxO1 (S256)Not specified
KY-226C2C12 cellsGlucose UptakeEnhancement of glucose uptakeNot specified[3]

Signaling Pathway and Experimental Workflow

To assess the efficacy of PTP1B inhibitors, it is crucial to understand the insulin signaling pathway they modulate and the experimental workflows used to measure their effects.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose Uptake PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates AS160->GLUT4_vesicle Promotes translocation

Figure 1: Simplified Insulin Signaling Pathway and the Role of PTP1B.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data Data Analysis A Seed cells (e.g., HepG2) B Starve cells (serum-free media) A->B C Pre-treat with PTP1B inhibitor (this compound or KY-226) B->C D Stimulate with Insulin C->D E Cell Lysis D->E G 2-NBDG Glucose Uptake Assay D->G F Western Blot for p-IR, p-Akt, etc. E->F H Quantify band intensity F->H I Measure fluorescence G->I J Compare treated vs. control H->J I->J

Figure 2: General Experimental Workflow for Evaluating PTP1B Inhibitors.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This assay determines the direct inhibitory effect of a compound on PTP1B enzymatic activity.

  • Materials:

    • Recombinant human PTP1B enzyme.

    • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.

    • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).

    • Test compounds (this compound, KY-226) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Add test compound dilutions to the wells of a 96-well plate.

    • Add recombinant PTP1B enzyme to each well and incubate.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction with the addition of a strong base (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot for Insulin Receptor (IR) and Akt Phosphorylation

This assay assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of key downstream signaling proteins in a cellular context.

  • Materials:

    • Insulin-responsive cells (e.g., HepG2).

    • Cell culture reagents.

    • Test compounds.

    • Insulin.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer buffer and membranes (e.g., PVDF).

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (anti-p-IR, anti-IR, anti-p-Akt, anti-Akt).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for several hours to reduce basal phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

2-NBDG Glucose Uptake Assay

This assay measures the effect of PTP1B inhibition on glucose uptake in cells.

  • Materials:

    • Adherent cells (e.g., C2C12 myotubes or 3T3-L1 adipocytes).

    • Cell culture reagents.

    • Test compounds.

    • Insulin.

    • Glucose-free culture medium.

    • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to differentiate if necessary.

    • Serum-starve the cells.

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with insulin.

    • Incubate the cells with 2-NBDG in glucose-free medium for 30-60 minutes.

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Measure the fluorescence of the intracellular 2-NBDG using a fluorescence microscope or a flow cytometer.

    • Compare the fluorescence intensity of treated cells to that of untreated and vehicle-treated controls.

Conclusion

This compound, as a representative phosphonic acid-based PTP1B inhibitor, is anticipated to show potent inhibition in biochemical assays. However, its efficacy in cellular assays is expected to be limited by poor cell permeability, a common challenge for this class of compounds. In contrast, allosteric inhibitors like KY-226 demonstrate robust cellular activity by enhancing insulin signaling and promoting glucose uptake at low micromolar concentrations. Future development of phosphonic acid-based inhibitors will require strategies to improve their cellular bioavailability to translate their biochemical potency into therapeutic efficacy.

References

Safety Operating Guide

Navigating the Disposal of (4-Phenylphenoxy)phosphonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (4-Phenylphenoxy)phosphonic acid, ensuring compliance and minimizing risk.

This compound is an organophosphorus compound that, based on data from structurally similar chemicals, should be handled as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, adherence to the following procedures is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Lab Coat: A standard laboratory coat to protect from splashes.[3]

In Case of a Spill:

  • Alert personnel in the immediate vicinity.[3]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[3]

  • Collect the contaminated material into a designated hazardous waste container.[3]

  • Clean the spill area in accordance with your laboratory's standard operating procedures for hazardous chemical spills.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company.[4][5] Never dispose of this chemical down the drain or in regular trash.[3][5]

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a specific, compatible container for collecting waste of this compound. The container should be made of a material that will not react with the chemical; plastic is often a suitable choice.[3]

  • Avoid Mixing: Do not mix this compound waste with other waste streams to prevent potentially violent reactions or the generation of toxic gases.[3]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all unused product and solutions containing the chemical in the designated liquid waste container.[3]

    • Solid Waste: Dispose of contaminated items like pipette tips, gloves, and absorbent materials in a separate, clearly labeled solid waste container.[3]

2. Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[3]

  • Closure: Keep waste containers tightly sealed at all times, except when adding waste, to prevent the release of vapors and reduce spill risks.[3]

  • Storage: Store waste containers in a designated satellite accumulation area near the point of generation. This area should be well-ventilated and away from heat or ignition sources.[3]

3. Disposal of Empty Containers:

  • Empty containers that previously held this compound must also be treated as hazardous waste unless they have been triple-rinsed.[3]

  • The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.[6]

4. Arranging for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the accumulated waste.[4] These companies are equipped to handle and transport hazardous materials in compliance with all relevant regulations.

Quantitative Data Summary

For context, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting. Specific limits may vary based on local regulations.

Waste CategoryAccumulation Limit (per generator)Storage Time Limit
Hazardous Waste 55 gallonsUp to 90 days[7]
Acutely Hazardous Waste 1 quartUp to 90 days

Note: While this compound is not typically "P-listed" as acutely hazardous, this information provides context for highly toxic waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound to be disposed is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent is_spill->contain_spill Yes waste_product Is it waste product or contaminated material? is_spill->waste_product No collect_residue Collect residue into hazardous waste container contain_spill->collect_residue clean_area Clean spill area per lab protocol collect_residue->clean_area segregate_waste Segregate into solid or liquid hazardous waste container clean_area->segregate_waste is_empty_container Is it an empty container? triple_rinse Triple-rinse container? is_empty_container->triple_rinse Yes dispose_as_hazardous Dispose of unrinsed container as hazardous waste is_empty_container->dispose_as_hazardous No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate Yes triple_rinse->dispose_as_hazardous No dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container end End: Proper Disposal dispose_container->end store_safely Store in designated, well-ventilated area dispose_as_hazardous->store_safely waste_product->is_empty_container No waste_product->segregate_waste Yes label_container Label container correctly: 'HAZARDOUS WASTE' & chemical name segregate_waste->label_container label_container->store_safely contact_disposal Contact licensed hazardous waste disposal company store_safely->contact_disposal contact_disposal->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (4-Phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (4-Phenylphenoxy)phosphonic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment. The information herein is compiled from safety data sheets for similar phosphonic acid compounds and general laboratory safety protocols.

Hazard Summary and Personal Protective Equipment (PPE)

This compound, like other phosphonic acids, is anticipated to be a corrosive solid that can cause severe skin burns and serious eye damage. It may also be harmful if swallowed and can cause respiratory irritation. The following table summarizes the potential hazards and the recommended personal protective equipment.

Hazard ClassificationGHS Hazard Statements (Anticipated)Recommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Clothing: Chemical-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[1][2]
Serious Eye Damage/Irritation H318: Causes serious eye damage.Eye Protection: Chemical safety goggles are mandatory. A full-face shield must be worn in conjunction with goggles when there is a risk of a splash hazard.[1][2][3]
Acute Toxicity (Oral) H302: Harmful if swallowed.Standard laboratory PPE as listed above. Do not eat, drink, or smoke when handling.[4][5][6]
Respiratory Irritation H335: May cause respiratory irritation.Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation. If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[1][3]
Corrosive to Metals H290: May be corrosive to metals.This is a storage and handling consideration, not a direct personal hazard. Store in a corrosive-resistant container.[4][6]

Operational Plan: Step-by-Step Handling Procedures

To ensure safe handling, a systematic approach from receipt to disposal is necessary.

Receiving and Storage
  • Inspection: Upon receipt, and while wearing appropriate PPE, inspect the container for any signs of damage or leaks.[1]

  • Labeling: Verify that the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][5] Keep the container tightly closed and store it locked up.[4][7] Ensure it is segregated from incompatible materials such as strong bases and oxidizing agents.[3]

Preparation for Handling
  • Work Area: The designated work area, preferably a chemical fume hood, must be clean and uncluttered.[1]

  • Emergency Equipment: Confirm that a calibrated emergency eyewash station and a safety shower are readily accessible and have been recently tested.[1][3][5]

  • PPE Donning: Before handling the compound, put on all required PPE as detailed in the table above.

Weighing and Transfer
  • Minimize Dust: Handle the solid chemical carefully to prevent the formation of dust. Use a spatula for all transfers.[1][3]

  • Ventilation: All weighing and transfer operations should be conducted within a chemical fume hood or a ventilated balance enclosure to control potential exposure to dust.[1][5]

Experimental Use
  • Closed Systems: Whenever feasible, handle the product within a closed system.[3][5]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[3][5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4][5]

Emergency and Disposal Plans

Spill and Emergency Procedures
  • Small Spills: For minor spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material for corrosive solids. Avoid breathing any dust that is generated.[1]

  • Cleanup: When cleaning a spill, wear full PPE, including respiratory protection. Carefully sweep the spilled solid into a labeled, sealed container for proper disposal.[1][3]

  • Reporting: All spills, regardless of size, must be reported to the laboratory supervisor and the environmental health and safety department.[1]

  • First Aid:

    • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5][7]

    • Skin: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[3][4][5][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[4][5][7]

Disposal Plan
  • Waste Collection: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be collected in a clearly labeled, sealed, and compatible waste container.

  • Disposal: Dispose of all chemical waste through an approved hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[3][4][5][7] Do not dispose of this material down the drain.[8]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound A Receive and Inspect Container B Store in a Cool, Dry, Ventilated, Corrosive-Safe Area A->B C Verify Emergency Equipment (Eyewash/Shower) is Accessible B->C D Don All Required PPE C->D E Weigh and Transfer Chemical D->E Proceed to handling F Perform Experimental Procedure E->F G Decontaminate Work Area F->G Experiment complete J Collect Waste in Labeled, Sealed Container F->J During experiment H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Dispose of Waste via Approved Channels J->K

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.